molecular formula C26H39N5O5S B15601526 Biotin-BMCC

Biotin-BMCC

Katalognummer: B15601526
Molekulargewicht: 533.7 g/mol
InChI-Schlüssel: ZKTPOUXCUHYLDZ-SAYNGHPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotin-BMCC is a useful research compound. Its molecular formula is C26H39N5O5S and its molecular weight is 533.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H39N5O5S

Molekulargewicht

533.7 g/mol

IUPAC-Name

N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H39N5O5S/c32-21(6-2-1-5-20-24-19(16-37-20)29-26(36)30-24)27-13-3-4-14-28-25(35)18-9-7-17(8-10-18)15-31-22(33)11-12-23(31)34/h11-12,17-20,24H,1-10,13-16H2,(H,27,32)(H,28,35)(H2,29,30,36)/t17?,18?,19-,20-,24-/m0/s1

InChI-Schlüssel

ZKTPOUXCUHYLDZ-SAYNGHPTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biotin-BMCC Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bioconjugation reagents is paramount for the successful development of targeted therapies and diagnostic tools. This guide provides a comprehensive overview of the Biotin-BMCC spacer arm, a key reagent in the bioconjugation toolkit.

Core Concepts: Structure and Reactivity

This compound (1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent. Its structure features a biotin (B1667282) moiety, a long spacer arm containing a cyclohexane (B81311) ring, and a terminal maleimide (B117702) group. This configuration allows for the covalent attachment of biotin to proteins, peptides, and other molecules containing free sulfhydryl groups, most commonly found on cysteine residues.

The maleimide group reacts specifically with sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond. At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than to an amine[1]. The cyclohexane ring in the spacer arm provides steric hindrance that contributes to the stability of the maleimide group, reducing its susceptibility to hydrolysis and allowing for efficient conjugation.

Physicochemical and Reaction Properties of this compound

A clear understanding of the quantitative aspects of this compound is crucial for its effective application. The following tables summarize its key properties.

PropertyValueReference
Molecular Formula C26H39N5O5S[1]
Molecular Weight 533.68 g/mol [1]
Spacer Arm Length 32.6 Å[1]
Solubility Soluble in DMSO and DMF[2]
Optimal Reaction pH 6.5 - 7.5[1][3]
Reactivity Forms a stable thioether bond with sulfhydryl groups[1]
Reaction ParameterRecommendationReference
Molar Excess of Reagent 10- to 30-fold molar excess for protein solutions > 2mg/mL[1]
Incubation Time 2 hours to overnight[1]
Incubation Temperature Room temperature or on ice[1]
Quenching Excess reagent can be removed by dialysis or desalting[1]

Stability of the Maleimide-Thiol Linkage

The stability of the thioether bond formed between the maleimide group of this compound and a sulfhydryl group is a critical consideration. While generally stable, the linkage can be susceptible to degradation under certain conditions.

ConditionEffect on StabilityReference
pH > 7.5 Increased rate of hydrolysis of the succinimide (B58015) ring, which can prevent the retro-Michael reaction but introduces structural heterogeneity.[3]
Presence of other thiols (e.g., glutathione) Can lead to a retro-Michael reaction, where the thioether bond breaks and the maleimide can react with other thiols (thiol exchange).[3][4]
Elevated Temperature Can promote the retro-Michael reaction.[4]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following sections provide step-by-step protocols for key applications of this compound.

General Protein Biotinylation

This protocol outlines the fundamental steps for labeling a purified protein with this compound.

Materials:

  • Purified protein containing free sulfhydryl groups

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryls, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before biotinylation.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, non-reacted this compound using a desalting column or by dialysis against the reaction buffer.

Cell Surface Protein Biotinylation

This protocol is designed for labeling proteins on the surface of living cells.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris

  • Lysis Buffer

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any culture medium.

  • Biotinylation: Prepare a fresh solution of this compound in DMSO and immediately dilute it in ice-cold PBS to the desired final concentration (typically 0.1-1 mg/mL). Incubate the cells with the this compound solution for 30 minutes on ice with gentle agitation.

  • Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.

  • Downstream Analysis: The biotinylated proteins can then be purified using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein(s).

Materials:

  • Biotinylated "bait" protein

  • Cell lysate containing the "prey" protein(s)

  • Streptavidin-conjugated magnetic or agarose (B213101) beads

  • Wash Buffer

  • Elution Buffer

Procedure:

  • Immobilization of Bait Protein: Incubate the biotinylated bait protein with streptavidin beads to immobilize it.

  • Binding of Prey Protein: Add the cell lysate to the beads and incubate to allow the prey protein(s) to bind to the immobilized bait protein.

  • Washing: Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bait-prey protein complexes from the beads using an appropriate Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting prey protein(s).

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such diagrams.

This compound Conjugation Chemistry

G cluster_reactants Reactants Biotin_BMCC This compound Conjugate Biotinylated Protein (Stable Thioether Bond) Biotin_BMCC->Conjugate pH 6.5-7.5 Protein_SH Protein-SH (Cysteine Residue) Protein_SH->Conjugate

Caption: Reaction of this compound with a protein sulfhydryl group.

Experimental Workflow for a Pull-Down Assay

G cluster_prep Preparation cluster_interaction Interaction cluster_analysis Analysis Biotinylate_Bait 1. Biotinylate 'Bait' Protein Immobilize_Bait 2. Immobilize on Streptavidin Beads Biotinylate_Bait->Immobilize_Bait Incubate 4. Incubate Bait and Prey Immobilize_Bait->Incubate Cell_Lysate 3. Prepare Cell Lysate ('Prey' Proteins) Cell_Lysate->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute Analyze 7. Analyze by WB or MS Elute->Analyze

Caption: Workflow for a protein-protein interaction pull-down assay.

Application in Antibody-Drug Conjugate (ADC) Development

G cluster_antibody Antibody Modification cluster_linker_drug Linker-Drug Conjugation Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Exposed -SH) Antibody->Reduced_Ab Reduction ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Biotin_BMCC_Drug This compound -Drug Conjugate Biotin_BMCC_Drug->ADC Conjugation

Caption: this compound in Antibody-Drug Conjugate (ADC) synthesis.

Applications in Drug Development

The unique properties of the biotin-streptavidin interaction, characterized by its high affinity and specificity, make biotinylation a powerful tool in drug development.

Targeted Drug Delivery

Biotin can serve as a targeting ligand to deliver therapeutic agents to cells that overexpress biotin receptors, which is a characteristic of many cancer cells.[5] By conjugating a drug to biotin via a spacer arm like BMCC, the drug can be selectively delivered to tumor sites, potentially increasing its efficacy and reducing off-target toxicity.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the biotin-streptavidin system offers a versatile platform for development.[6][7] An antibody can be biotinylated using reagents like this compound, and the cytotoxic drug can be conjugated to streptavidin. The two components can then be combined to form a non-covalent, yet highly stable, ADC. This modular approach facilitates the rapid screening of different antibody-drug combinations.

References

An In-depth Technical Guide to the Reactivity of Biotin-BMCC with Sulfhydryl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Biotin-BMCC, a sulfhydryl-reactive biotinylation reagent. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this tool for labeling proteins and other biomolecules, with a focus on its application in studying signaling pathways and developing novel therapeutics.

Core Principles of this compound Reactivity

This compound (1-biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) is a valuable reagent for covalently attaching a biotin (B1667282) label to molecules containing free sulfhydryl (-SH) groups. The core of its functionality lies in the maleimide (B117702) group, which exhibits high reactivity and specificity towards thiols.

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring. This results in the formation of a stable, covalent thioether bond. A key advantage of this chemistry is its efficiency under mild, near-neutral pH conditions (pH 6.5-7.5), which helps to preserve the biological activity of the labeled protein.[1] The cyclohexane (B81311) ring in the spacer arm of this compound provides additional stability to the maleimide group, reducing its hydrolysis and allowing for more efficient conjugation.

Specificity and Side Reactions

At a pH of 7.0, the reaction of a maleimide group with a sulfhydryl is approximately 1,000 times faster than its reaction with an amine. However, at pH values above 7.5, the reactivity of the maleimide group towards primary amines (such as the side chain of lysine (B10760008) residues) increases, which can lead to a loss of specificity. Furthermore, the maleimide ring is susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid. Therefore, careful control of the reaction pH is crucial for achieving specific and efficient labeling of sulfhydryl groups.

Quantitative Data on this compound Reactivity

The efficiency of the biotinylation reaction with this compound is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize key quantitative data to guide experimental design.

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal High Minimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Effect of Molar Ratio on Conjugation Efficiency

MoleculeMaleimide to Thiol Molar RatioReaction TimeTemperatureConjugation Efficiency
cRGDfK peptide2:130 minRoom Temperature84 ± 4%
11A4 nanobody5:12 hoursRoom Temperature58 ± 12%
Goat anti-mouse IgG25:1OvernightRoom TemperatureEffective Labeling
Goat anti-mouse IgG50:1OvernightRoom TemperatureEffective Labeling

*As determined by enzyme-linked immunoflow assay (ELIFA).[1]

Table 3: Effect of Temperature and Storage on Maleimide Reactivity

Storage TemperatureStorage DurationDecrease in Maleimide Reactivity
4°C7 days~10%
20°C7 days~40%

Experimental Protocols

General Protocol for Protein Biotinylation with this compound

This protocol provides a general procedure for labeling a protein with available sulfhydryl groups using this compound.

Materials:

  • Protein to be labeled

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • Desalting column or dialysis cassette for removal of excess biotin.

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before proceeding.

  • This compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Biotin: Remove non-reacted this compound by gel filtration using a desalting column or by dialysis against a suitable buffer.

  • Quantification of Biotinylation (Optional): The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other biotin quantification methods.

Protocol for a Biotin-Pull-Down Assay to Identify Protein-Protein Interactions

This protocol describes a general workflow for using a biotinylated "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.

Materials:

  • Biotinylated bait protein

  • Cell lysate containing putative prey proteins

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer: PBS with 0.1% Tween-20 or other suitable buffer

  • Elution Buffer: e.g., SDS-PAGE sample buffer or a high salt/low pH buffer

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Bead Preparation: Wash the streptavidin beads with Wash Buffer to remove any preservatives.

  • Immobilization of Bait Protein: Incubate the biotinylated bait protein with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.

  • Washing: Pellet the beads by centrifugation and wash them several times with Wash Buffer to remove any unbound bait protein.

  • Incubation with Cell Lysate: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

  • Washing: Pellet the beads and wash them extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies specific to the expected prey proteins. For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.

Visualizations

Chemical Reaction

G cluster_reactants Reactants cluster_product Product Biotin_BMCC This compound (Maleimide group) Conjugate Biotinylated Protein (Stable Thioether Bond) Biotin_BMCC->Conjugate + Protein_SH Protein-SH (Sulfhydryl group) Protein_SH->Conjugate Michael Addition (pH 6.5-7.5)

Caption: Reaction of this compound with a sulfhydryl group.

Experimental Workflow: Pull-Down Assay

G Biotinylate 1. Biotinylate Bait Protein with this compound Immobilize 2. Immobilize on Streptavidin Beads Biotinylate->Immobilize Incubate 3. Incubate with Cell Lysate (Prey) Immobilize->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

Caption: Workflow for a biotin pull-down assay.

Signaling Pathway Application: Probing PTP Redox State

G cluster_signaling PDGF Signaling cluster_detection Detection of Active PTP PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds ROS ROS Production PDGFR->ROS activates PTP_red Reduced PTP (Active, -SH) ROS->PTP_red oxidizes PTP_ox Oxidized PTP (Inactive, -SOH) Downstream Downstream Signaling PTP_ox->Downstream allows phosphorylation Biotin_PTP Biotinylated PTP Biotin_Probe Sulfhydryl-reactive Biotin Probe Biotin_Probe->PTP_red labels active form Pull_Down Streptavidin Pull-Down Biotin_PTP->Pull_Down Detection Detection by Western Blot Pull_Down->Detection

Caption: Probing PTP redox state in a signaling pathway.

References

An In-depth Technical Guide to the Solubility of Biotin-BMCC in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-BMCC (1-Biotinamido-4-(4'-[maleimidoethyl-cyclohexane]-carboxamido)butane) in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Proper solubilization is a critical first step for the successful use of this reagent in biotinylation protocols. This document outlines quantitative solubility data, detailed experimental procedures for dissolution, and visual representations of the underlying chemical reaction and experimental workflow.

Core Topic: this compound Solubility and Preparation

This compound is a sulfhydryl-reactive biotinylation reagent widely used to label proteins and other molecules containing free thiol groups, such as cysteine residues.[1][2] Its utility is predicated on its maleimide (B117702) group, which reacts specifically with sulfhydryls at a pH range of 6.5-7.5 to form stable thioether bonds.[3][4] However, this compound is not readily soluble in aqueous buffers and must first be dissolved in an organic solvent, such as DMSO or DMF, before being introduced to the reaction mixture.[3][5]

Quantitative Solubility Data

The solubility of this compound can vary based on the purity of the reagent, the anhydrous nature of the solvent, and the dissolution method (e.g., heating, sonication). The following table summarizes quantitative solubility data from various technical datasheets and research protocols.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Conditions and NotesSource(s)
DMSO ~4.5 mg/mL~8.5 mMGentle heating may be required for complete dissolution.[6][7]
DMSO 17 mg/mL~31.9 mMStated as a limited solubility.[8]
DMSO 3.33 mg/mL6.24 mMRequires sonication and heating to 60°C. Use of newly opened, non-hygroscopic DMSO is critical for best results.[2][9]
DMSO 4.2 mg/mL8.0 mMBased on a protocol to prepare an 8mM stock solution by dissolving 2.1mg in 500µL.[3]
DMF 4 mg/mL~7.5 mMStated as a limited solubility.[8]

Experimental Protocols for Solubilization

Proper preparation of this compound stock solutions is crucial for successful biotinylation. The following protocols provide detailed methodologies for dissolving the reagent in DMSO and DMF.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is the most commonly cited method for preparing this compound for subsequent dilution into aqueous reaction buffers.

  • Reagent Handling : Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection : Use high-quality, anhydrous (or newly opened) DMSO. Hygroscopic DMSO can significantly impede solubility.[2][9]

  • Dissolution :

    • To prepare a stock solution of approximately 4.5 mg/mL (8.5 mM), add the appropriate volume of DMSO to the powdered reagent.[6][7] For example, add 222 µL of DMSO to 1 mg of this compound.

    • Vortex the solution briefly.

    • If the reagent is not fully dissolved, gentle warming (e.g., 37°C for 10 minutes) or sonication with heating up to 60°C can be applied until the solution is clear.[2][6][9]

  • Usage : The stock solution should be prepared immediately before use.[3] When adding the stock solution to your aqueous protein sample, the final concentration of DMSO should be kept low (ideally under 10%) to avoid protein denaturation.[8]

Protocol 2: Preparation of this compound Stock Solution in DMF

DMF is another suitable organic solvent for dissolving this compound.

  • Reagent Handling : As with DMSO, ensure the this compound powder is at room temperature before opening the vial.

  • Solvent Selection : Use high-quality, anhydrous DMF.

  • Dissolution :

    • To prepare a stock solution of 4 mg/mL, add the corresponding volume of anhydrous DMF. For example, add 250 µL of DMF to 1 mg of this compound.[8]

    • Vortex thoroughly until the powder is completely dissolved.

  • Usage : Use the freshly prepared stock solution immediately. When adding it to the aqueous reaction, ensure the final DMF concentration remains compatible with the stability and activity of the target molecule.

Visualizing the Chemistry and Workflow

To better understand the application of solubilized this compound, the following diagrams illustrate the core chemical reaction and the general experimental workflow for protein biotinylation.

The this compound Conjugation Reaction

The fundamental principle of using this compound is its specific reaction with thiol groups. The maleimide moiety of this compound forms a stable, covalent thioether bond with a sulfhydryl group from a cysteine residue on a target protein.

cluster_reactants Reactants reagent This compound (in DMSO/DMF) product Biotinylated Protein (Stable Thioether Bond) reagent->product pH 6.5-7.5 protein Protein-SH (Free Sulfhydryl) protein->product

Caption: Chemical reaction of this compound with a sulfhydryl group.

General Workflow for Protein Biotinylation

The solubilization of this compound is the initial, critical step in a multi-stage process to label a target protein. This workflow outlines the key phases from preparation to final product.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase p1 1. Prepare Protein Solution (e.g., reduce disulfides if needed) r1 3. Add Stock Solution to Protein (Mix gently) p1->r1 p2 2. Prepare this compound Stock (Dissolve in anhydrous DMSO/DMF) p2->r1 r2 4. Incubate (e.g., 2 hours at RT or overnight) r1->r2 f1 5. Remove Excess Reagent (e.g., Desalting Column, Dialysis) r2->f1 f2 6. Biotinylated Protein Ready for Use f1->f2

Caption: Experimental workflow for sulfhydryl-specific protein biotinylation.

References

A Technical Guide to 1-Biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane (Biotin-BMCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane, commonly known as Biotin-BMCC, is a sulfhydryl-reactive biotinylation reagent widely utilized in life sciences research. Its robust chemical properties make it an invaluable tool for labeling proteins and other biomolecules containing free sulfhydryl groups. This guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its use in studying protein-protein interactions and its relevance in drug development.

Core Chemical Properties

This compound is characterized by three key functional components: a biotin (B1667282) moiety, a long spacer arm containing a cyclohexane (B81311) ring, and a maleimide (B117702) group. The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling detection and purification. The spacer arm reduces steric hindrance, while the maleimide group allows for specific covalent conjugation to sulfhydryl groups.

Quantitative Data Summary
PropertyValueReferences
Molecular Formula C₂₆H₃₉N₅O₅S[1][2]
Molecular Weight 533.68 g/mol [3]
Melting Point >200°C[4]
Solubility
Dimethyl sulfoxide (B87167) (DMSO)~4.5 mg/mL (8.5 mM); may require heating to 37°C[3]
Dimethylformamide (DMF)Soluble[5]
WaterInsoluble[3]
Spacer Arm Length 32.6 Å[3]

Reactivity and Stability

The primary utility of this compound lies in the reactivity of its maleimide group toward sulfhydryl groups, typically found in the cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.

Reaction with Thiols

The reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[3] At a neutral pH of 7.0, the maleimide group is approximately 1,000 times more reactive with a sulfhydryl group than with an amine.[3] This high degree of selectivity allows for the targeted labeling of cysteine residues in a protein.

Stability and Hydrolysis

The maleimide group of this compound is susceptible to hydrolysis, which increases with pH. At pH values greater than 7.5, the reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide ring also becomes more significant.[3] Hydrolysis of the maleimide ring renders the reagent inactive for conjugation with thiols. Therefore, it is crucial to perform labeling reactions within the recommended pH range and to use freshly prepared solutions of this compound. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month.[6]

Key Applications

This compound is a versatile reagent with numerous applications in molecular biology, proteomics, and drug discovery.

  • Protein Labeling and Detection: Biotinylated proteins can be easily detected using avidin or streptavidin conjugates, such as those linked to enzymes (e.g., HRP) or fluorescent probes, in techniques like ELISA, Western blotting, and immunofluorescence.[3]

  • Protein-Protein Interaction Studies: this compound is instrumental in pull-down assays and affinity purification-mass spectrometry (AP-MS) to identify and characterize protein interaction partners.[7][8][9][10][11][12][13]

  • Drug Development: In the context of antibody-drug conjugates (ADCs), biotinylation can be used as a tool for screening and selection of antibody-payload combinations.[11]

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol outlines the fundamental steps for labeling a protein with this compound.

Materials:

  • Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a sulfhydryl-free buffer at a pH of 6.5-7.5.

    • If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a reducing agent like DTT or TCEP. Remove the reducing agent before adding this compound.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 8 mM).[3]

  • Biotinylation Reaction:

    • Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution.[3] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

  • Purification:

    • Remove excess, unreacted this compound by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Pull-Down Assay for Protein-Protein Interaction

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.

Materials:

  • Biotinylated bait protein (prepared as in Protocol 1)

  • Cell lysate containing the prey protein(s)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with a mild detergent)

  • Elution buffer (e.g., high salt, low pH, or containing free biotin)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immobilization of Bait Protein:

    • Incubate the biotinylated bait protein with streptavidin beads to allow for binding.

    • Wash the beads to remove any unbound bait protein.

  • Incubation with Prey:

    • Add the cell lysate to the beads and incubate to allow the prey protein(s) to bind to the immobilized bait protein.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait-prey protein complexes from the beads using an appropriate elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein.

Visualizations

Logical Workflow for Protein Biotinylation

G Workflow for Protein Biotinylation with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (pH 6.5-7.5) mix Mix Protein and this compound (10-30x molar excess) protein_prep->mix reagent_prep Prepare this compound Stock Solution (in DMSO/DMF) reagent_prep->mix incubate Incubate (2h at RT or overnight at 4°C) mix->incubate purify Remove Excess Reagent (Desalting/Dialysis) incubate->purify analyze Analyze Biotinylated Protein purify->analyze

Caption: A flowchart illustrating the key steps in biotinylating a protein using this compound.

Experimental Workflow for a Pull-Down Assay

G Workflow for a Pull-Down Assay using this compound cluster_bait_prep Bait Preparation cluster_interaction Interaction cluster_analysis Analysis biotinylate Biotinylate Bait Protein with this compound immobilize Immobilize Biotinylated Bait on Streptavidin Beads biotinylate->immobilize incubate_lysate Incubate Beads with Cell Lysate (Prey) immobilize->incubate_lysate wash Wash Beads to Remove Non-specific Binders incubate_lysate->wash elute Elute Bound Proteins wash->elute analyze Analyze Eluate by SDS-PAGE & Western Blot elute->analyze

Caption: A step-by-step workflow for identifying protein interactions using a pull-down assay.

Signaling Pathway Investigation using Affinity Purification-Mass Spectrometry (AP-MS)

G AP-MS Workflow to Identify Protein Interaction Network cluster_labeling Cellular Labeling cluster_purification Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis bait_protein Bait Protein of Interest (e.g., a kinase) biotinylation Biotinylation of Bait using this compound bait_protein->biotinylation cell_lysis Cell Lysis biotinylation->cell_lysis streptavidin_capture Streptavidin Affinity Purification cell_lysis->streptavidin_capture elution Elution of Protein Complexes streptavidin_capture->elution tryptic_digest Tryptic Digestion elution->tryptic_digest lc_msms LC-MS/MS Analysis tryptic_digest->lc_msms protein_id Protein Identification lc_msms->protein_id network_analysis Interaction Network Construction protein_id->network_analysis pathway_analysis Signaling Pathway Elucidation network_analysis->pathway_analysis

Caption: An overview of the AP-MS workflow for elucidating protein interaction networks.

References

The Cyclohexane Ring: A Cornerstone of Stability in Biotin-BMCC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the stability of the linkage between a biomolecule and a label or drug is paramount. Biotin-BMCC (1-Biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) is a widely used sulfhydryl-reactive biotinylation reagent that offers enhanced stability, largely attributed to the inclusion of a cyclohexane (B81311) ring in its spacer arm. This technical guide delves into the core chemical principles governing the stability of the maleimide-thiol linkage, with a specific focus on the integral role of the cyclohexane moiety in this compound.

The Chemistry of Maleimide-Thiol Conjugation

Maleimide-based reagents are highly valued in bioconjugation for their specific and efficient reaction with sulfhydryl groups (thiols), typically found in cysteine residues of proteins. The reaction is a Michael addition, where the thiol acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether bond. The optimal pH for this reaction is between 6.5 and 7.5, which is compatible with most biological samples.[1][2] At pH values above 7.5, the maleimide (B117702) group can also react with primary amines, such as the side chain of lysine, and is more susceptible to hydrolysis, which deactivates it.[1]

Mechanisms of Maleimide-Thiol Adduct Instability

Despite the formation of a covalent bond, the resulting thiosuccinimide adduct is not always completely stable under physiological conditions. There are two primary pathways that can affect its integrity: the retro-Michael reaction and hydrolysis of the succinimide (B58015) ring.

The Retro-Michael Reaction: A Reversible Pathway

The Michael addition is a reversible reaction. The reverse reaction, known as a retro-Michael reaction, can lead to the deconjugation of the biotin (B1667282) label from the target molecule.[3][4] In a biological environment rich in thiols, such as glutathione (B108866) (GSH), the released maleimide can then react with these other thiols, leading to a loss of the intended biotin label and potential off-target effects.[4][5] This thiol exchange is a significant concern for in vivo applications.[5]

Hydrolysis: An Irreversible Stabilization Pathway

The succinimide ring of the thioether adduct can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid derivative.[6][7] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[6][7] However, the rate of this stabilizing hydrolysis for many common N-alkyl-substituted maleimides is often too slow to effectively compete with the rapid retro-Michael reaction in the presence of high concentrations of thiols.[8]

The Role of the Cyclohexane Ring in this compound Stability

The unique feature of this compound is the cyclohexane ring integrated into its spacer arm, adjacent to the maleimide group. This structural element confers stability through two primary mechanisms: pre-conjugation stability and post-conjugation steric effects.

Pre-Conjugation Stability

The cyclohexane ring has a stabilizing effect on the unreacted maleimide group, minimizing its hydrolysis before it has a chance to conjugate with the target thiol.[9] This ensures a higher yield of the desired conjugate by preserving the reactivity of the maleimide.

Post-Conjugation Stability and Steric Hindrance

The stability of maleimide-thiol adducts is significantly influenced by the nature of the N-substituent on the maleimide.[1] Electron-withdrawing substituents can accelerate the stabilizing hydrolysis of the succinimide ring, while bulky substituents can provide steric hindrance.[7][8]

Quantitative Data on Maleimide Adduct Stability

While direct comparative kinetic data for this compound is limited, studies on other N-substituted maleimides provide valuable insights into the range of stabilities that can be expected. The following tables summarize kinetic data for the degradation of various maleimide-thiol adducts.

Table 1: Half-lives of N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)

N-Substituent on MaleimideThiol ConjugateGSH ConcentrationpHTemperature (°C)Half-life (hours)Reference
EthylN-ethylmaleimide-4-mercaptophenylacetic acid10 mM7.437~20-80[6]
EthylN-ethylmaleimide-N-acetylcysteine10 mM7.437~20-80[6]
PhenylN-phenylmaleimide-4-mercaptophenylacetic acidNot specified7.4Not specified3.1[1]
AminoethylN-aminoethylmaleimide-4-mercaptophenylacetic acidNot specified7.4Not specified18[1]

Table 2: Ring-Opening Hydrolysis Rates of N-Substituted Succinimide Thioethers

N-Substituent on MaleimideThiol ConjugatepHTemperature (°C)Half-life (hours)Reference
AlkylGeneric N-alkyl7.42296[10]
PhenylGeneric N-phenyl7.4226.4[10]
Fluoro-phenylGeneric N-fluoro-phenyl7.4224.3[10]

Note: The data in these tables are compiled from different studies and should be used for illustrative purposes, as experimental conditions may vary.

Experimental Protocols for Assessing Stability

To rigorously evaluate the stability of this compound conjugates, a combination of analytical techniques is employed.

Glutathione (GSH) Challenge Assay

This assay assesses the susceptibility of the maleimide-thiol adduct to thiol exchange.

Protocol:

  • Conjugation: Prepare the this compound conjugate with the thiol-containing molecule of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.4). Purify the conjugate to remove excess, unreacted this compound.

  • Incubation: Incubate the purified conjugate at a known concentration (e.g., 0.1 mM) in a phosphate (B84403) buffer (pH 7.4) at 37°C in the presence of a physiologically relevant concentration of GSH (e.g., 1-10 mM).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench the reaction by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1-1%.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the remaining intact conjugate and the formation of any degradation or exchange products.[3][6]

Plasma Stability Assay

This assay evaluates the stability of the conjugate in a more complex biological matrix.

Protocol:

  • Incubation: Incubate the purified this compound conjugate at a specific concentration (e.g., 1 µM) in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points over a defined period (e.g., 0, 20, 40, 60, 120 minutes or longer).

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate over time.[11] The half-life of the conjugate in plasma can then be calculated.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a standard method to separate and quantify the intact conjugate from its degradation products. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing 0.1% TFA.[3][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass identification of the species in the sample, allowing for unambiguous identification of the intact conjugate, the hydrolyzed product, and any thiol-exchange products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction kinetics in real-time by observing the disappearance of the maleimide protons (around 6.8 ppm) and the appearance of new signals corresponding to the thioether adduct.[6][14]

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a general experimental workflow for stability analysis.

G cluster_conjugation Maleimide-Thiol Conjugation cluster_instability Instability Pathways This compound This compound Thioether Adduct Thioether Adduct This compound->Thioether Adduct + Thiol (pH 6.5-7.5) Thiol Thiol Thiol->Thioether Adduct Thioether Adduct_2 Thioether Adduct Retro-Michael Released this compound + Thiol Thioether Adduct_2->Retro-Michael Retro-Michael (reversible) Hydrolysis Ring-Opened Adduct (Stable) Thioether Adduct_2->Hydrolysis Hydrolysis (irreversible) Retro-Michael->Thioether Adduct_2

Caption: Chemical pathways of maleimide-thiol conjugation and subsequent instability routes.

G Start Prepare & Purify This compound Conjugate Incubate Incubate with GSH or Plasma Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (e.g., add acid) Timepoints->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Data Quantify Intact Conjugate & Degradation Products Analyze->Data End Determine Half-life & Stability Profile Data->End

Caption: General experimental workflow for assessing the stability of this compound conjugates.

Conclusion

The stability of this compound is a critical feature for its successful application in bioconjugation, particularly for in vivo studies. The integrated cyclohexane ring plays a multifaceted role in enhancing this stability. It protects the maleimide group from premature hydrolysis before conjugation and is thought to provide steric hindrance that disfavors the retro-Michael reaction post-conjugation. While further quantitative studies directly comparing N-cyclohexylmethylmaleimide with other N-substituted maleimides would be beneficial, the existing body of research on maleimide stability, coupled with the established use of this compound, underscores the importance of this structural feature. By understanding the chemical principles of maleimide-thiol adduct stability and employing rigorous analytical methods, researchers can confidently utilize this compound for robust and reliable biotinylation.

References

introduction to thiol-reactive biotinylation reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiol-Reactive Biotinylation Reagents

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research.[1] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or its bacterial analog streptavidin (Kₐ ≈ 10¹⁵ M⁻¹) provides a powerful tool for the detection, purification, and immobilization of proteins and other macromolecules.[2][3] While various functional groups on a protein can be targeted for biotinylation, sulfhydryl-reactive (or thiol-reactive) strategies offer unique advantages.

Thiol groups, primarily found on the side chains of cysteine residues, are significantly less abundant on protein surfaces than primary amines (from lysine (B10760008) residues).[1] This lower abundance allows for more targeted, site-specific labeling, which is crucial for preserving the protein's structural integrity and biological function, especially when lysine residues are located in active sites or antigen-binding domains.[4][5][6] Thiol-reactive biotinylation reagents are therefore indispensable for applications requiring precise control over the labeling process.

This guide provides a comprehensive overview of the core chemistries, quantitative properties, and experimental protocols associated with the most common classes of thiol-reactive biotinylation reagents.

Core Chemistries of Thiol-Reactive Groups

The specificity of thiol-reactive biotinylation hinges on the chemical group that reacts with the sulfhydryl (-SH) moiety of a cysteine residue. The three primary classes of these reactive groups are maleimides, haloacetyls, and pyridyl disulfides.

Maleimide (B117702) Chemistry

Maleimide-activated reagents are highly specific for sulfhydryl groups, reacting efficiently at a near-neutral pH of 6.5-7.5.[7] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the double bond of the maleimide ring, forming a stable, irreversible thioether bond.[1][4][8] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group itself is more susceptible to hydrolysis, which renders it non-reactive.[5][7] Consequently, maintaining the pH within the optimal range is critical for ensuring specificity.[7]

Haloacetyl Chemistry (Iodoacetyl & Bromoacetyl)

Haloacetyl reagents, most commonly iodoacetyl derivatives, react with sulfhydryls via nucleophilic substitution.[9] The sulfur atom of the thiol group displaces the halide (iodine or bromine), resulting in a stable and irreversible thioether linkage.[9][10] This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[10][11] While highly effective, haloacetyl groups can exhibit some off-target reactivity with other amino acid residues like histidine if a large excess of the reagent is used or if no free sulfhydryls are present.[9][11] Reactions involving iodoacetyl reagents should be performed in the dark to prevent the formation of free iodine, which can react with tyrosine residues.[11]

Pyridyl Disulfide Chemistry

Pyridyl disulfide reagents react with free sulfhydryls through a disulfide exchange mechanism over a broad pH range.[9] This reaction forms a new, cleavable disulfide bond with the target molecule and releases pyridine-2-thione as a byproduct.[9][12][13] A key advantage of this chemistry is its reversibility; the newly formed disulfide bond can be easily cleaved using common reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which regenerates the original, unmodified molecule.[9][14][15] Furthermore, the release of pyridine-2-thione, which absorbs light at 343 nm, provides a convenient method for monitoring the reaction's progress spectrophotometrically.[9][13]

G cluster_maleimide Maleimide Reaction cluster_haloacetyl Haloacetyl Reaction cluster_pyridyl Pyridyl Disulfide Reaction M_Prot_SH Protein-SH M_Product Protein-S-Thioether-Biotin (Stable Bond) M_Prot_SH->M_Product Michael Addition (pH 6.5-7.5) M_Biotin_Mal Biotin-Maleimide M_Biotin_Mal->M_Product H_Prot_SH Protein-SH H_Product Protein-S-Thioether-Biotin (Stable Bond) H_Prot_SH->H_Product Nucleophilic Substitution (pH 7.5-8.5) H_Biotin_Iodo Biotin-Iodoacetyl H_Biotin_Iodo->H_Product P_Prot_SH Protein-SH P_Product Protein-S-S-Biotin (Reversible Bond) P_Prot_SH->P_Product Disulfide Exchange P_Biotin_HPDP Biotin-S-S-Pyridyl P_Biotin_HPDP->P_Product P_Byproduct Pyridine-2-thione (Absorbs at 343nm) P_Biotin_HPDP->P_Byproduct

Figure 1. Core reaction chemistries for thiol-reactive biotinylation reagents.

Quantitative Data Summary of Common Reagents

The choice of a biotinylation reagent often depends on its physical and chemical properties, such as the length of its spacer arm, which can affect the accessibility of the biotin moiety to avidin/streptavidin.[4] The table below summarizes key quantitative data for several common thiol-reactive reagents.

Reagent NameReactive GroupMolecular Weight (Da)Spacer Arm Length (Å)Bond Reversibility
Maleimide-PEG2-Biotin Maleimide525.620.3Irreversible
Maleimide-PEG11-Biotin Maleimide924.150.5Irreversible
Iodoacetyl-LC-Biotin Iodoacetyl554.427.1[10][16]Irreversible[10]
Biotin-HPDP Pyridyl Disulfide539.829.2[12][13]Reversible (Cleavable)[12]

Note: Data is compiled from various manufacturer and literature sources. Exact values may vary slightly between suppliers.

Experimental Protocols

Successful biotinylation requires careful planning and execution. The following sections provide detailed methodologies for common procedures.

General Considerations
  • Buffer Selection: Reaction buffers must be free of extraneous thiol-containing compounds such as DTT or β-mercaptoethanol, as these will compete with the target molecule for the reagent.[6][7] Phosphate-buffered saline (PBS) or HEPES buffers at the appropriate pH are commonly used.[17][18]

  • Reducing Disulfide Bonds: Most proteins contain cysteine residues paired as disulfide bonds (-S-S-), which are unreactive.[5] To make sulfhydryl groups available for labeling, these bonds must first be reduced. A 5-10 mM solution of a reducing agent like DTT or TCEP can be used, but the reducing agent must be completely removed (e.g., via a desalting column or dialysis) before adding the thiol-reactive biotin reagent.[13][17]

  • Reagent Preparation: Many biotinylation reagents are not soluble in aqueous buffers and must first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being added to the reaction mixture.[7][12][16]

Protocol 1: Protein Biotinylation with a Maleimide Reagent

This protocol provides a general workflow for labeling a protein with available sulfhydryl groups using a maleimide-activated biotin reagent.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2).[19] If the protein is in a buffer containing thiols or primary amines (like Tris), exchange it into the reaction buffer using a desalting column or dialysis.

    • If reduction is necessary, treat the protein with 5-10 mM TCEP for 30-60 minutes at room temperature, then immediately remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • Biotinylation Reaction:

    • Prepare a stock solution (e.g., 10 mM) of the Maleimide-Biotin reagent in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the protein solution.[5][17] The optimal ratio should be determined empirically for each specific protein and application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]

  • Quenching and Purification:

    • (Optional) Stop the reaction by adding a low molecular weight thiol compound like β-mercaptoethanol or cysteine to a final concentration of ~20 mM to consume any excess reactive reagent.[20]

    • Remove excess, non-reacted biotin reagent and quenching compounds by passing the solution through a desalting column (gel filtration) or by extensive dialysis against PBS.[5][7] The purified, biotinylated protein is now ready for downstream applications.

Protocol 2: Reversible Biotinylation with Biotin-HPDP

This protocol outlines the process of labeling a protein with Biotin-HPDP and subsequently cleaving the biotin tag.

  • Biotinylation:

    • Follow steps 1 and 2 from the maleimide protocol, using Biotin-HPDP as the reagent and a reaction buffer at pH 7.0-8.0.[13]

    • The reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.[13]

  • Affinity Purification:

    • Incubate the biotinylated protein mixture with streptavidin-coated affinity resin (e.g., magnetic beads or agarose) to capture the labeled protein.

    • Wash the resin extensively with a suitable wash buffer (e.g., PBS with mild detergent) to remove non-biotinylated proteins and other contaminants.

  • Cleavage and Elution:

    • To release the captured protein from the resin, add an elution buffer containing a reducing agent (e.g., 50 mM DTT or 20 mM TCEP).[5][21]

    • Incubate for 30-60 minutes at 37°C to cleave the disulfide bond between the protein and the biotin moiety.

    • Collect the supernatant, which now contains the protein in its original, unmodified form, separated from the biotin tag that remains bound to the streptavidin resin.

G A Start: Protein Sample B Reduce Disulfide Bonds (e.g., with TCEP) A->B C Remove Reducing Agent (Desalting Column / Dialysis) B->C D Biotinylation Reaction: Add Thiol-Reactive Biotin C->D Protein with free -SH E Quench Reaction (Optional) D->E F Purify Labeled Protein: Remove Excess Biotin (Desalting Column / Dialysis) E->F G Affinity Purification (Streptavidin Resin) F->G Biotinylated Protein H Elution G->H I Downstream Analysis (e.g., Western Blot, MS) H->I Purified Protein

Figure 2. General experimental workflow for protein biotinylation and purification.

Applications in Research and Drug Development

Thiol-reactive biotinylation is a versatile technique with broad applications:

  • Affinity Purification: Biotinylated proteins or protein complexes can be efficiently isolated from complex mixtures like cell lysates using streptavidin-coated supports.[2] The reversibility offered by reagents like Biotin-HPDP is particularly useful when the goal is to recover the native, unmodified protein for further analysis.[9]

  • Detection in Immunoassays: Biotinylated antibodies are widely used in techniques such as ELISA and Western blotting. The biotin tag can be detected with high sensitivity using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP), which amplifies the signal.[7]

  • Cell Surface Labeling: Membrane-impermeable biotinylation reagents can be used to label proteins on the surface of living cells, allowing for the study of cell surface protein dynamics and identification.

  • Proximity Labeling (BioID): In proximity-dependent biotinylation methods, a promiscuous biotin ligase is fused to a protein of interest. This enzyme biotinylates nearby proteins, which can then be captured and identified by mass spectrometry to map protein-protein interaction networks.[22][23]

  • Studying Post-Translational Modifications: Thiol-reactive biotinylation is used to investigate redox-based modifications such as S-glutathionylation and S-nitrosylation.[14][18]

G cluster_binding Binding & Washing cluster_elution Cleavage & Elution A Biotin-S-S-Protein (Labeled with Biotin-HPDP) C Bound Complex A->C B Streptavidin Bead B->C D Purified Complex on Bead C->D Wash away unbound proteins E Add Reducing Agent (e.g., DTT) D->E F Cleaved Disulfide Bond E->F G Eluted Native Protein (Original -SH restored) F->G H Biotin Tag Remains Bound to Bead F->H

Figure 3. Workflow for reversible affinity purification using a cleavable reagent.

References

Methodological & Application

Application Notes and Protocols: Biotin-BMCC Protein Labeling for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection and purification applications. Biotin-BMCC (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling of proteins at cysteine residues. This application note provides a detailed protocol for labeling proteins with this compound and their subsequent detection by western blot, a powerful technique for identifying and quantifying specific proteins in a complex mixture.

The maleimide (B117702) group of this compound reacts specifically with free sulfhydryl groups (-SH) on cysteine residues to form a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[1] The long spacer arm of this compound reduces the potential for steric hindrance, ensuring efficient binding of the biotin tag to streptavidin.

Principle of this compound Protein Labeling

The labeling reaction involves the nucleophilic attack of the sulfhydryl group from a cysteine residue on the maleimide group of this compound. This results in the formation of a stable, covalent thioether linkage, effectively tagging the protein with biotin.

G cluster_reactants Reactants cluster_product Product Protein-SH Protein with Sulfhydryl Group (Cysteine) Biotinylated_Protein Biotinylated Protein (Stable Thioether Bond) Protein-SH->Biotinylated_Protein Reaction at pH 6.5-7.5 This compound This compound (Maleimide-activated Biotin) This compound->Biotinylated_Protein

Experimental Protocols

Part 1: this compound Protein Labeling

This protocol outlines the steps for labeling a protein with this compound. It is crucial to start with a purified protein sample that contains accessible cysteine residues. If the protein's cysteines are involved in disulfide bonds, a reduction step will be necessary prior to labeling.

Materials:

  • Purified protein in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP, DTT) - optional, for proteins with disulfide bonds

  • Quenching reagent (e.g., 2-Mercaptoethanol, DTT)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a sulfhydryl-free buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not contain a free thiol and does not need to be removed before the maleimide reaction.[2]

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 5.3 mg of this compound (MW: 533.68 g/mol ) in 1 mL of DMSO.

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point of 10- to 30-fold molar excess of this compound to protein is recommended for protein concentrations greater than 2 mg/mL.[1] For more dilute protein solutions, a higher molar excess may be necessary.

    • Add the calculated volume of this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent containing a free thiol, such as 2-Mercaptoethanol or DTT, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will react with any excess this compound.

  • Removal of Excess Biotin:

    • Remove non-reacted this compound and the quenching reagent by dialysis against PBS or by using a desalting column. This step is crucial to prevent interference in downstream applications.

Part 2: Quantification of Biotinylation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[3][4]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a standard curve using known concentrations of free biotin.

  • Add the biotinylated protein sample to the HABA/Avidin solution.

  • Measure the absorbance at 500 nm.

  • Calculate the concentration of biotin in the sample by comparing the absorbance to the standard curve.

  • Determine the molar ratio of biotin to protein.

Part 3: Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the biotinylated protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagent.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with a diluted solution of Streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature. The optimal dilution of the conjugate should be determined empirically, but a starting dilution of 1:1,000 to 1:20,000 is common.[5][6]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound Streptavidin-HRP.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Data Presentation

Table 1: General Guidelines for this compound to Protein Molar Ratios

Protein ConcentrationRecommended Molar Excess of this compoundExpected Degree of LabelingNotes
> 2 mg/mL10-30 foldModerate to HighA good starting point for most proteins.
0.5 - 2 mg/mL20-50 foldModerate to HighHigher excess may be needed to drive the reaction.
< 0.5 mg/mL50-100 foldVariableLabeling may be less efficient; optimization is critical.

Note: The optimal molar ratio is protein-dependent and should be determined empirically. The degree of labeling can be quantified using the HABA assay.

Workflow and Pathway Diagrams

G cluster_labeling Protein Labeling cluster_detection Western Blot Detection A Prepare Protein Solution C Incubate Protein with this compound A->C B Prepare this compound Stock Solution B->C D Quench Reaction C->D E Remove Excess Biotin D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Blocking G->H I Incubate with Streptavidin-HRP H->I J Wash I->J K Chemiluminescent Detection J->K

Troubleshooting

IssuePossible CauseSolution
No or low biotinylation Inaccessible or no free sulfhydryl groups.Reduce protein with TCEP prior to labeling. Confirm cysteine content of the protein.
Inactive this compound reagent.Use fresh, anhydrous DMSO to prepare the stock solution. Store this compound desiccated at 4°C.
Incorrect buffer pH.Ensure the reaction buffer pH is between 6.5 and 7.5.
High background on western blot Incomplete removal of excess biotin.Ensure thorough dialysis or desalting after the labeling reaction.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Streptavidin-HRP concentration too high.Optimize the dilution of the Streptavidin-HRP conjugate.
Protein precipitation High concentration of organic solvent.Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-15%.

Conclusion

The this compound protein labeling protocol followed by western blot detection is a robust and sensitive method for studying proteins. The specificity of the maleimide-thiol reaction allows for targeted labeling of cysteine residues, and the high affinity of the biotin-streptavidin interaction provides excellent sensitivity in detection. By following the detailed protocols and optimization guidelines presented in this application note, researchers can successfully label their proteins of interest and obtain high-quality western blot results.

References

Application Notes and Protocols for Antibody Biotinylation with Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization assays. Biotin-BMCC (1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent that offers a stable and efficient method for labeling antibodies and other proteins.[1][2] This reagent features a maleimide (B117702) group that specifically reacts with free sulfhydryl (-SH) groups, typically found in cysteine residues, to form a stable thioether bond.[1] This application note provides a detailed protocol for the biotinylation of antibodies using this compound, including methods for optimizing the reaction, purifying the conjugate, and quantifying the degree of biotinylation.

Reaction Chemistry

The maleimide group of this compound reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5.[1][3] Most antibodies possess cysteine residues that form disulfide bonds. To make these residues available for biotinylation, they must first be reduced to expose the sulfhydryl groups. The reaction between the maleimide group and the sulfhydryl group results in the formation of a stable thioether linkage.

Experimental Protocols

This section outlines a detailed step-by-step protocol for the biotinylation of antibodies with this compound.

Part 1: Preparation of Antibody and Reagents
  • Antibody Preparation:

    • The antibody solution should be free of any sulfhydryl-containing compounds and at a concentration of at least 2 mg/mL for optimal results.[4]

    • If the antibody is in a buffer containing sodium azide (B81097), it must be removed by dialysis or using a desalting column, as azide can interfere with some downstream applications.[4]

    • Reduction of Disulfide Bonds (Optional but often necessary): To expose sulfhydryl groups, the antibody's disulfide bonds may need to be reduced. This can be achieved by incubating the antibody with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to remove the reducing agent completely before adding this compound.[5]

  • Preparation of this compound Stock Solution:

    • This compound is not readily soluble in aqueous buffers and should be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][3]

    • Immediately before use, prepare an 8 mM stock solution of this compound in DMSO. For example, dissolve 2.1 mg of this compound in 500 µL of DMSO.[1]

Part 2: Biotinylation Reaction
  • Reaction Buffer: Use a sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as Phosphate-Buffered Saline (PBS).[1]

  • Molar Ratio of this compound to Antibody: The extent of biotinylation can be controlled by adjusting the molar ratio of this compound to the antibody. A 10- to 30-fold molar excess of this compound is a good starting point for protein solutions greater than 2 mg/mL.[1] For more dilute solutions, a higher molar excess may be necessary.[1] It is recommended to perform a titration to determine the optimal molar ratio for your specific antibody and application.[4]

  • Reaction Incubation:

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for two hours at room temperature or overnight on ice.[1]

Part 3: Removal of Excess this compound

It is critical to remove any unreacted this compound to prevent interference in downstream assays.[6] Common methods include:

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns): These columns offer a quick and efficient way to separate the biotinylated antibody from smaller, unreacted biotin molecules.[7] They are suitable for small sample volumes and provide high protein recovery.[8]

  • Dialysis: This is a gentler method suitable for larger sample volumes.[7] It involves dialyzing the sample against a large volume of buffer to remove small molecules. However, it is a more time-consuming process.[7]

Part 4: Quantification of Biotin Incorporation (Degree of Biotinylation)

Determining the number of biotin molecules per antibody molecule (degree of biotinylation) is essential for ensuring reproducibility.[9] The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6][10]

HABA Assay Protocol:

  • Prepare HABA/Avidin (B1170675) Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500).[6][10]

  • Add Biotinylated Sample: Add a known amount of your purified biotinylated antibody to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the final A500.[6][10]

  • Calculate Degree of Biotinylation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in your sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[6][11]

Data Presentation

To optimize the biotinylation reaction, it is recommended to test a range of molar excess of this compound. The following table provides a template for summarizing the results of such an optimization experiment.

Molar Excess of this compound to AntibodyDegree of Biotinylation (moles of Biotin/mole of Antibody)Antibody Activity (e.g., % binding in ELISA)
10:1Insert experimental valueInsert experimental value
20:1Insert experimental valueInsert experimental value
30:1Insert experimental valueInsert experimental value
50:1Insert experimental valueInsert experimental value

Mandatory Visualization

Experimental Workflow

Antibody_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Antibody Antibody Solution (>2 mg/mL) Reduction Reduction of Disulfide Bonds (Optional) Antibody->Reduction If necessary Reaction_Mix Biotinylation Reaction (pH 6.5-7.5) Antibody->Reaction_Mix Reduction->Reaction_Mix Biotin_BMCC This compound Stock Solution (in DMSO) Biotin_BMCC->Reaction_Mix Add desired molar excess Purification Removal of Excess Biotin (Desalting Column/Dialysis) Reaction_Mix->Purification Incubate 2h RT or overnight on ice Quantification Quantification of Biotinylation (HABA Assay) Purification->Quantification Final_Product Biotinylated Antibody Quantification->Final_Product

References

Application Notes and Protocols: Biotin-BMCC in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-BMCC (1-Biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) is a heterobifunctional crosslinking reagent widely used for the biotinylation of proteins, peptides, and other molecules containing free sulfhydryl (-SH) groups.[1][2][3][4][5] This reagent incorporates a biotin (B1667282) moiety, enabling strong and specific interaction with avidin (B1170675) or streptavidin, and a maleimide (B117702) group that reacts specifically with sulfhydryl groups to form a stable, irreversible thioether bond.[1][6][7] The long spacer arm, which includes a stabilizing cyclohexane (B81311) ring, minimizes steric hindrance and preserves the biological activity of the labeled molecule.[1][2][3] These properties make this compound an invaluable tool for affinity chromatography, allowing for the efficient purification, isolation, and detection of target molecules.[8]

Chemical Properties and Specifications

A summary of the key properties of this compound is presented below.

PropertyValueReferences
Molecular Weight 533.68 g/mol [2][6][9]
Spacer Arm Length 32.6 Å[2][6]
Reactivity Sulfhydryl groups (-SH)[1][2][6]
Reaction pH 6.5 - 7.5[2][6]
Solubility Soluble in organic solvents like DMSO and DMF.[2][6] Limited solubility in aqueous buffers.[6][2][6]
Storage Store desiccated at 4°C.[1][6]

Core Applications in Affinity Chromatography

The primary application of this compound is to label a molecule of interest with biotin, which then allows for its capture and purification using an affinity matrix composed of immobilized avidin or streptavidin.[8]

Key applications include:

  • Purification of proteins and antibodies: Biotinylated proteins or antibodies can be efficiently isolated from complex mixtures like cell lysates or serum.

  • Pull-down assays: Used to identify and isolate binding partners to a biotinylated "bait" protein.

  • Immunoassays: Biotinylated antibodies are frequently used in techniques like ELISA and Western blotting to enhance signal detection.[6][10]

  • Cell surface protein isolation: Labeling and subsequent purification of proteins exposed on the cell surface.[11]

Experimental Protocols

Protocol 1: Biotinylation of a Protein (e.g., Antibody) with this compound

This protocol outlines the general steps for labeling a protein containing free sulfhydryl groups.

A. Materials:

  • Protein solution (e.g., IgG)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Sulfhydryl-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.5-7.5)[6]

  • Desalting column for buffer exchange and removal of excess biotin.

B. Procedure:

  • Protein Preparation:

    • Dissolve the protein to be modified in a sulfhydryl-free buffer at a pH between 6.5 and 7.5.[6]

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP. Subsequently, the reducing agent must be removed, for instance, by using a desalting column.[6] Be aware that complete reduction of disulfide bonds can inactivate some proteins, such as antibodies.[6]

  • This compound Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in DMSO. For example, dissolve 2.1 mg of this compound in 500 µL of DMSO to create an 8 mM stock solution.[6] Gentle warming at 37°C for up to 10 minutes may be necessary to fully dissolve the reagent.[6]

  • Biotinylation Reaction:

    • For an effective labeling process, a 10- to 30-fold molar excess of this compound is recommended for protein solutions with concentrations greater than 2 mg/mL.[6]

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[6]

  • Removal of Excess Biotin:

    • After incubation, remove non-reacted this compound using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Affinity Purification of a Biotinylated Protein

This protocol describes the capture and elution of a biotinylated protein using a streptavidin-agarose resin.

A. Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose resin or magnetic beads

  • Binding/Wash Buffer (e.g., PBS)

  • Elution Buffer (see table below for options)

  • Collection tubes

B. Procedure:

  • Resin Equilibration:

    • Wash the streptavidin-agarose resin with the Binding/Wash Buffer to remove any storage solution.[12]

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein sample to the equilibrated resin.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated protein to bind to the streptavidin.

  • Washing:

    • Wash the resin with several volumes of Binding/Wash Buffer to remove non-specifically bound molecules.

  • Elution:

    • Elute the bound biotinylated protein using an appropriate elution buffer. The choice of elution method depends on the strength of the biotin-streptavidin interaction and whether the native protein is required for downstream applications.[11]

Elution Strategies for Biotin-Avidin/Streptavidin Affinity Chromatography

The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds known, making elution challenging without denaturing the purified protein.[11] Several strategies exist, ranging from harsh to mild conditions.

Elution MethodElution Buffer CompositionConditionsRemarksReferences
Harsh/Denaturing 8 M Guanidine-HCl, pH 1.5Room TemperatureEffective but denatures the protein and can lead to avidin subunit leaching.[13][11][13]
Harsh/Denaturing Boiling in SDS-PAGE sample buffer95°C for 5 minutesDenatures the protein, suitable for direct analysis by SDS-PAGE.[13]
Competitive Elution High concentration of free biotin (e.g., 4 mg/mL) in a slightly basic buffer (pH 8.5)Room Temperature, may require incubationNon-denaturing, but can be inefficient and require optimization.[14]
Mild Acidic 0.1 M Glycine-HCl, pH 2.5-2.8Room TemperatureCan be effective but may denature acid-labile proteins.[14]
Cleavable Linker Requires use of a biotinylation reagent with a cleavable spacer arm (e.g., containing a disulfide bond)Reducing agents (e.g., DTT)Elutes the protein without the biotin tag.[7]
Modified Biotin Analogs Iminobiotin or Desthiobiotin used for labelingpH shift (e.g., pH 4 for iminobiotin) or competitive elution with biotinWeaker binding allows for milder elution conditions.[11][13]

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and experimental workflows.

G cluster_reactants Reactants cluster_product Product Biotin_BMCC This compound (Maleimide group) Biotinylated_Protein Biotinylated Protein (Stable Thioether Bond) Biotin_BMCC->Biotinylated_Protein pH 6.5-7.5 Protein_SH Protein with Sulfhydryl Group (-SH) Protein_SH->Biotinylated_Protein

Caption: Reaction of this compound with a protein's sulfhydryl group.

G start Start: Protein Mixture biotinylation Biotinylation (with this compound) start->biotinylation purification_step Affinity Chromatography (Streptavidin Resin) biotinylation->purification_step binding Binding of Biotinylated Protein purification_step->binding washing Washing (Remove unbound proteins) binding->washing elution Elution washing->elution end End: Purified Protein elution->end

Caption: Workflow for affinity purification using this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Biotinylation Efficiency Insufficient molar excess of this compound.Increase the molar ratio of this compound to protein.[6]
Inactive maleimide group due to hydrolysis.Prepare the this compound solution immediately before use. Ensure the reaction pH is not above 7.5.[6]
Absence of free sulfhydryl groups on the protein.Reduce disulfide bonds if necessary and ensure removal of the reducing agent before adding this compound.
High Non-specific Binding Hydrophobic or ionic interactions with the affinity matrix.Increase the salt concentration or add a non-ionic detergent (e.g., Tween-20) to the binding and wash buffers.
Endogenous biotinylated proteins in the sample.Pre-clear the sample with streptavidin-agarose before adding the biotinylated antibody for pull-down assays.[8]
Poor Recovery of Protein after Elution Elution conditions are too mild.Switch to a harsher elution method if protein denaturation is acceptable for the downstream application.
Protein has precipitated on the column.Optimize the elution buffer composition (e.g., pH, salt concentration).

By leveraging the specific and high-affinity interaction facilitated by this compound, researchers can achieve highly efficient purification and analysis of a wide range of molecules, advancing research and development in numerous scientific fields.

References

Application Notes and Protocols: Cell Surface Protein Labeling Using Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins play a critical role in cellular communication, signaling, and interaction with the extracellular environment. The ability to specifically label and subsequently isolate and analyze these proteins is crucial for understanding their function in both normal physiological processes and disease states. Biotin-BMCC (1-biotinamido-4-(4'-[maleimidoethyl-cyclohexane]-carboxamido)butane) is a sulfhydryl-reactive biotinylation reagent that provides a powerful tool for covalently tagging cell surface proteins.

The maleimide (B117702) group of this compound reacts specifically with free sulfhydryl (-SH) groups found in the side chains of cysteine residues. This reaction is highly efficient and forms a stable, covalent thioether bond. The long spacer arm of the this compound molecule minimizes steric hindrance, ensuring that the biotin (B1667282) moiety is readily accessible for binding to avidin (B1170675) or streptavidin conjugates in downstream applications. This feature is particularly advantageous when targeting proteins within the complex microenvironment of the cell surface.

These application notes provide detailed protocols for the use of this compound to label cell surface proteins on live cells for applications such as protein identification, trafficking studies, and analysis of protein-protein interactions.

Principle of the Method

The labeling of cell surface proteins with this compound is a targeted process that leverages the specific reactivity of the maleimide functional group. The core principle involves the following steps:

  • Exposure of Sulfhydryl Groups: Many cysteine residues on the extracellular domains of proteins exist as disulfide bonds (-S-S-). To make these available for labeling, a mild reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), can be used to cleave these bonds and expose free sulfhydryl groups. This step is optional but can significantly increase the labeling efficiency for certain proteins.

  • Biotinylation: this compound is then added to the cells. The maleimide group of the reagent specifically reacts with the exposed sulfhydryl groups on the cell surface proteins at a physiological pH (6.5-7.5), forming a stable thioether linkage.

  • Quenching: After the desired incubation period, the reaction is stopped by adding a quenching reagent, such as L-cysteine or glycine (B1666218), which contains free sulfhydryls or amines that react with and neutralize any excess this compound.

  • Downstream Analysis: The biotinylated cells can then be lysed, and the labeled proteins can be isolated using avidin or streptavidin-conjugated beads for subsequent analysis by Western blotting, mass spectrometry, or other proteomic techniques.

Data Presentation: Quantitative Parameters for Cell Surface Labeling

The following table provides a summary of recommended starting concentrations and conditions for cell surface protein labeling with this compound. Optimization may be required for specific cell types and experimental goals.

ParameterRecommended RangeKey Considerations
Cell Density (Adherent) 80-90% confluencyEnsures sufficient surface area for labeling without overcrowding.
Cell Number (Suspension) 1 x 10⁶ - 1 x 10⁷ cells/mLAdjust based on the abundance of the target protein and downstream application.
TCEP Concentration (Optional) 0.5 - 2.5 mMUse a minimal effective concentration to avoid cell damage. TCEP is preferred over DTT as it does not need to be removed before adding the maleimide reagent.[1][2]
TCEP Incubation Time 15 - 30 minutes at 4°CProlonged incubation can be detrimental to cell viability.
This compound Concentration 0.1 - 0.5 mMHigher concentrations can lead to increased background and potential cell toxicity. Start with a lower concentration and titrate up as needed.
This compound Incubation Time 30 minutes at 4°CIncubation at low temperatures minimizes endocytosis of labeled proteins.
Quenching Reagent 5 - 20 mM L-cysteine or GlycineShould be in molar excess to the this compound to effectively stop the reaction.
Quenching Time 10 - 15 minutes at 4°CSufficient time to neutralize all unreacted this compound.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve 5.4 mg of this compound (MW: 538.7 g/mol ) in 1 mL of anhydrous DMSO. Store in aliquots at -20°C, protected from moisture and light.

  • TCEP Stock Solution (100 mM): Dissolve 28.7 mg of TCEP-HCl (MW: 286.65 g/mol ) in 1 mL of ice-cold PBS. Prepare fresh on the day of the experiment.

  • Quenching Buffer (1 M Glycine): Dissolve 7.5 g of glycine in 100 mL of PBS. Filter sterilize and store at 4°C. Dilute to the desired working concentration in PBS before use.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Protocol for Labeling Adherent Cells
  • Cell Culture: Plate cells in a suitable culture dish and grow to 80-90% confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any serum proteins from the culture medium.

  • (Optional) Reduction of Disulfide Bonds: If this step is desired, incubate the cells with 0.5-2.5 mM TCEP in ice-cold PBS for 15-30 minutes at 4°C.[2]

  • Washing (Post-Reduction): If the reduction step was performed, gently wash the cells three times with ice-cold PBS to remove the TCEP.

  • Biotinylation: Add the this compound working solution (diluted from the stock solution in ice-cold PBS to a final concentration of 0.1-0.5 mM) to the cells. Ensure the final DMSO concentration is below 1%. Incubate for 30 minutes at 4°C with gentle rocking.

  • Quenching: Remove the this compound solution and add the quenching buffer (e.g., 20 mM Glycine in PBS). Incubate for 10-15 minutes at 4°C with gentle rocking.[3]

  • Final Washes: Wash the cells three times with ice-cold PBS to remove any unreacted reagents.

  • Cell Lysis and Downstream Processing: The cells are now ready for lysis using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The biotinylated proteins can then be purified using streptavidin-agarose beads.

Protocol for Labeling Suspension Cells
  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step three times.

  • (Optional) Reduction of Disulfide Bonds: Resuspend the cells in ice-cold PBS containing 0.5-2.5 mM TCEP and incubate for 15-30 minutes at 4°C with gentle rotation.

  • Washing (Post-Reduction): Pellet the cells by centrifugation and wash three times with ice-cold PBS.

  • Biotinylation: Resuspend the cell pellet in the this compound working solution (0.1-0.5 mM in ice-cold PBS). Incubate for 30 minutes at 4°C with gentle rotation.

  • Quenching: Pellet the cells and resuspend in the quenching buffer. Incubate for 10-15 minutes at 4°C with gentle rotation.

  • Final Washes: Pellet the cells and wash three times with ice-cold PBS.

  • Cell Lysis and Downstream Processing: The cell pellet is now ready for lysis and subsequent purification of biotinylated proteins.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_post Downstream Processing A 1. Culture Cells to Optimal Confluency B 2. Wash with ice-cold PBS A->B C 3. (Optional) Reduce with TCEP at 4°C B->C E 5. Label with this compound at 4°C B->E No Reduction D 4. Wash to Remove TCEP C->D D->E F 6. Quench Reaction (e.g., L-cysteine) E->F G 7. Final Washes with ice-cold PBS F->G H 8. Cell Lysis G->H I 9. Affinity Purification (Streptavidin Beads) H->I J 10. Analysis (Western Blot, MS) I->J

Caption: Experimental workflow for cell surface protein labeling using this compound.

reaction_mechanism Protein Protein SH Product Biotinylated Protein Stable Thioether Bond Protein:sh->Product + BiotinBMCC This compound Maleimide Group BiotinBMCC:maleimide->Product

Caption: Reaction of this compound with a protein sulfhydryl group.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Cell Surface Receptor (Biotinylated) Ligand->Receptor Binding & Activation Signaling Signaling Cascade Receptor->Signaling Transduction Response Cellular Response Signaling->Response

Caption: A generic signaling pathway initiated by a biotinylated cell surface receptor.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no labeling Insufficient free sulfhydryl groups.Include the optional TCEP reduction step or optimize TCEP concentration and incubation time.
Inactive this compound reagent.Use a fresh aliquot of this compound stock solution. Ensure it has been stored properly, protected from moisture.
Low abundance of the target protein.Increase the number of cells used for the experiment.
High background/non-specific labeling Cell lysis during labeling.Perform all steps at 4°C and handle cells gently to maintain membrane integrity.
Excess this compound.Decrease the concentration of this compound. Ensure the quenching step is efficient by using a sufficient concentration of the quenching reagent.
Cell death/poor viability Reagent toxicity.Reduce the concentration of TCEP and/or this compound. Minimize incubation times. Ensure the final DMSO concentration is low (<1%).
Mechanical stress.Be gentle during washing and centrifugation steps, especially with sensitive cell types.

Conclusion

This compound provides a specific and efficient method for labeling cell surface proteins through available sulfhydryl groups. The protocols outlined in these application notes serve as a comprehensive guide for researchers. Careful optimization of the labeling conditions for each specific cell type and protein of interest is essential for achieving robust and reproducible results. This technique, when coupled with modern analytical methods, is invaluable for advancing our understanding of the cell surface proteome in health and disease.

References

Application Notes and Protocols: Biotinylation of Peptides with Free Cysteines using Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biotinylation is a powerful technique for labeling peptides and proteins, enabling their detection, purification, and use in various biological assays. The strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications, including immunoassays, affinity chromatography, and protein-protein interaction studies. Biotin-BMCC (1-biotinamido-4-(4'-(maleimidomethyl)cyclohexanecarboxamido)butane) is a sulfhydryl-reactive biotinylation reagent that specifically and efficiently labels molecules containing free sulfhydryl groups, such as peptides with cysteine residues.[1] The maleimide (B117702) group of this compound reacts with the thiol group of cysteine at a pH range of 6.5-7.5 to form a stable, covalent thioether bond. This protocol provides a detailed procedure for the biotinylation of peptides containing free cysteines using this compound, along with methods for purification and characterization of the resulting biotinylated peptide.

Reaction Mechanism

The core of the this compound labeling protocol is the specific reaction between the maleimide group of the reagent and the sulfhydryl group of a cysteine residue.

G Peptide_SH Peptide with free Cysteine (-SH) Intermediate Thioether Bond Formation Peptide_SH->Intermediate pH 6.5-7.5 Biotin_BMCC This compound (Maleimide group) Biotin_BMCC->Intermediate Biotinylated_Peptide Biotinylated Peptide Intermediate->Biotinylated_Peptide

This compound reaction with a cysteine-containing peptide.

Quantitative Data Summary

The efficiency of the biotinylation reaction is dependent on several factors, including the molar ratio of this compound to the peptide, the concentration of the peptide, pH, and incubation time. While optimal conditions should be determined empirically for each peptide, the following tables provide recommended starting conditions and expected outcomes based on established protocols for protein and peptide biotinylation.

Table 1: Recommended Reaction Conditions for Peptide Biotinylation

ParameterRecommended RangeNotes
Molar Ratio (this compound:Peptide) 10:1 to 30:1For peptide concentrations >1 mg/mL. Higher ratios may be needed for more dilute solutions.[1]
Peptide Concentration 1-5 mg/mLHigher concentrations generally lead to better efficiency.
Reaction Buffer Phosphate-buffered saline (PBS) or other sulfhydryl-free bufferAvoid buffers containing primary amines or thiols.
pH 6.5 - 7.5Optimal for specific reaction with sulfhydryl groups. At pH > 7.5, reactivity towards primary amines can occur.[1]
Reaction Time 2 hours to overnightLonger incubation times can increase yield, especially for dilute solutions.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient for a 2-hour reaction. Overnight reactions are best performed at 4°C.

Table 2: Expected Biotinylation Efficiency

Molar Ratio (this compound:Peptide)Expected Labeling EfficiencyMethod of Analysis
10:1> 80%Mass Spectrometry, HPLC
20:1> 90%Mass Spectrometry, HPLC[2]
30:1> 95%Mass Spectrometry, HPLC

Note: The expected efficiencies are estimates. Actual efficiency will vary depending on the peptide sequence, structure, and reaction conditions. It is highly recommended to perform a small-scale pilot experiment to determine the optimal molar ratio for your specific peptide.

Experimental Protocols

Preparation of Reagents
  • Peptide Solution: Dissolve the cysteine-containing peptide in a sulfhydryl-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). If the peptide has disulfide bonds, it must be reduced prior to biotinylation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

  • This compound Stock Solution: this compound is not readily soluble in aqueous solutions.[1] Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

Biotinylation Reaction Protocol

This protocol is a starting point and should be optimized for each specific peptide.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in Buffer add_biotin Add this compound to Peptide Solution prep_peptide->add_biotin prep_biotin Prepare this compound in DMSO prep_biotin->add_biotin incubate Incubate (2h RT or Overnight 4°C) add_biotin->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Biotinylated Peptide quench->purify analyze Analyze by MS and/or HPLC purify->analyze

Workflow for this compound peptide biotinylation.
  • Calculate Reagent Volumes:

    • Determine the moles of peptide in your solution.

    • Calculate the moles of this compound needed for the desired molar excess (e.g., 20-fold excess).

    • Calculate the volume of the 10 mM this compound stock solution required. Note: The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid peptide precipitation.

  • Reaction Incubation:

    • Add the calculated volume of the this compound stock solution to the peptide solution.

    • Mix gently by vortexing or pipetting.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent with a free thiol group, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can be added at a concentration that is in excess of the unreacted this compound. Incubate for 15-30 minutes at room temperature.

Purification of the Biotinylated Peptide

It is crucial to remove excess, unreacted this compound as it can interfere with downstream applications.

  • Size-Exclusion Chromatography (Desalting): This is a rapid method for separating the labeled peptide from smaller molecules like unreacted biotin.

    • Equilibrate a desalting column (e.g., a spin column) with the desired buffer for the final peptide solution.

    • Apply the reaction mixture to the column.

    • Centrifuge the column according to the manufacturer's instructions to collect the purified biotinylated peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is ideal for achieving high purity and can separate the biotinylated peptide from the unbiotinylated peptide.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 214 nm and 280 nm. The biotinylated peptide will typically have a slightly longer retention time than the unbiotinylated peptide.

    • Collect the fractions corresponding to the biotinylated peptide and confirm its identity by mass spectrometry.

Characterization of the Biotinylated Peptide
  • Mass Spectrometry (MS): This is the most definitive method to confirm successful biotinylation.

    • Analyze the purified peptide by MALDI-TOF or ESI-MS.

    • The mass of the biotinylated peptide will be increased by the mass of the reacted this compound (533.68 Da).

Application Example: Pull-Down Assay to Study SH2 Domain Interactions in EGFR Signaling

Biotinylated peptides are valuable tools for studying protein-protein interactions. For example, a biotinylated phosphopeptide can be used as "bait" to capture its binding partners from a cell lysate. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system where Src Homology 2 (SH2) domains of adaptor proteins like Grb2 bind to specific phosphotyrosine residues on the activated receptor.[3][4] A biotinylated peptide mimicking the phosphorylated tyrosine at position 1068 (pY1068) of EGFR can be used to pull down Grb2 from a cell lysate.

G cluster_bait Bait Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Biotin_Peptide Biotinylated EGFR pY1068 Peptide Bait_Complex Immobilized Bait Biotin_Peptide->Bait_Complex Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Bait_Complex Incubate Incubate Bait with Lysate Bait_Complex->Incubate Cell_Lysate Cell Lysate containing Grb2 Cell_Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (anti-Grb2) SDS_PAGE->Western_Blot

Workflow for a pull-down assay using a biotinylated peptide.

Protocol Outline:

  • Immobilize the Bait: Incubate the biotinylated EGFR pY1068 peptide with streptavidin-coated magnetic or agarose (B213101) beads.

  • Prepare Cell Lysate: Lyse cells known to express the target protein (Grb2).

  • Pull-Down: Incubate the immobilized bait with the cell lysate to allow the binding of the Grb2 SH2 domain to the phosphopeptide.

  • Wash: Wash the beads extensively to remove non-specifically bound proteins.

  • Elute and Analyze: Elute the bound proteins from the beads and analyze by SDS-PAGE followed by Western blotting using an antibody specific for Grb2.

This application demonstrates how a peptide biotinylated at a cysteine residue using this compound can be effectively used to investigate specific interactions within a signaling pathway.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Biotin-BMCC (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) in mass spectrometry-based proteomics. This compound is a sulfhydryl-reactive biotinylation reagent widely employed for the selective labeling of cysteine residues in proteins and peptides. Its long, stable spacer arm minimizes steric hindrance and allows for efficient capture of labeled molecules using avidin (B1170675) or streptavidin-based affinity purification. These protocols are designed to guide researchers in drug discovery and other fields through the process of protein labeling, enrichment, and preparation for mass spectrometric analysis.

Introduction to this compound

This compound is a chemical probe that irreversibly labels free sulfhydryl groups on cysteine residues through a maleimide (B117702) moiety.[1][2] The reaction is most efficient at a pH range of 6.5-7.5.[3] This targeted labeling strategy is a cornerstone of various chemical proteomics applications, including:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the active members of specific enzyme families.

  • Covalent Drug Target Identification: To discover the cellular targets of covalent inhibitors.[4]

  • Cysteine Reactivity Profiling: To map the reactivity of cysteine residues across the proteome, providing insights into their functional state.[5]

  • Enrichment of Cysteine-Containing Peptides/Proteins: To increase the coverage of cysteine-containing peptides in shotgun proteomics experiments.

The core principle of this workflow involves the covalent attachment of a biotin (B1667282) tag to target proteins, enabling their selective isolation from complex biological mixtures. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specifically bound proteins, leading to a highly enriched sample of biotinylated molecules for subsequent mass spectrometry analysis.[4]

Data Presentation

Quantitative Analysis of Biotinylated Peptide and Protein Identification

The efficiency of enrichment and identification of biotinylated proteins is a critical factor in the success of mass spectrometry experiments. The following table summarizes the number of modified peptides and proteins identified from varying amounts of starting cell lysate, demonstrating the sensitivity of the biotinylation and enrichment workflow.

Starting Amount of Cell Lysate (mg)Number of Modified Peptides IdentifiedNumber of Modified Proteins Identified
1010,7152,185
63,7771,210
33,5661,077
13,7801,154

Data adapted from "Direct Detection of Biotinylated Proteins by Mass Spectrometry"[6]

Determination of Biotin Incorporation

The extent of biotinylation can be quantitatively assessed using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay provides an estimation of the number of biotin molecules incorporated per protein molecule.

Molar Ratio of this compound to IgGResulting Biotin/Protein Ratio (moles of biotin per mole of IgG)
25:13-5
50:15-7

Data based on typical results for labeling goat anti-mouse IgG.[3]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein solution with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Protein sample in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 6.5-7.5

  • Reducing agent (e.g., TCEP, DTT) - Optional, for reducing disulfide bonds

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.

    • If targeting cysteines involved in disulfide bonds, reduce the protein sample by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Note: The reducing agent must be removed before adding this compound.

    • Remove the reducing agent using a desalting column or dialysis.

  • This compound Reagent Preparation:

    • Immediately before use, dissolve this compound in DMSO to a final concentration of 10 mM.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein sample. The optimal molar ratio may need to be determined empirically.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess this compound:

    • Remove non-reacted this compound using a desalting column or by dialysis against the appropriate buffer.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol outlines the enrichment of this compound labeled proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein sample (from Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer 1: PBS with 1% Triton X-100

  • Wash Buffer 2: PBS with 0.1% SDS

  • Wash Buffer 3: PBS

  • Elution Buffer: 8 M Guanidine-HCl, pH 1.5 (for protein elution) OR On-bead digestion buffer (see Protocol 3)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the desired amount of bead slurry to a new tube.

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1.

  • Binding of Biotinylated Proteins:

    • Add the biotinylated protein sample to the washed beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Place the tube on the magnetic stand and discard the supernatant.

    • Wash the beads sequentially with the following buffers:

      • Twice with Wash Buffer 1

      • Twice with Wash Buffer 2

      • Three times with Wash Buffer 3

  • Elution or On-Bead Digestion:

    • For elution of intact proteins, add the Elution Buffer and incubate for 10-15 minutes at room temperature. Collect the eluate.

    • For direct on-bead digestion, proceed to Protocol 3.

Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis

This protocol describes the tryptic digestion of biotinylated proteins while they are still bound to the streptavidin beads.

Materials:

  • Beads with bound biotinylated proteins (from Protocol 2)

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate

  • Trypsin solution (mass spectrometry grade)

  • Quenching Solution: 1% Formic Acid

Procedure:

  • Reduction:

    • Resuspend the beads in Reduction Buffer.

    • Incubate for 30 minutes at 56°C with shaking.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add Alkylation Buffer to the bead suspension.

    • Incubate for 20 minutes at room temperature in the dark.

  • Digestion:

    • Wash the beads three times with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the tubes and collect the supernatant containing the digested peptides.

    • To recover any remaining peptides, wash the beads with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

    • Combine the supernatant and the wash.

  • Sample Preparation for Mass Spectrometry:

    • Acidify the peptide solution with 1% formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis.

Visualizations

This compound Labeling and Affinity Purification Workflow

G cluster_labeling Protein Labeling cluster_purification Affinity Purification cluster_ms Mass Spectrometry protein Protein with Cysteine bmcc This compound protein->bmcc Sulfhydryl-Maleimide Reaction (pH 6.5-7.5) labeled_protein Biotinylated Protein bmcc->labeled_protein binding Binding labeled_protein->binding beads Streptavidin Beads beads->binding wash Wash Steps binding->wash elution Elution / On-Bead Digestion wash->elution ms LC-MS/MS Analysis elution->ms data Protein Identification & Quantification ms->data

Caption: Workflow for this compound labeling and mass spectrometry.

Activity-Based Protein Profiling (ABPP) using this compound

G cluster_abpp Activity-Based Protein Profiling cluster_downstream Downstream Analysis proteome Cell Lysate / Proteome probe_binding Target Engagement proteome->probe_binding probe Covalent Inhibitor (with alkyne handle) probe->probe_binding click Click Chemistry (Biotin-Azide) probe_binding->click biotinylated_target Biotinylated Target Protein click->biotinylated_target enrichment Streptavidin Enrichment biotinylated_target->enrichment digestion On-Bead Digestion enrichment->digestion ms LC-MS/MS digestion->ms identification Target Identification ms->identification

Caption: ABPP workflow for covalent drug target identification.

References

Application Notes: Biotin-BMCC for Protein Labeling in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-BMCC (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent commonly used to label proteins, particularly antibodies, for use in various immunodetection methods, including immunofluorescence (IF) microscopy.[1][2][3] This reagent features a maleimide (B117702) group that specifically and covalently reacts with free sulfhydryl groups (-SH) on cysteine residues, forming a stable thioether bond.[1][4][5] The long spacer arm, which includes a stabilizing cyclohexane (B81311) ring, minimizes steric hindrance and helps preserve the biological activity of the labeled protein.[1][2][4] Biotinylated proteins can then be detected with high sensitivity and specificity using fluorophore-conjugated streptavidin or avidin (B1170675), which binds to biotin (B1667282) with an exceptionally high affinity, allowing for significant signal amplification.[1][6][7] This makes this compound an excellent tool for detecting low-abundance proteins in IF applications.[6][7]

Principle of this compound Labeling and Detection

The utility of this compound in immunofluorescence is based on a two-step process:

  • Biotinylation of the Protein: The maleimide group of this compound reacts with sulfhydryl groups present on the protein of interest (e.g., an antibody). This reaction is most efficient at a pH range of 6.5-7.5.[1][2] The result is a stable biotin-protein conjugate.

  • Signal Amplification and Detection: The biotinylated protein is used in an immunofluorescence staining protocol (e.g., as a primary or secondary antibody). A fluorescently labeled streptavidin or avidin conjugate is then added, which binds to the biotin molecules on the labeled protein. Since one streptavidin molecule can bind up to four biotin molecules, and multiple biotin molecules can be attached to a single protein, this system allows for substantial amplification of the fluorescent signal.[1][6][8]

Chemical Reaction and Workflow

Here we illustrate the chemical reaction of this compound with a protein's sulfhydryl group and the general experimental workflow for immunofluorescence using a this compound labeled antibody.

cluster_reaction This compound Reaction with Protein Sulfhydryl Group Biotin_BMCC This compound Maleimide Group Plus + Biotin_BMCC:maleimide->Plus Protein_SH Protein Sulfhydryl Group (-SH) Thioether_Bond Biotinylated Protein Stable Thioether Bond Protein_SH->Thioether_Bond:bond pH 6.5-7.5 Plus->Protein_SH:sulfhydryl

This compound reacts with a protein's sulfhydryl group.

cluster_workflow Immunofluorescence Workflow with this compound Labeled Antibody start Start: Prepare Cells/Tissue fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking (Endogenous Biotin & Non-specific Sites) fix_perm->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with this compound Labeled Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 streptavidin Incubate with Fluorophore-Conjugated Streptavidin wash2->streptavidin wash3 Wash streptavidin->wash3 mount Mount with Antifade Reagent wash3->mount image Image with Fluorescence Microscope mount->image

General workflow for immunofluorescence using a this compound labeled antibody.

Quantitative Data and Reagent Comparison

The efficiency of biotinylation and the performance of this compound can be compared with other reagents. The following tables summarize key quantitative parameters and a comparison of different biotinylation chemistries.

Table 1: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended ValueNotes
Protein Concentration > 2 mg/mLFor more dilute solutions, a higher molar excess of this compound may be required.[1]
Molar Excess of this compound 10 to 30-foldThis ratio can be adjusted to control the extent of labeling.[1][9]
Reaction pH 6.5 - 7.5Optimal for specific reaction with sulfhydryl groups.[1][2] At pH > 7.5, reactivity towards primary amines can occur.[1]
Reaction Time 2 hours to overnightCan be performed at room temperature or on ice.[1]
Solvent for this compound DMSO or DMFThis compound is not directly soluble in aqueous buffers.[1][2][4]

Table 2: Comparison of Common Biotinylation Reagents

Reagent ChemistryTarget Functional GroupReaction pHBond TypeReversible?Key Features
Maleimide (e.g., this compound) Sulfhydryl (-SH)6.5 - 7.5ThioetherNoHighly specific for sulfhydryls; stable bond.[1][4][5]
NHS Ester Primary Amine (-NH₂)7.0 - 9.0AmideNoMost common method; targets lysine (B10760008) residues.
Iodoacetyl Sulfhydryl (-SH)7.5 - 8.5ThioetherNoSimilar to maleimide but reacts at a higher pH.[10]
Pyridyl Disulfide Sulfhydryl (-SH)~7.0DisulfideYes (with reducing agents)Allows for the removal of the biotin label.[5][10]

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with this compound

This protocol describes the labeling of an antibody (e.g., IgG) with this compound.

Materials:

  • Antibody to be labeled (in a sulfhydryl-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[1]

    • If the antibody solution contains buffers with free amines (like Tris) or sulfhydryls, they must be removed by dialysis or buffer exchange into the Reaction Buffer.[11]

    • If the antibody has no free sulfhydryls, they can be generated by reducing disulfide bonds with a reagent like TCEP, followed by removal of the reducing agent.[1]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in DMSO to a final concentration of 8 mM (approximately 4.5 mg/mL).[1][4] Mix well.

  • Biotinylation Reaction:

    • Calculate the required volume of this compound stock solution to achieve a 20-fold molar excess.

      • Example Calculation for IgG (MW ~150,000 Da) at 2 mg/mL:

      • Moles of IgG in 1 mL = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

      • Moles of this compound needed (20x excess) = 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol

      • Volume of 8 mM this compound = (2.66 x 10⁻⁷ mol) / (0.008 mol/L) = 3.33 x 10⁻⁵ L = 33.3 µL

    • Add the calculated volume of this compound solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification of the Labeled Antibody:

    • Remove excess, non-reacted this compound by gel filtration using a desalting column or by dialysis against PBS.[1] This step is crucial to prevent the free biotin from interfering with subsequent steps.

  • Quantification of Biotin Incorporation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits.[1][12]

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Protocol 2: Immunofluorescence Staining Using a Biotinylated Secondary Antibody

This protocol outlines the steps for indirect immunofluorescence using a primary antibody followed by a this compound labeled secondary antibody and a fluorophore-conjugated streptavidin.

Materials:

  • Cells grown on coverslips or tissue sections on slides

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)

  • Avidin/Biotin Blocking Kit (recommended to block endogenous biotin)

  • Primary Antibody

  • Biotinylated Secondary Antibody (from Protocol 1 or commercially sourced)

  • Fluorophore-conjugated Streptavidin

  • Antifade Mounting Medium with DAPI

Procedure:

  • Sample Preparation:

    • Fix cells/tissue with Fixation Buffer for 15-30 minutes at room temperature.[13]

    • Wash the samples three times with Wash Buffer for 5 minutes each.[13]

    • If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes.[13]

    • Wash again three times with Wash Buffer.

  • Blocking Endogenous Biotin (Critical Step):

    • To prevent non-specific binding of streptavidin to endogenous biotin present in some cells and tissues (especially kidney, liver, and brain), block with an Avidin/Biotin blocking kit according to the manufacturer's instructions.[6][14] This usually involves sequential incubation with avidin and then biotin solutions.[13][15]

  • Blocking Non-Specific Binding:

    • Incubate the samples in Blocking Buffer for at least 30-60 minutes at room temperature to reduce background staining.[14][16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the samples with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13][14]

  • Washing:

    • Wash the samples three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.[13]

  • Biotinylated Secondary Antibody Incubation:

    • Dilute the biotinylated secondary antibody in Blocking Buffer.

    • Incubate the samples for 1 hour at room temperature, protected from light.[13][14]

  • Washing:

    • Wash the samples three times with Wash Buffer for 5 minutes each, keeping them protected from light.[14]

  • Fluorophore-Conjugated Streptavidin Incubation:

    • Dilute the fluorophore-conjugated streptavidin in Blocking Buffer.

    • Incubate the samples for 30-60 minutes at room temperature in the dark.[13][14]

  • Final Washes and Counterstaining:

    • Wash the samples three times with Wash Buffer for 5 minutes each in the dark.[13]

    • The final wash can be with distilled water to remove salts.[14]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Image the samples using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Troubleshooting

Table 3: Common Problems and Solutions in this compound Labeling and Immunofluorescence

ProblemPossible CauseRecommended Solution
Weak or No Signal Inefficient biotinylationEnsure no sulfhydryl-containing reagents (e.g., DTT) are in the reaction buffer.[1] Confirm the presence of free sulfhydryls on the protein. Optimize the molar excess of this compound.[1]
Primary or secondary antibody concentration too lowTitrate antibodies to find the optimal concentration.
Incompatible primary and secondary antibodiesEnsure the secondary antibody is raised against the host species of the primary antibody.[17]
Fluorophore has been bleachedMinimize light exposure during incubation and storage. Use an antifade mounting medium.[17][18]
High Background Non-specific antibody bindingIncrease blocking time or change blocking agent (e.g., normal serum from the secondary antibody host species).[16][18] Increase the number and duration of wash steps.[16]
Endogenous biotin present in the sampleUse an avidin/biotin blocking kit before primary antibody incubation.[6][16]
Excess free biotinylated antibody or streptavidinEnsure thorough washing after incubation steps.[13][14]
Streptavidin is binding non-specificallyUse NeutrAvidin, which has a more neutral pI and may reduce background.[6]

References

Site-Specific Protein Modification with Biotin-BMCC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of proteins using Biotin-BMCC [1-(biotinamido)-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane]. This compound is a sulfhydryl-reactive biotinylation reagent that enables the covalent attachment of biotin (B1667282) to proteins and other molecules containing free sulfhydryl groups, primarily the side chains of cysteine residues. This site-specific labeling is crucial for a variety of applications in research and drug development, including immunoassays, affinity purification, and protein interaction studies.

Introduction

This compound contains a maleimide (B117702) group that specifically and efficiently reacts with free sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.[1] The long spacer arm of this compound, which includes a cyclohexane (B81311) ring, enhances the stability of the maleimide group, minimizing hydrolysis and allowing for efficient conjugation.[2][3] Biotin, a small vitamin, has an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.[4][5] The covalent and specific nature of the this compound reaction allows for the controlled biotinylation of proteins, preserving their biological activity.[1]

Reaction Mechanism

The maleimide group of this compound reacts with the thiol group of a cysteine residue through a Michael addition reaction, resulting in a stable, covalent thioether linkage. This reaction is highly specific for sulfhydryl groups within the optimal pH range of 6.5-7.5.[1]

G Protein Protein-SH (Cysteine Residue) Intermediate Thioether Bond Formation (Michael Addition) Protein->Intermediate pH 6.5-7.5 BiotinBMCC This compound (Maleimide group) BiotinBMCC->Intermediate LabeledProtein Biotinylated Protein (Stable Thioether Linkage) Intermediate->LabeledProtein Covalent Bond

Caption: Reaction of this compound with a protein's cysteine residue.

Quantitative Data Summary

The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein. The following table provides a summary of expected biotin incorporation at different molar excess ratios of this compound to a standard protein like Immunoglobulin G (IgG). The degree of labeling is typically determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6][7]

Molar Excess of this compound to ProteinExpected Moles of Biotin per Mole of ProteinTypical Application
10:12 - 4Applications requiring minimal modification to retain full biological activity.
20:14 - 8General purpose labeling for detection in Western blots and ELISAs.
30:16 - 10Applications requiring a higher degree of labeling for signal amplification.
50:18 - 12Strong signal amplification; potential for some loss of protein activity.

Note: These values are approximate and can vary depending on the protein's structure, number of available cysteine residues, and reaction conditions.

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol describes the fundamental steps for biotinylating a protein with available sulfhydryl groups.

Materials:

  • Protein of interest

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sulfhydryl-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess biotin.

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be modified in the sulfhydryl-free reaction buffer at a concentration of >2 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in DMSO to a final concentration of 8 mM (approximately 4.3 mg/mL).[1]

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 30-fold molar excess for proteins > 2mg/mL).[1]

    • Add the calculated volume of this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Removal of Excess this compound:

    • Purify the biotinylated protein from non-reacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).[1]

  • Quantification of Biotin Incorporation (HABA Method):

    • Determine the degree of biotinylation using the HABA assay according to the manufacturer's protocol.[6][7] This involves measuring the absorbance at 500 nm before and after the addition of the biotinylated protein to a solution of avidin and HABA.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Prepare Protein Solution (>2 mg/mL in sulfhydryl-free buffer) AddReagent Add this compound to Protein (10-30x molar excess) ProteinPrep->AddReagent ReagentPrep Prepare this compound (8 mM in DMSO) ReagentPrep->AddReagent Incubate Incubate (2h at RT or overnight at 4°C) AddReagent->Incubate Purify Remove Excess Reagent (Desalting column or dialysis) Incubate->Purify Quantify Quantify Biotin Incorporation (HABA Assay) Purify->Quantify

Caption: Workflow for protein biotinylation with this compound.

Protocol 2: Western Blotting with a Biotinylated Primary Antibody

This protocol outlines the use of a this compound labeled primary antibody for the detection of a target protein in a Western blot.

Materials:

  • Biotinylated primary antibody

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody in blocking buffer to the desired concentration.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[2][8]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer.[1][8]

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in blocking buffer.

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.[2][8]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer.[1][8]

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Protocol 3: Pull-Down Assay with a Biotinylated Bait Protein

This protocol describes the use of a this compound labeled protein to isolate interacting partners from a cell lysate.

Materials:

  • Biotinylated "bait" protein

  • Cell lysate containing potential "prey" proteins

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high salt buffer)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with binding/wash buffer to remove any storage solution.

  • Bait Protein Immobilization:

    • Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing:

    • Wash the beads with the immobilized bait protein three times with binding/wash buffer to remove any unbound bait protein.

  • Incubation with Lysate:

    • Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Wash the beads three to five times with binding/wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. For analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is a common elution method.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting with an antibody against the suspected interacting protein.

Troubleshooting

ProblemPossible CauseSolution
Low or no biotinylation Insufficient free sulfhydryl groups on the protein.Reduce disulfide bonds with DTT or TCEP and remove the reducing agent before biotinylation.[9]
Hydrolyzed this compound reagent.Prepare fresh this compound stock solution in anhydrous DMSO immediately before use. Store the powder desiccated.[9]
Incorrect reaction buffer pH.Ensure the reaction buffer pH is between 6.5 and 7.5.[1]
Protein precipitation during labeling Over-biotinylation leading to changes in protein solubility.Reduce the molar excess of this compound. Perform the reaction at a lower protein concentration.[10]
High background in assays Incomplete removal of excess biotinylation reagent.Ensure thorough removal of unreacted this compound by desalting or dialysis.
Non-specific binding of streptavidin conjugate.Increase the number of washes and/or the stringency of the wash buffer in downstream applications.

References

Application Notes and Protocols for Biotin-BMCC Conjugation to Thiol-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin (B1667282) to oligonucleotides is a cornerstone technique in molecular biology and diagnostics, enabling non-radioactive detection, purification, and immobilization of nucleic acids. Biotin-BMCC (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent that provides a stable thioether bond upon reaction with a free thiol group, such as that on a modified oligonucleotide.[1][2] This application note provides a detailed protocol for the conjugation of this compound to thiol-modified oligonucleotides, including reaction optimization, purification of the conjugate, and troubleshooting tips.

Principle of the Reaction

The conjugation process is a two-step procedure. First, the disulfide bond on the thiol-modified oligonucleotide must be reduced to generate a free sulfhydryl (-SH) group. Subsequently, the maleimide (B117702) group of this compound reacts specifically with this free sulfhydryl group at a pH range of 6.5-7.5 to form a stable thioether linkage.[1][3] The long spacer arm of this compound, which includes a cyclohexane (B81311) ring, enhances the stability of the maleimide group and minimizes hydrolysis, while also improving the accessibility of the biotin moiety for subsequent binding to avidin (B1170675) or streptavidin.[4]

Quantitative Data Summary

For successful conjugation, optimizing the reaction conditions is critical. The following tables summarize key quantitative parameters for the biotinylation of thiol-modified oligonucleotides using this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 6.5 - 7.5The maleimide group is most reactive and specific to thiols in this pH range.[1][3] At pH > 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can increase.[1]
Molar Excess of this compound 10- to 30-foldThis is a starting point and may require optimization depending on the oligonucleotide concentration.[1] For dilute solutions, a higher molar excess may be necessary.[1]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster, while 4°C can be used for overnight incubations to minimize degradation of sensitive molecules.[1]
Reaction Time 2 hours to overnightThe reaction time can be adjusted based on the specific reactants and desired conjugation efficiency.[1]
Solvent for this compound DMSO or DMFThis compound is not readily soluble in aqueous buffers and should be dissolved in an organic solvent before addition to the reaction mixture.[2][3][5]

Table 2: Purification Method Comparison

Purification MethodPrincipleAdvantagesDisadvantages
Desalting Columns (e.g., Zeba™ Spin Desalting Columns) Size exclusion chromatographyQuick and efficient removal of excess biotinylation reagent and byproducts.[1]May not separate unconjugated oligonucleotide from the biotinylated product effectively.
Dialysis Diffusion across a semi-permeable membraneEffective for removing small molecules like excess this compound from larger oligonucleotide conjugates.[1]Time-consuming; potential for sample loss.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicityHigh-resolution separation of biotinylated and un-biotinylated oligonucleotides.[6] Allows for quantification and purification.Requires specialized equipment and expertise.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and chargeCan effectively separate labeled from unlabeled oligonucleotides, especially for longer sequences.[6]Can be labor-intensive and may require subsequent elution and purification steps.[6]
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) Separation based on chargeGood for purifying oligonucleotides.[6]Elution often requires high salt concentrations that need to be removed.

Experimental Protocols

Materials
  • Thiol-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another sulfhydryl-free buffer at pH 6.5-7.5.[1]

  • Purification supplies (e.g., desalting columns, HPLC system)

  • Nuclease-free water

Protocol 1: Reduction of Thiol-Modified Oligonucleotide

Note: Thiol-modified oligonucleotides are often shipped in an oxidized, disulfide-protected form and require reduction prior to conjugation.[7]

  • Dissolve the thiol-modified oligonucleotide in a suitable buffer (e.g., TE buffer) to a final concentration of 100 µM.[7]

  • Prepare a fresh solution of DTT (e.g., 0.1 M in nuclease-free water).

  • Add the DTT solution to the oligonucleotide solution to a final DTT concentration of 10-20 mM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the excess DTT immediately before conjugation. This is crucial as DTT will react with this compound.[1] Use a desalting column according to the manufacturer's instructions.

Protocol 2: Conjugation of this compound to Reduced Oligonucleotide
  • Prepare the this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the freshly reduced thiol-modified oligonucleotide with the reaction buffer.

  • Add this compound: Add the calculated amount of the this compound solution to the oligonucleotide solution to achieve the desired molar excess (e.g., 20-fold). Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C on a rotator.[1]

Protocol 3: Purification of the Biotinylated Oligonucleotide
  • Removal of Excess this compound: After incubation, purify the biotinylated oligonucleotide from unreacted this compound and byproducts. For rapid purification, use a desalting column suitable for oligonucleotides. Follow the manufacturer's protocol.

  • High-Purity Purification (Optional): For applications requiring highly pure conjugate, use RP-HPLC or PAGE.[6]

    • RP-HPLC: Use a C18 column and a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer. The more hydrophobic biotinylated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.

    • PAGE: Run the conjugation reaction on a denaturing polyacrylamide gel. The biotinylated oligonucleotide will have a slightly lower mobility. Excise the band corresponding to the product and elute the oligonucleotide.

Protocol 4: Quantification of Biotin Incorporation (Optional)

The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available in kit form.[1] This assay is based on the displacement of HABA from avidin by biotin, resulting in a colorimetric change that can be measured spectrophotometrically.

Visualizing the Workflow and Chemistry

G cluster_reduction Step 1: Oligonucleotide Reduction cluster_conjugation Step 2: Biotinylation cluster_purification Step 3: Purification oligo_disulfide Thiol-Modified Oligo (Oxidized) reduced_oligo Reduced Thiol-Oligo (-SH) oligo_disulfide->reduced_oligo Reduction dtt DTT or TCEP dtt->reduced_oligo conjugation Conjugation Reaction (pH 6.5-7.5, RT, 2h) reduced_oligo->conjugation biotin_bmcc This compound (in DMSO/DMF) biotin_bmcc->conjugation crude_product Crude Reaction Mixture conjugation->crude_product purification_method Desalting Column or HPLC/PAGE crude_product->purification_method purified_product Purified Biotinylated Oligonucleotide purification_method->purified_product

Caption: Experimental workflow for biotinylating thiol-modified oligonucleotides.

reaction_pathway cluster_reactants Reactants cluster_product Product Oligo_SH Oligonucleotide-SH Conjugate Oligonucleotide-S-BMCC-Biotin (Stable Thioether Bond) Oligo_SH->Conjugate + Biotin_BMCC This compound Biotin_BMCC->Conjugate

Caption: Chemical reaction of this compound with a thiol-modified oligonucleotide.

Troubleshooting

ProblemPossible CauseSolution
Low or no biotinylation Incomplete reduction of the oligonucleotide disulfide bond.Ensure fresh reducing agent is used and that it is completely removed prior to adding this compound.
Hydrolyzed this compound.Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1]
Presence of sulfhydryl-containing compounds in the buffer.Use a sulfhydryl-free reaction buffer (e.g., PBS). Avoid buffers containing DTT or mercaptoethanol.[1]
Incorrect pH of the reaction buffer.Ensure the pH is between 6.5 and 7.5 for optimal reactivity.[1]
Precipitation of the oligonucleotide during reaction Biotinylation can sometimes reduce the solubility of molecules.Consider using a biotinylation reagent with a PEG spacer arm to improve solubility.[8]
High concentration of reactants.Perform the reaction at a lower concentration.
Poor recovery after purification Non-specific binding to purification resin.Consult the manufacturer's guidelines for the purification media.
Sample loss during handling.Ensure careful pipetting and handling, especially with small volumes.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can achieve efficient and reliable conjugation of this compound to thiol-modified oligonucleotides for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotin-BMCC Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low biotinylation efficiency with Biotin-BMCC. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent. It is used to label proteins and other molecules containing free sulfhydryl groups (-SH), which are typically found on cysteine residues. The maleimide (B117702) group of this compound specifically and efficiently reacts with free sulfhydryls at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.[1][2][3][4] Due to its low aqueous solubility, this compound must first be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][5]

Q2: I am observing very low or no biotinylation of my protein. What are the potential causes?

Low biotinylation efficiency can stem from several factors, primarily related to the availability of reactive sulfhydryl groups on your target protein and the stability of the this compound reagent itself.

Key Potential Causes:
  • Absence of Free Sulfhydryls: The cysteine residues in your protein may be forming disulfide bonds (-S-S-) and are therefore not available to react with the maleimide group.[1][3]

  • Hydrolysis of this compound: The maleimide group on this compound is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1][6][7] This hydrolysis opens the maleimide ring, rendering the reagent inactive.

  • Presence of Competing Sulfhydryl Compounds: Your reaction buffer may contain other sulfhydryl-containing molecules, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), which will compete with your target protein for reaction with this compound.[1][3]

  • Suboptimal Molar Ratio: The molar excess of this compound relative to your protein may be too low to achieve the desired level of labeling.[1][6]

  • Inaccessible Cysteine Residues: The target cysteine residues on your protein may be buried within its three-dimensional structure, making them sterically inaccessible to the this compound molecule.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of low biotinylation efficiency.

Problem: Low Biotinylation Efficiency
Possible Cause Recommended Solution
1. Lack of Available Free Sulfhydryls Action: Reduce disulfide bonds in your protein. Method: Treat your protein with a reducing agent. TCEP (Tris(2-carboxyethyl)phosphine) is often recommended as it does not contain a free sulfhydryl and therefore does not need to be removed before adding this compound.[3] If using DTT or BME, they must be completely removed via dialysis or a desalting column before initiating the biotinylation reaction.[3]
2. This compound Reagent Instability Action: Ensure the reactivity of the maleimide group. Method: Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use.[1][5] Avoid storing the reagent in aqueous solutions.
3. Suboptimal Reaction Buffer Conditions Action: Optimize the reaction buffer. Method: Ensure the reaction buffer is free of sulfhydryl-containing compounds.[1] Maintain a pH between 6.5 and 7.5 to ensure the specific reactivity of the maleimide group with sulfhydryls and to minimize hydrolysis.[1][2][3][7] Including EDTA in the buffer can help prevent the oxidation of sulfhydryls.[3]
4. Insufficient Molar Excess of this compound Action: Increase the concentration of the biotinylation reagent. Method: Optimize the molar ratio of this compound to your protein. A 10- to 30-fold molar excess is a common starting point for protein concentrations greater than 2 mg/mL.[1] For more dilute protein solutions, a higher molar excess may be required.[1]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low biotinylation efficiency.

G start Start: Low Biotinylation Efficiency check_sulfhydryls Are free sulfhydryls present and accessible? start->check_sulfhydryls reduce_protein Reduce disulfide bonds (e.g., with TCEP) check_sulfhydryls->reduce_protein No/Unsure check_reagent Is the this compound reagent active? check_sulfhydryls->check_reagent Yes reduce_protein->check_reagent prepare_fresh Prepare fresh this compound in anhydrous DMSO/DMF check_reagent->prepare_fresh No/Unsure check_buffer Is the reaction buffer optimal (pH 6.5-7.5, no thiols)? check_reagent->check_buffer Yes prepare_fresh->check_buffer optimize_buffer Buffer exchange into sulfhydryl-free buffer at pH 6.5-7.5 check_buffer->optimize_buffer No check_ratio Is the molar ratio of This compound sufficient? check_buffer->check_ratio Yes optimize_buffer->check_ratio increase_ratio Increase molar excess of This compound (e.g., 20x, 50x) check_ratio->increase_ratio No success Success: Efficient Biotinylation Achieved check_ratio->success Yes increase_ratio->success

Caption: A step-by-step workflow for troubleshooting low biotinylation efficiency.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol provides a general procedure for biotinylating a protein with available free sulfhydryl groups.

  • Preparation of Protein:

    • Dissolve the protein to be biotinylated in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 6.5-7.5.[1] A typical protein concentration is >2 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, incubate the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[6]

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 8 mM).[1] For example, dissolve 2.1 mg of this compound in 500 µL of DMSO.[1]

  • Biotinylation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A starting point is a 10- to 30-fold molar excess of this compound over the protein.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1]

  • Removal of Excess this compound:

    • After the incubation, remove non-reacted this compound by dialysis or using a desalting column.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin (B1667282) incorporation.[8][9]

  • Reagent Preparation:

    • Prepare an Avidin/HABA pre-mixture solution. Commercial kits are available for this purpose.[8]

    • Prepare a biotin standard solution of known concentration.

  • Assay Procedure:

    • Add the Avidin/HABA solution to the wells of a microplate and measure the absorbance at 500 nm (A500).

    • Add a known amount of your biotinylated protein sample to the wells. The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[8][9]

    • Measure the A500 after the addition of your sample.

  • Calculation of Biotin Incorporation:

    • The change in absorbance is proportional to the amount of biotin in your sample.[9]

    • The molar ratio of biotin to protein can be calculated by comparing the absorbance change of your sample to a standard curve generated with the free biotin standard.

Understanding the Reaction Chemistry

The success of your biotinylation experiment relies on the specific reaction between the maleimide group of this compound and a free sulfhydryl on your protein. However, side reactions can occur, which may impact your results.

G cluster_0 Desired Reaction Pathway (pH 6.5-7.5) cluster_1 Side Reactions This compound This compound Biotinylated_Protein Stable Biotinylated Protein (Thioether Bond) This compound->Biotinylated_Protein + Protein-SH Hydrolysis Hydrolyzed this compound (Inactive) This compound->Hydrolysis High pH (>7.5) + H2O Amine_Reaction Reaction with Amines (e.g., Lysine) This compound->Amine_Reaction High pH (>7.5) + Protein-NH2 Protein-SH Protein with Free Sulfhydryl

Caption: Desired reaction of this compound with a sulfhydryl and potential side reactions.

Quantitative Data Summary

The efficiency of biotinylation is highly dependent on the molar ratio of this compound to the target molecule. Below is a table summarizing expected outcomes based on typical starting recommendations.

Molar Ratio (this compound : Protein)Expected Degree of LabelingRecommended Use Case
5:1 - 10:1Low to ModerateWhen over-labeling is a concern and may affect protein function.
10:1 - 30:1Moderate to High (Optimal Starting Range) General protein labeling where a good balance of labeling efficiency and protein activity is desired.[1]
> 30:1High to Very HighFor applications requiring a high density of biotin labels, though there is an increased risk of protein precipitation or loss of function.[10]

References

Technical Support Center: Biotin-BMCC Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio of Biotin-BMCC to protein for effective biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent. It is used to attach a biotin (B1667282) label to proteins and other molecules containing free sulfhydryl groups (-SH), such as those on cysteine residues. The maleimide (B117702) group of this compound specifically and efficiently reacts with sulfhydryls at a pH range of 6.5-7.5 to form a stable, covalent thioether bond.[1][2][3]

Q2: Why is the molar ratio of this compound to protein important?

The molar ratio of this compound to protein is a critical parameter that directly influences the degree of biotinylation.

  • Under-labeling: An insufficient molar ratio can lead to a low degree of biotinylation, resulting in weak signal in detection assays or inefficient capture in affinity purification.[4]

  • Over-labeling: An excessive molar ratio can lead to protein precipitation or loss of biological activity due to modification of critical sulfhydryl groups.[4]

Optimizing this ratio is essential to achieve the desired level of biotinylation without compromising the protein's function.[1]

Q3: What is a good starting molar ratio for my experiment?

A common starting point is a 10- to 30-fold molar excess of this compound to the protein.[1] However, the optimal ratio is protein-dependent and should be determined empirically for each specific application.[1][5] For dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess may be necessary.[1]

Q4: What are the optimal reaction conditions for using this compound?

  • pH: The reaction should be performed in a sulfhydryl-free buffer at a pH of 6.5-7.5.[1][6][7] At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues) and the rate of hydrolysis of the maleimide group increases.[1][6]

  • Buffer: Phosphate-buffered saline (PBS) is a suitable reaction buffer.[1] Avoid buffers containing extraneous sulfhydryls, such as DTT, as they will compete for reaction with the this compound.[1]

  • Temperature and Time: The incubation can be carried out for 2 hours to overnight at room temperature or on ice.[1]

Q5: My protein doesn't have free sulfhydryl groups. Can I still use this compound?

Yes. If your protein has disulfide bonds, you can use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free sulfhydryls.[1][6] It is crucial to remove the reducing agent before adding this compound. Alternatively, sulfhydryl groups can be introduced into the protein using reagents like Traut's Reagent (2-iminothiolane).[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Biotinylation Insufficient molar excess of this compound.Increase the molar ratio of this compound to protein in increments (e.g., 20x, 40x, 60x).
Absence of free sulfhydryl groups on the protein.Reduce disulfide bonds with a reducing agent like TCEP and remove it before biotinylation.[1][6]
Hydrolyzed (inactive) this compound.Prepare the this compound solution in DMSO immediately before use.[6]
Incorrect reaction pH.Ensure the reaction buffer pH is between 6.5 and 7.5.[1][6]
Presence of competing sulfhydryl-containing compounds in the buffer.Use a sulfhydryl-free reaction buffer.
Protein Precipitation Over-labeling of the protein.Decrease the molar ratio of this compound to protein.
Low protein solubility.Perform the labeling reaction at a lower temperature (e.g., 4°C). Consider using a biotinylation reagent with a PEG spacer arm to improve solubility.[4]
Loss of Protein Activity Modification of a critical sulfhydryl group.Decrease the molar ratio of this compound to protein to reduce the degree of labeling.
Inconsistent Results Variability in reagent preparation.Prepare fresh this compound and protein solutions for each experiment.
Inaccurate protein concentration measurement.Accurately determine the protein concentration before calculating the required amount of this compound.

Experimental Protocols

Protocol 1: Optimization of this compound to Protein Molar Ratio

This protocol outlines a general procedure for determining the optimal molar ratio of this compound for your specific protein.

Materials:

  • Protein of interest in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)

  • This compound (MW: 533.68 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

  • HABA/Avidin assay kit for determining the degree of biotinylation

Procedure:

  • Prepare Protein Solution: Dissolve your protein in a sulfhydryl-free buffer at a known concentration (e.g., 2 mg/mL). If the protein has disulfide bonds, perform a reduction step with TCEP and remove the reducing agent prior to this step.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 8 mM.[1]

  • Set up Labeling Reactions: Set up a series of labeling reactions with varying molar ratios of this compound to protein. A good starting range is 10x, 20x, and 40x molar excess.

    • Calculation Example for a 20x Molar Excess:

      • Assume you have 1 mL of a 2 mg/mL protein solution with a molecular weight of 50,000 g/mol .

      • Moles of protein = (2 x 10⁻³ g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol

      • Moles of this compound needed = 20 * (4 x 10⁻⁸ mol) = 8 x 10⁻⁷ mol

      • Volume of 8 mM this compound stock = (8 x 10⁻⁷ mol) / (8 x 10⁻³ mol/L) = 1 x 10⁻⁴ L = 100 µL

  • Incubation: Add the calculated volume of this compound stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Remove Excess this compound: Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[8]

  • Determine Degree of Biotinylation: Quantify the number of biotin molecules incorporated per protein molecule using the HABA assay (see Protocol 2).

  • Analyze Results: Compare the degree of biotinylation for each molar ratio and select the ratio that provides the desired level of labeling without causing protein precipitation or loss of activity.

Protocol 2: Determination of Biotinylation Degree using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the amount of biotin incorporated into a protein.[8]

Principle: The HABA dye binds to avidin, producing a colored complex with a maximum absorbance at 500 nm.[8][9][10] When a biotinylated sample is added, the biotin displaces the HABA from avidin, causing a decrease in absorbance at 500 nm.[9][10] The change in absorbance is proportional to the amount of biotin in the sample.

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[8]

  • Add Biotinylated Sample: Add a known volume of your biotinylated protein sample (after removal of free biotin) to the cuvette, mix well, and incubate until the reading is stable.[8]

  • Measure Final Absorbance: Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[8]

  • Calculate Moles of Biotin per Mole of Protein: Use the change in absorbance to calculate the molar ratio of biotin to protein. Online calculators are available for this purpose.[9][10][11]

Quantitative Data Summary

Table 1: Recommended Starting Molar Ratios of this compound to Protein

Protein ConcentrationRecommended Starting Molar ExcessReference
> 2 mg/mL10 - 30 fold[1]
Dilute Solutions (< 2 mg/mL)> 30 fold (empirically determined)[1]
General Recommendation20 fold[5][12]

Table 2: Key Parameters for this compound Reaction

ParameterRecommended ValueReference
pH 6.5 - 7.5[1][6][7]
Reaction Buffer Sulfhydryl-free (e.g., PBS)[1]
Solvent for this compound DMSO or DMF[1]
Incubation Time 2 hours to overnight[1]
Incubation Temperature 4°C to Room Temperature[1]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analyze Analysis Prot Protein Solution (in sulfhydryl-free buffer) React Combine and Incubate (Vary Molar Ratios) Prot->React Add BMCC_prep Prepare this compound in DMSO BMCC_prep->React Add Purify Remove Excess this compound (Desalting/Dialysis) React->Purify Purify HABA HABA Assay (Determine Biotin:Protein Ratio) Purify->HABA Quantify Analyze Analyze Results & Select Optimal Ratio HABA->Analyze Evaluate

Caption: Workflow for optimizing the this compound to protein molar ratio.

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Free Sulfhydryl) Conjugate Biotinylated Protein (Stable Thioether Bond) Protein->Conjugate pH 6.5-7.5 BiotinBMCC This compound (Maleimide Group) BiotinBMCC->Conjugate

Caption: Reaction of this compound with a protein's sulfhydryl group.

References

Technical Support Center: Managing Biotin-BMCC Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Biotin-BMCC in aqueous buffers.

Troubleshooting Guide

Issue: this compound fails to dissolve or precipitates upon addition to my aqueous buffer.

This is a common issue as this compound is not directly soluble in water or aqueous buffers.[1] An organic solvent is required to first dissolve the reagent before it can be introduced into your reaction.

Solution Workflow:

The general principle is to prepare a concentrated stock solution in a suitable organic solvent and then add a small volume of this stock to your aqueous reaction mixture.

G cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup start Weigh this compound dissolve Dissolve in anhydrous organic solvent (e.g., DMSO) start->dissolve stock High-concentration stock solution dissolve->stock add_stock Add small volume of This compound stock solution to the buffer stock->add_stock Introduce dropwise while vortexing buffer Prepare aqueous reaction buffer (pH 6.5-7.5) buffer->add_stock reaction_mix Final reaction mixture add_stock->reaction_mix incubate Incubate reaction reaction_mix->incubate

Caption: Workflow for dissolving this compound and preparing the reaction mixture.

Detailed Steps & Considerations:

  • Organic Solvent Selection:

    • DMSO (Dimethyl sulfoxide) is the most commonly recommended solvent for this compound.[1][2][3][4][5]

    • DMF (Dimethylformamide) is another suitable option.[2][3][4][5]

    • Crucially, use anhydrous (water-free) solvent. The maleimide (B117702) group of this compound is susceptible to hydrolysis, which will render it non-reactive.[1][6]

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in your chosen organic solvent. A typical concentration is around 8 mM (approximately 4.5 mg/mL) in DMSO.[1]

    • Warming the solution gently (e.g., at 37°C for up to 10 minutes) with intermittent mixing can aid dissolution.[1]

    • Best Practice: Prepare the stock solution immediately before use to minimize hydrolysis.[7] Do not store this compound in solution for extended periods.[8][9]

  • Addition to Aqueous Buffer:

    • The final concentration of the organic solvent in your reaction mixture should be kept low, ideally below 10%, to avoid denaturation of your protein.[10] Some sources recommend keeping the final DMSO concentration at or below 1-5%.[11]

    • Add the this compound stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This helps to prevent localized high concentrations of the reagent, which can lead to precipitation.

Issue: My protein precipitates after adding the this compound solution.

Precipitation of the target protein can occur for a few reasons:

  • Over-biotinylation: Excessive labeling of the protein can alter its isoelectric properties and lead to aggregation and precipitation.[6]

  • High Organic Solvent Concentration: As mentioned, too much DMSO or DMF can denature the protein.

Troubleshooting Logic:

G start Protein precipitates upon This compound addition check_solvent Is the final organic solvent concentration >10%? start->check_solvent reduce_solvent Decrease volume of stock solution added. Increase concentration of stock if necessary. check_solvent->reduce_solvent Yes check_ratio Was a high molar excess of this compound used? check_solvent->check_ratio No end Problem Resolved reduce_solvent->end reduce_ratio Reduce the molar ratio of This compound to protein. check_ratio->reduce_ratio Yes check_ratio->end No/Unsure reduce_ratio->end

Caption: Troubleshooting logic for protein precipitation during biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Anhydrous DMSO is the most recommended solvent. Anhydrous DMF is also a suitable alternative.[1][2][3][4][5]

Q2: What is a typical stock solution concentration for this compound?

A2: A common stock solution is 8 mM this compound in DMSO (approximately 4.5 mg/mL).[1] Some protocols suggest a concentration of 5 mg/mL in DMSO.[10]

SolventRecommended Concentration
DMSO4.5 - 5 mg/mL (approx. 8.5 mM)[1][10]
DMF~4 mg/mL[10]

Q3: How should I store the this compound stock solution?

A3: It is strongly recommended to prepare the stock solution fresh for each use.[7] If you must store it, aliquot and store at -20°C or -80°C, but be aware that the maleimide group is prone to hydrolysis in the presence of any absorbed water.[8][9] Storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[8][9]

Q4: At what pH should I perform the biotinylation reaction?

A4: The maleimide group of this compound reacts most efficiently and specifically with free sulfhydryl groups at a pH of 6.5-7.5. At a pH above 7.5, reactivity towards primary amines can increase, and the maleimide group is more susceptible to hydrolysis.

Q5: My buffer contains DTT or other reducing agents. Is this a problem?

A5: Yes. Avoid buffers containing extraneous sulfhydryl-containing components like DTT or 2-mercaptoethanol, as they will compete with your target molecule for reaction with the maleimide group of this compound, thereby inhibiting your labeling reaction.[1]

Q6: What molar excess of this compound should I use?

A6: The optimal molar ratio depends on your specific protein and its concentration. A common starting point is a 10- to 30-fold molar excess of this compound over the protein for protein solutions with concentrations greater than 2 mg/mL. For more dilute protein solutions, a higher molar excess may be necessary.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound into a microcentrifuge tube. For example, to prepare 500 µL of an 8 mM stock solution, use 2.1 mg of this compound.[1]

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the tube thoroughly. If necessary, warm the solution at 37°C for up to 10 minutes with intermittent vortexing until the this compound is completely dissolved.[1]

  • Use the stock solution immediately for the best results.

Protocol: Biotinylation of a Sulfhydryl-Containing Protein

Materials:

  • Protein to be labeled in a sulfhydryl-free buffer (e.g., PBS) at pH 6.5-7.5.

  • Freshly prepared this compound stock solution (e.g., 8 mM in DMSO).

  • Desalting column or dialysis unit for removal of excess reagent.

Procedure:

  • Protein Preparation: Ensure your protein is in a suitable buffer at a known concentration. The buffer must be free of reducing agents.[1] If your protein has disulfide bonds that need to be reduced to expose sulfhydryls, this step must be performed first, followed by removal of the reducing agent.

  • Calculate Reagent Volume: Determine the volume of this compound stock solution needed to achieve the desired molar excess.

    • Example Calculation: For 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ), to achieve a 20-fold molar excess:

      • Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

      • Moles of this compound needed = 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol

      • Volume of 8 mM stock = (2.66 x 10⁻⁷ mol) / (0.008 mol/L) = 3.33 x 10⁻⁵ L = 33.3 µL

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. It is best to add it slowly while gently stirring or vortexing.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1]

  • Quenching (Optional): The reaction can be stopped by adding a compound that contains free sulfhydryls, such as DTT or 2-mercaptoethanol.

  • Purification: Remove excess, non-reacted this compound using a desalting column or dialysis to prevent interference in downstream applications.[1]

References

strategies to reduce disulfide bonds before Biotin-BMCC labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-BMCC labeling. This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of disulfide bonds prior to labeling, a critical step for successful conjugation to sulfhydryl groups.

Frequently Asked Questions (FAQs)

Q1: Why do I need to reduce disulfide bonds before this compound labeling?

This compound contains a maleimide (B117702) group that specifically reacts with free sulfhydryl (-SH) groups, which are present in cysteine residues.[1][2][3] In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[3][4] To expose the sulfhydryl groups for labeling, these disulfide bonds must first be reduced.[1][3]

Q2: Which reducing agent should I choose, TCEP or DTT?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your experimental workflow.

  • TCEP is often preferred because it is a non-thiol-containing reducing agent, meaning it generally does not need to be removed before the addition of the maleimide reagent.[5][6][7] It is also more stable, effective over a wider pH range (1.5-9.0), and more resistant to air oxidation than DTT.[7][8]

  • DTT is a potent reducing agent but contains thiol groups that will compete with the protein's sulfhydryls for reaction with this compound.[6][9] Therefore, excess DTT must be removed after reduction and before labeling.[9][10]

Q3: What are the optimal conditions for disulfide bond reduction?

Optimal conditions vary depending on the protein and the reducing agent used. Below are general guidelines:

ParameterTCEPDTT
Concentration 5-50 mM for complete reduction; 10-100x molar excess for partial reduction.[2][3][7]Typically used in molar excess, but must be removed.
Incubation Time 5-30 minutes at room temperature.[1][8][9]Typically 30-60 minutes at room temperature.
Temperature Room temperature is usually sufficient.[8]Room temperature.
pH Effective over a broad range (1.5-9.0).[7][8]Optimal activity is at pH > 7.[10]

Note: For antibodies, complete reduction can lead to inactivation.[1] Selective reduction of hinge-region disulfides can be achieved with milder conditions or specific reagents like 2-Mercaptoethylamine•HCl (2-MEA).[1]

Q4: Do I need to remove the reducing agent before adding this compound?

  • TCEP: While often stated that TCEP does not need to be removed, some studies report that it can react with maleimides under certain conditions, potentially inhibiting the labeling reaction.[5][11] For optimal and reproducible results, especially when using higher concentrations of TCEP, removal is recommended.[11]

  • DTT: Yes, it is critical to remove all traces of DTT before adding this compound, as its thiol groups will quench the maleimide reaction.[1][9] Removal can be accomplished using desalting columns or dialysis.[9][10]

Q5: What pH should I use for the this compound labeling reaction?

The maleimide group of this compound is most reactive and specific for sulfhydryl groups at a pH of 6.5-7.5.[1][12][13] At pH values above 7.5, the maleimide can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling, and the maleimide group is more susceptible to hydrolysis.[1][10][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Biotin (B1667282) Labeling Insufficient reduction of disulfide bonds. Optimize the concentration of the reducing agent and the incubation time. Confirm reduction with a sulfhydryl quantification assay (e.g., Ellman's Reagent).
Re-oxidation of sulfhydryl groups. Work in a low-oxygen environment by using degassed buffers and flushing reaction vials with an inert gas like nitrogen or argon.[3][4] Include a chelating agent like EDTA (1-10 mM) in your buffers to inhibit metal-catalyzed oxidation.[13]
Presence of competing thiols in the buffer. Ensure all traces of DTT or other thiol-containing reagents have been removed before adding this compound.[1]
Hydrolyzed/inactive this compound. Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[1][9] Do not store the reagent in aqueous solutions.[1]
Incorrect pH for labeling reaction. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1]
Protein Precipitation Over-reduction leading to protein unfolding. High concentrations of reducing agents or prolonged incubation can disrupt structurally important disulfide bonds, potentially leading to protein denaturation and precipitation.[14] Reduce the concentration of the reducing agent or the incubation time.
Over-labeling affecting protein solubility. The addition of multiple biotin molecules can alter the protein's net charge and solubility. Reduce the molar excess of this compound used in the reaction.
Non-Specific Labeling Reaction with primary amines. Ensure the pH of the labeling reaction does not exceed 7.5 to minimize the reaction of the maleimide group with amines.[1]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction with TCEP
  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed, sulfhydryl-free buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[2][3] A protein concentration of 1-10 mg/mL is recommended.[3][4] Include 1-10 mM EDTA to prevent re-oxidation.[13]

  • Prepare TCEP Solution: Immediately before use, prepare a stock solution of TCEP in a degassed buffer. Note that TCEP is less stable in phosphate (B84403) buffers.[7][8]

  • Reduction Reaction: Add TCEP to the protein solution to a final concentration of 5-20 mM. For selective reduction of antibodies, a lower concentration (e.g., 5 mM) may be sufficient.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[1] For sensitive proteins, the incubation time can be optimized (e.g., 15-60 minutes).

  • Removal of TCEP (Recommended): Remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the labeling buffer (pH 6.5-7.5, degassed, with EDTA).[1][15][16]

Protocol 2: this compound Labeling
  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of approximately 8 mM (e.g., 2.1 mg in 500 µL).[1]

  • Calculate Molar Excess: Determine the desired molar ratio of this compound to protein. A 10- to 30-fold molar excess is a common starting point for protein solutions >2 mg/mL.[1]

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the reduced and purified protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][9] Protect the reaction from light.

  • Purification: Remove excess, unreacted this compound by dialysis or using a desalting column.[1]

Visual Guides

experimental_workflow cluster_reduction Step 1: Disulfide Reduction cluster_purification1 Step 2: TCEP Removal cluster_labeling Step 3: this compound Labeling cluster_purification2 Step 4: Final Purification Protein Protein with Disulfide Bonds Add_TCEP Add TCEP (5-20 mM) Protein->Add_TCEP Incubate_30min Incubate (30 min, RT) Add_TCEP->Incubate_30min Reduced_Protein Reduced Protein with Free -SH Incubate_30min->Reduced_Protein Desalting_Column1 Desalting Column (pH 6.5-7.5) Reduced_Protein->Desalting_Column1 Purified_Reduced_Protein Purified Reduced Protein Desalting_Column1->Purified_Reduced_Protein Add_BMCC Add this compound (10-30x excess) Purified_Reduced_Protein->Add_BMCC Incubate_2hr Incubate (2h RT or O/N 4°C) Add_BMCC->Incubate_2hr Labeled_Protein_Mix Labeled Protein with excess this compound Incubate_2hr->Labeled_Protein_Mix Desalting_Column2 Desalting Column Labeled_Protein_Mix->Desalting_Column2 Final_Product Purified Biotinylated Protein Desalting_Column2->Final_Product

Caption: Experimental workflow for disulfide reduction and this compound labeling.

reaction_pathway P_SS Protein-S-S-Protein (Disulfide Bond) P_SH Protein-SH + HS-Protein (Reduced Sulfhydryls) P_SS->P_SH Reduction (Step 1) TCEP TCEP BMCC This compound (Maleimide) P_BMCC Protein-S-Biotin (Stable Thioether Bond) P_SH->P_BMCC Labeling (pH 6.5-7.5) (Step 2)

Caption: Chemical pathway of disulfide reduction followed by this compound labeling.

References

effect of pH on Biotin-BMCC labeling efficiency and specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on Biotin-BMCC labeling efficiency and specificity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

The optimal pH range for labeling thiol groups (-SH) with this compound is 6.5 to 7.5 .[1][2][3][4][5][6][7][8][9][10] Within this range, the reaction between the maleimide (B117702) group of this compound and the thiol group of a cysteine residue is highly efficient and specific.[1][4][5]

Q2: How does pH affect the specificity of this compound labeling?

The pH of the reaction buffer is critical for the specificity of this compound labeling.

  • pH 6.5 - 7.5: In this range, the labeling is highly chemoselective for thiol groups.[1][2][4] The reaction with thiols is approximately 1,000 times faster than the reaction with amines at pH 7.0.[1][3][4][5]

  • pH > 7.5: Above pH 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues.[1][5][7][9] This cross-reactivity leads to a decrease in the specificity of the labeling.

Q3: Can a pH outside the optimal range affect the this compound reagent itself?

Yes. The maleimide group of this compound is susceptible to hydrolysis, especially at alkaline pH.[1][7][9][11][12][13][14] If the maleimide ring hydrolyzes before it has a chance to react with a thiol group, the this compound will be inactivated and unable to label your molecule of interest.[1] Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and to maintain the reaction pH within the recommended range.[1]

Q4: What is the effect of a pH lower than 6.5 on the labeling reaction?

While a slightly acidic pH (6.5-7.0) is favorable for thiol-specific labeling, a significantly lower pH can slow down the reaction rate. This is because the reaction involves the nucleophilic attack of a thiolate anion (-S⁻) on the maleimide double bond. At lower pH values, the concentration of the more reactive thiolate anion is reduced as the equilibrium shifts towards the protonated thiol (-SH).

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotin (B1667282) labeling Incorrect pH of reaction buffer. Verify the pH of your reaction buffer is between 6.5 and 7.5. Use a calibrated pH meter. Buffers such as phosphate, HEPES, or MOPS are recommended.[2] Avoid buffers containing primary amines if you are targeting thiols.
Hydrolysis of this compound. Prepare the this compound solution in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[1][3][5] Do not store this compound in aqueous solutions.[1]
Absence of free thiols. Ensure that the cysteine residues on your protein are reduced and available for labeling. Disulfide bonds may need to be reduced using a reducing agent like DTT or TCEP.[3] If using DTT, it must be removed before adding this compound as it contains a thiol group and will compete in the reaction.[3] TCEP does not contain a thiol and does not need to be removed.[3]
Non-specific labeling Reaction pH is too high. Ensure the pH of your reaction buffer does not exceed 7.5 to avoid reaction with amine groups.[1][5]
Precipitation of protein during labeling High degree of labeling or change in protein pI. Try reducing the molar excess of this compound in the reaction. A 10-20 fold molar excess is a common starting point.[15] Ensure the buffer pH is not close to the isoelectric point (pI) of the labeled protein, as labeling can alter the pI.[16]

Quantitative Data Summary

The following tables summarize the effect of pH on this compound labeling parameters.

Table 1: Effect of pH on Reaction Specificity

pH RangeTarget GroupCompeting ReactionSpecificity
6.5 - 7.5Thiols (-SH)Minimal reaction with aminesHigh (Thiol-selective)[1][4]
> 7.5Thiols (-SH)Primary amines (-NH₂)[1]Low (Reduced specificity)

Table 2: Effect of pH on Reaction Rates and Reagent Stability

pHThiol-Maleimide Reaction RateMaleimide Hydrolysis Rate
< 6.5SlowerLow
6.5 - 7.5OptimalModerate[1]
> 7.5FastIncreases significantly[1][11][12][13]

Experimental Protocols

Materials:

  • Protein with free sulfhydryl groups (or reducing agent like TCEP to generate them)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or MOPS at pH 7.0-7.5. Ensure the buffer is free of thiols.[2][15]

  • Desalting column for purification

Protocol for this compound Labeling:

  • Prepare the Protein:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[15]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[15]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[15]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

Visualizations

experimental_workflow This compound Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product protein_prep Prepare Protein Solution (pH 7.0-7.5 Buffer) reaction Combine and Incubate (2h @ RT or O/N @ 4°C) protein_prep->reaction biotin_prep Prepare this compound (in DMSO/DMF) biotin_prep->reaction purify Remove Excess this compound (Desalting Column/Dialysis) reaction->purify final_product Biotinylated Protein purify->final_product

Caption: Workflow for this compound labeling of proteins.

ph_effect Effect of pH on this compound Reactions cluster_optimal Optimal pH (6.5 - 7.5) cluster_high_ph High pH (> 7.5) Biotin_BMCC This compound Thiol Thiol (-SH) Biotin_BMCC->Thiol Amine Amine (-NH2) Biotin_BMCC->Amine Hydrolysis Hydrolysis (Inactive Reagent) Biotin_BMCC->Hydrolysis Side Reaction Thioether Stable Thioether Bond (Specific Labeling) Thiol->Thioether Efficient Reaction Amine_Adduct Amine Adduct (Non-specific Labeling) Amine->Amine_Adduct Side Reaction

Caption: pH-dependent reaction pathways for this compound.

References

Technical Support Center: Post-Labeling Cleanup of Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of excess Biotin-BMCC following a protein labeling reaction.

Troubleshooting Guide

Low Protein Recovery After Cleanup

Question: I am losing a significant amount of my protein after trying to remove the excess this compound. What could be the cause and how can I improve my recovery?

Answer:

Low protein recovery is a common issue that can arise from several factors. Here are some potential causes and solutions:

  • Protein Precipitation: Over-labeling with a hydrophobic molecule like this compound can lead to protein aggregation and precipitation.[1]

    • Solution: Reduce the molar excess of this compound in your labeling reaction. A 10- to 30-fold molar excess is a general starting point, but this may need to be optimized for your specific protein.[2]

  • Non-specific Binding to Purification Media: Proteins can adhere to the materials used for cleanup, such as dialysis membranes or spin column resins.

    • Solution: For dialysis, ensure you are using a high-quality membrane with low protein-binding properties. For spin columns, select a column with a resin known for high protein recovery.[3][4] Some manufacturers offer columns specifically designed to minimize protein loss.

  • Improper Use of Spin Columns: Incorrect handling of spin desalting columns can lead to significant sample loss.

    • Solution: Ensure you are using the correct sample volume for the column size and following the manufacturer's recommended centrifugation speeds and times.[1] Applying a sample volume that is too small or too large can negatively impact recovery.[1]

  • Sample Dilution: During dialysis, there can be some dilution of the sample.

    • Solution: If sample concentration is critical, consider using a spin desalting column, which typically results in less sample dilution compared to dialysis.

Inefficient Removal of Excess this compound

Question: My downstream applications have high background, suggesting that there is still a significant amount of free this compound in my sample. How can I improve its removal?

Answer:

Residual, unreacted this compound can interfere with downstream applications by competing for binding sites on streptavidin or avidin (B1170675).[3] Here’s how to enhance its removal:

  • Dialysis:

    • Increase Dialysis Time and Buffer Changes: A typical dialysis protocol involves multiple buffer changes over several hours or overnight.[5] To improve removal efficiency, increase the duration of dialysis and the number of buffer changes. The volume of the dialysis buffer (dialysate) should be significantly larger than the sample volume, typically 200 to 500 times greater.[6][7]

    • Ensure Proper Mixing: Gently stir the dialysis buffer to maintain a concentration gradient, which facilitates the diffusion of small molecules out of the sample.[8]

  • Spin Desalting Columns:

    • Choose the Correct Molecular Weight Cut-Off (MWCO): Select a spin column with an MWCO that is appropriate for retaining your protein while allowing the small this compound molecule (Molecular Weight: 533.68 g/mol ) to pass through. A 7 kDa MWCO is often suitable for most proteins.[3]

    • Consecutive Column Runs: Some spin columns may only remove a certain percentage of free biotin (B1667282) in a single run. For higher purity, you can process your sample through a second spin column.[1]

Protein Precipitation During the Labeling Reaction or Cleanup

Question: My protein has precipitated out of solution during the labeling reaction or the subsequent cleanup step. Why is this happening and what can I do to prevent it?

Answer:

Protein precipitation is often a result of changes in the protein's properties due to the labeling process or the buffer conditions.

  • Over-labeling: As mentioned previously, excessive biotinylation can lead to insolubility.[1]

    • Solution: Optimize the molar ratio of this compound to your protein.

  • Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO.[2][9] A high final concentration of the organic solvent in the reaction mixture can cause some proteins to precipitate.

    • Solution: Ensure the final concentration of the organic solvent in your reaction does not exceed a level that is tolerated by your protein, typically recommended to be below 10%.[9]

  • Buffer Conditions: The pH and composition of the buffer used during labeling and cleanup are critical for maintaining protein stability.

    • Solution: Perform the labeling reaction in a sulfhydryl-free buffer at a pH of 6.5-7.5 to ensure the specific reactivity of the maleimide (B117702) group and maintain protein integrity.[2] When performing buffer exchange during cleanup, use a buffer in which your protein is known to be stable.

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing excess this compound?

The two most widely used methods are dialysis and size exclusion chromatography (often performed using spin desalting columns).[2]

  • Dialysis: This technique involves the passive diffusion of small molecules like this compound across a semi-permeable membrane into a larger volume of buffer. It is effective but can be time-consuming.[5][6]

  • Spin Desalting Columns (Size Exclusion Chromatography): These columns contain a resin that separates molecules based on size. Larger molecules (your biotinylated protein) pass through quickly, while smaller molecules (free this compound) are retained. This method is much faster than dialysis.[3]

2. How do I choose between dialysis and a spin desalting column?

The choice depends on your specific experimental needs:

  • Sample Volume: Dialysis is suitable for a wide range of volumes, while spin columns are ideal for smaller sample volumes (typically up to 4 mL).[3]

  • Time Constraints: Spin columns are significantly faster, with protocols often taking less than 15 minutes, whereas dialysis typically requires several hours to overnight.[3][10]

  • Sample Concentration: Spin columns generally result in less sample dilution compared to dialysis.

  • Purity Requirements: Both methods can achieve high levels of purity. For dialysis, purity is increased with more buffer changes. For spin columns, sequential runs can be performed if higher purity is needed.[1]

3. What is the molecular weight of this compound?

The molecular weight of this compound is 533.68 g/mol .[2] This small size allows for its efficient removal by methods that separate molecules based on size, such as dialysis and size exclusion chromatography.

4. Can I use affinity purification to remove excess this compound?

While affinity purification using streptavidin or avidin is excellent for capturing biotinylated molecules, it is not a suitable method for removing excess, unreacted this compound from your labeled protein solution. The principle of affinity purification in this context would be to bind your biotinylated protein to the streptavidin resin, wash away the unbound this compound, and then elute your protein. However, eluting the biotinylated protein from the streptavidin resin is very difficult due to the extremely strong interaction and often requires harsh, denaturing conditions.[11][12]

5. How can I confirm that the excess this compound has been successfully removed?

You can indirectly assess the removal of free biotin by the performance of your biotinylated protein in downstream applications. A significant reduction in background signal in assays like ELISA or Western blotting is a good indicator of successful removal. For a more direct quantification of biotin incorporation, you can use a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows you to determine the molar ratio of biotin to your protein.[2] This measurement should be performed after the cleanup step.

Quantitative Comparison of Removal Methods

The following table summarizes the performance characteristics of common methods for removing excess this compound. Please note that the exact performance can vary depending on the specific protein, buffer conditions, and the exact product used.

MethodTypical Protein RecoveryRemoval EfficiencySpeedTypical Sample Volume
Dialysis >90% (can vary with handling)High (improves with more buffer changes)Slow (hours to overnight)Wide range
Spin Desalting Columns >95% (product-dependent)[3][4]High (>95% for some products)[3]Fast (< 15 minutes)[3][4]Small (µL to low mL range)[3]
Gravity-Flow Desalting Columns Variable (can be lower than spin columns)HighModerateWider range than spin columns

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Spin Desalting Column

This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific spin column.

Materials:

  • Biotinylated protein sample

  • Spin desalting column (e.g., 7K MWCO)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.[13][14] Discard the flow-through.

  • Equilibrate the Column (if required by the manufacturer):

    • Place the column in a new collection tube.

    • Add your desired exchange buffer to the column.

    • Centrifuge again and discard the flow-through. Repeat this step as recommended by the manufacturer.

  • Apply the Sample:

    • Place the column in a fresh collection tube.

    • Slowly apply your biotinylated protein sample to the center of the resin bed.[13]

  • Collect the Purified Sample:

    • Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[13]

    • The purified, biotinylated protein will be in the collection tube. The excess this compound is retained in the column resin.[13]

Protocol 2: Removal of Excess this compound using Dialysis

Materials:

  • Biotinylated protein sample

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5K or 7K)

  • Dialysis buffer (at least 200-500 times the sample volume)

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions. If using a cassette, it may be ready to use.

  • Load the Sample:

    • Load your biotinylated protein sample into the dialysis tubing or cassette, and securely close both ends, ensuring no leaks.

  • Perform Dialysis:

    • Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer (4°C is recommended for protein stability).[5]

    • Ensure the sample is fully submerged and there is space for buffer circulation.

    • Place the beaker on a stir plate and stir gently.[8]

  • Buffer Changes:

    • Allow dialysis to proceed for at least 2-4 hours.[8]

    • Change the dialysis buffer. A typical procedure involves at least two buffer changes over several hours, followed by an overnight dialysis against fresh buffer.[5][7]

  • Recover the Sample:

    • After the final dialysis period, carefully remove the tubing/cassette from the buffer and retrieve your purified protein sample.

Visualized Workflows

experimental_workflow cluster_labeling This compound Labeling Reaction cluster_cleanup Removal of Excess this compound protein Protein with free -SH groups reaction Incubation (2h - overnight) protein->reaction biotin_bmcc This compound in DMSO biotin_bmcc->reaction dialysis Dialysis reaction->dialysis Option 1 spin_column Spin Desalting Column reaction->spin_column Option 2 labeled_protein Purified Biotinylated Protein dialysis->labeled_protein spin_column->labeled_protein

Caption: Experimental workflow for the removal of excess this compound.

decision_tree start Choosing a Removal Method time_constraint Is speed a critical factor? start->time_constraint sample_volume What is the sample volume? time_constraint->sample_volume No spin_column Spin Desalting Column time_constraint->spin_column Yes sample_concentration Is maintaining sample concentration important? sample_volume->sample_concentration Small (< 4 mL) dialysis Dialysis sample_volume->dialysis Large (> 4 mL) sample_concentration->dialysis No sample_concentration->spin_column Yes

Caption: Decision tree for selecting a removal method.

References

Technical Support Center: Biotin-BMCC Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for Biotin-BMCC and other maleimide-containing reagents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and avoid common pitfalls, such as the hydrolysis of the maleimide (B117702) group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (1-biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) is a biotinylation reagent that contains a maleimide group.[1] This reagent is specifically designed to react with sulfhydryl (thiol) groups (-SH), which are commonly found on cysteine residues within proteins and peptides.[2] This reaction forms a stable thioether bond, allowing for the specific attachment of a biotin (B1667282) label to your molecule of interest for subsequent detection or purification using avidin (B1170675) or streptavidin systems.[3]

Q2: What is maleimide hydrolysis and why is it a problem?

The maleimide group contains a ring structure that is susceptible to hydrolysis, a chemical reaction with water.[4] This reaction opens the maleimide ring, forming an unreactive maleamic acid.[3][5] Once hydrolyzed, the maleimide can no longer react with a sulfhydryl group, leading to a complete loss of biotinylation efficiency.[4] The rate of this hydrolysis is significantly influenced by the pH of the solution.[4]

Q3: How can I tell if my this compound has hydrolyzed?

Unfortunately, there is no simple visual indicator for maleimide hydrolysis. The primary indication of a hydrolyzed reagent is a significant decrease or complete failure of your biotinylation reaction. If you suspect hydrolysis, it is best to use a fresh, properly stored vial of the reagent. To confirm, you could potentially use analytical methods like mass spectrometry to detect the mass increase of 18 Da corresponding to the addition of a water molecule.[6]

Troubleshooting Guide: Preventing Maleimide Hydrolysis

This guide will walk you through the most common causes of maleimide hydrolysis and provide actionable steps to prevent it during your experiments.

Issue 1: Low or No Biotinylation Signal

Possible Cause: The maleimide group on your this compound has hydrolyzed before or during the conjugation reaction.

Solutions:

  • pH Control is Critical: The pH of your reaction buffer is the most important factor in preventing premature hydrolysis.

    • Optimal pH Range: Maintain your reaction buffer within a pH range of 6.5-7.5.[4][5] At a pH of 7.0, the reaction of the maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high specificity.[4]

    • Avoid Basic Conditions: At pH values above 7.5, the rate of maleimide hydrolysis increases significantly.[4] Furthermore, at a pH above 8.0, the maleimide group can start to react with primary amines (e.g., on lysine (B10760008) residues), leading to non-specific labeling.[5][7]

  • Proper Reagent Preparation and Storage:

    • Powdered Reagent: Store powdered this compound desiccated at 4°C for long-term stability.[1][8] Some manufacturers recommend -20°C for up to 3 years.[9]

    • Stock Solutions: Do not store this compound in aqueous solutions.[10] Prepare stock solutions in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Store any unused stock solution in a tightly sealed vial at -20°C or -80°C to minimize moisture absorption.[3][9][11] Equilibrate the vial to room temperature before opening to prevent condensation.[3]

    • Aqueous Working Solutions: Prepare aqueous dilutions of this compound immediately before adding them to your protein solution.[4] Do not let the reagent sit in an aqueous buffer for extended periods before the reaction.

  • Buffer Composition:

    • Avoid Thiols: Your reaction buffer must be free of any thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide.[5]

    • Use Non-Nucleophilic Buffers: Buffers like PBS, MES, and HEPES are generally suitable.[2][12] Avoid buffers containing primary amines, such as Tris, if possible, especially if the pH is at the higher end of the recommended range.

Quantitative Data Summary: Factors Affecting Maleimide Stability
ParameterRecommended ConditionRationale
pH 6.5 - 7.5[4][5]Balances efficient thiol reaction with minimal hydrolysis.
Temperature Room temperature or 4°C[1][12]Lower temperatures can slow hydrolysis but also the conjugation reaction.
Solvent for Stock Anhydrous DMSO or DMF[1][3]Prevents premature hydrolysis during storage.
Buffer Components Thiol-free (e.g., PBS, HEPES)[2][12]Avoids competitive reaction with the maleimide group.
Additives EDTA (1-5 mM)[10]Chelates metal ions that can catalyze thiol oxidation.

Experimental Protocol: Biotinylation of a Thiol-Containing Protein

This protocol provides a general guideline for biotinylating a protein with available sulfhydryl groups using this compound.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest with free sulfhydryl groups

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 (degassed)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column

Procedure:

  • Prepare the Protein Sample:

    • Dissolve your protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[2]

    • If your protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[5][10]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[12] For example, dissolve 2.1 mg of this compound in 500 µL of DMSO to get an 8mM solution.[1]

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.[10][12] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][12] Protect the reaction from light if you are using a fluorescently-tagged maleimide.[12]

  • Purify the Biotinylated Protein:

    • Remove excess, unreacted this compound using a desalting column or through dialysis.[3]

  • Storage of the Conjugate:

    • For short-term storage (up to one week), keep the purified conjugate at 2-8°C in the dark.[12]

    • For long-term storage, add 50% glycerol (B35011) and store at -20°C.[12]

Visualizing the Chemistry of Maleimide Hydrolysis

The following diagrams illustrate the key chemical pathways involved in maleimide chemistry, including the desired conjugation reaction and the undesirable hydrolysis side-reaction.

Maleimide_Reactions cluster_storage Reagent Storage cluster_reaction Reaction Pathways Biotin_BMCC_Powder This compound (Powder) Store at 4°C, Desiccated Biotin_BMCC_DMSO This compound in DMSO Store at -20°C, Anhydrous Biotin_BMCC_Powder->Biotin_BMCC_DMSO Dissolve immediately before use Active_Maleimide Active Maleimide (in aqueous buffer, pH 6.5-7.5) Biotin_BMCC_DMSO->Active_Maleimide Add to buffer Conjugate Stable Thioether Conjugate (Biotinylated Protein) Active_Maleimide->Conjugate + Protein-SH (Desired Reaction) Hydrolyzed_Maleimide Inactive Maleamic Acid (Hydrolyzed) Active_Maleimide->Hydrolyzed_Maleimide + H₂O (Undesired Hydrolysis) Accelerated at pH > 7.5 Protein_SH Protein-SH (Free Thiol)

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting_Workflow Start Low/No Biotinylation Signal Check_pH Is reaction pH between 6.5-7.5? Start->Check_pH Check_Storage Was this compound stock prepared fresh in anhydrous solvent? Check_pH->Check_Storage Yes Adjust_pH Adjust buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Buffer Does buffer contain thiols (DTT, BME)? Check_Storage->Check_Buffer Yes New_Reagent Prepare fresh This compound stock Check_Storage->New_Reagent No Change_Buffer Use a thiol-free buffer (PBS, HEPES) Check_Buffer->Change_Buffer Yes Success Successful Conjugation Check_Buffer->Success No Adjust_pH->Check_Storage New_Reagent->Check_Buffer Change_Buffer->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

optimizing incubation time and temperature for Biotin-BMCC reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Biotin-BMCC reactions, with a focus on incubation time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time and temperature for a this compound reaction?

There is no single optimal condition, as the ideal incubation time and temperature depend on the specific protein being labeled and the desired degree of biotinylation. However, a common starting point is to incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2] For more precise optimization, it is recommended to perform a series of small-scale reactions with varying incubation times and temperatures.

Q2: What is the recommended pH for the reaction buffer?

The maleimide (B117702) group of this compound specifically reacts with free sulfhydryl groups (-SH) at a pH range of 6.5-7.5.[1][2][3][4] At a pH above 7.5, the maleimide group can exhibit increased reactivity towards primary amines and is more susceptible to hydrolysis, which can lead to non-specific labeling and reduced efficiency.[1][2]

Q3: Why is my protein not getting labeled with this compound?

Several factors could contribute to low or no labeling efficiency:

  • Absence of free sulfhydryls: this compound reacts with free sulfhydryl groups. If your protein's cysteine residues are involved in disulfide bonds, you will need to reduce them using a reducing agent like DTT or TCEP.[1] Be sure to remove the reducing agent before adding the this compound, as it will compete for the maleimide groups.[1]

  • Presence of sulfhydryl-containing components in the buffer: Components like Dithiothreitol (DTT) in your buffer will react with the this compound, quenching the reaction.[1] Ensure your reaction buffer is free of such agents.

  • Incorrect pH: The reaction is most efficient at pH 6.5-7.5.[1][2][3][4] A pH outside of this range can significantly decrease labeling efficiency.

  • Hydrolyzed this compound: The maleimide group can hydrolyze over time, especially in aqueous solutions and at higher pH.[2] It is crucial to prepare the this compound stock solution in an anhydrous organic solvent like DMSO immediately before use.[1][2]

Q4: How can I control the extent of biotinylation?

The degree of biotinylation can be controlled by adjusting the molar ratio of this compound to the protein.[1] A common starting point is a 10- to 30-fold molar excess of this compound. For more dilute protein solutions, a higher molar excess may be necessary.[1]

Q5: Can I incubate the reaction for longer than the recommended time?

Generally, extending the incubation time is not harmful to the reaction itself, and in some cases, an overnight incubation at 4°C can increase the labeling efficiency.[1] However, the stability of your protein over a long incubation period should be considered to avoid degradation or microbial growth.[1]

Troubleshooting Guide

Symptom Possible Cause Recommendation
Low or no biotinylation Insufficient free sulfhydryls on the protein.Reduce disulfide bonds with a reducing agent (e.g., TCEP) and remove the reducing agent before adding this compound.
Presence of competing sulfhydryl-containing molecules in the buffer.Use a sulfhydryl-free buffer (e.g., PBS) at pH 6.5-7.5.[1][2]
Hydrolyzed this compound.Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use.[1][2]
Incorrect reaction pH.Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2][3][4]
Protein precipitation during reaction Low protein solubility.Increase the ionic strength of the buffer or add a non-ionic detergent.
High concentration of organic solvent.The final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound should ideally not exceed 10%.[2]
High background or non-specific binding Reaction pH is too high.Lower the pH of the reaction buffer to within the optimal range of 6.5-7.5 to minimize reaction with primary amines.[1][2]
Inefficient removal of excess this compound.Purify the biotinylated protein using desalting columns or dialysis to remove unreacted this compound.[1]

Experimental Protocols

Protocol for Optimizing Incubation Time and Temperature

This protocol outlines a method for systematically determining the optimal incubation time and temperature for your specific protein.

  • Protein Preparation:

    • Prepare your protein in a sulfhydryl-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.0.

    • If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the TCEP using a desalting column.

    • Determine the protein concentration.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[1]

  • Reaction Setup:

    • Set up a series of reactions in microcentrifuge tubes. For each reaction, add your protein to achieve a final concentration of 1 mg/mL.

    • Add the this compound stock solution to each tube to achieve a 20-fold molar excess.

    • Gently mix the contents of each tube.

  • Incubation:

    • Incubate the reactions at different temperatures and for varying lengths of time as outlined in the table below.

Reaction Temperature (°C) Incubation Time (hours)
142
244
34Overnight (16)
4Room Temperature (22-25)1
5Room Temperature (22-25)2
6Room Temperature (22-25)4
7370.5
8371
  • Reaction Quenching and Purification:

    • Stop the reaction by adding a small molecule with a free sulfhydryl group (e.g., 2-mercaptoethanol (B42355) or DTT) to a final concentration of 10 mM.

    • Remove excess this compound and the quenching agent by running the samples through desalting columns.

  • Analysis:

    • Determine the degree of biotinylation for each sample using a HABA assay or a similar quantification method.

    • Analyze the integrity of your protein using SDS-PAGE to check for any degradation.

Data Presentation

Table for Comparing Optimization Results

Temperature (°C) Incubation Time (hours) Degree of Biotinylation (moles of Biotin per mole of Protein) Protein Integrity (SDS-PAGE)
42ResultObservation
44ResultObservation
4Overnight (16)ResultObservation
Room Temperature (22-25)1ResultObservation
Room Temperature (22-25)2ResultObservation
Room Temperature (22-25)4ResultObservation
370.5ResultObservation
371ResultObservation

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Quenching & Analysis protein_prep Protein Preparation (Sulfhydryl-free buffer, pH 7.0) reaction_setup Set up reactions (20-fold molar excess of this compound) protein_prep->reaction_setup biotin_prep This compound Stock (10 mM in anhydrous DMSO) biotin_prep->reaction_setup incubation Incubate at various Times & Temperatures reaction_setup->incubation quenching Quench Reaction (e.g., DTT) incubation->quenching purification Purify (Desalting column) quenching->purification analysis Analyze (HABA assay, SDS-PAGE) purification->analysis

Caption: Workflow for optimizing this compound incubation time and temperature.

troubleshooting_guide start Low/No Biotinylation q1 Free sulfhydryls present? start->q1 a1_no Reduce disulfide bonds and remove reducing agent q1->a1_no No q2 Buffer sulfhydryl-free? q1->q2 Yes a1_yes Yes a2_no Use sulfhydryl-free buffer q2->a2_no No q3 This compound fresh? q2->q3 Yes a2_yes Yes a3_no Prepare fresh this compound in anhydrous DMSO q3->a3_no No q4 pH 6.5-7.5? q3->q4 Yes a3_yes Yes a4_yes Consider other factors (e.g., protein conformation) q4->a4_yes Yes a4_no Adjust buffer pH q4->a4_no No

Caption: Troubleshooting logic for low or no this compound labeling.

References

Technical Support Center: Biotin-BMCC Labeling of Dilute Protein Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-BMCC protein labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when labeling dilute protein solutions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (1-Biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent. It is used to covalently attach a biotin (B1667282) label to proteins and other molecules containing free sulfhydryl groups (e.g., the side-chain of cysteine residues).[1][2] This biotin label allows for the detection, purification, and immobilization of the target molecule due to its high-affinity interaction with avidin (B1170675) or streptavidin.[1][3]

Q2: Why is labeling dilute protein solutions with this compound challenging?

Labeling dilute protein solutions presents a challenge due to the lower concentration of target molecules. To achieve a sufficient degree of labeling, a greater relative molar excess of the biotinylation reagent is often necessary to drive the reaction forward effectively.[1] However, this increases the risk of non-specific modifications and makes the removal of excess unreacted biotin more critical.[4][5]

Q3: My protein doesn't have any free sulfhydryl groups. Can I still use this compound?

This compound specifically reacts with free sulfhydryls.[1] If your protein of interest has cysteine residues that are part of disulfide bonds, you will need to reduce these bonds to generate free sulfhydryls.[1] Alternatively, you can introduce sulfhydryl groups into your protein by modifying primary amines with reagents like Traut's Reagent (2-iminothiolane), SATA, or SAT(PEG)4.[1]

Q4: How do I prepare and store this compound?

This compound is not readily soluble in aqueous buffers.[1][2] It should first be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][6][7] This stock solution can then be added to your aqueous protein solution. For storage, this compound should be kept desiccated at 4°C.[1][2] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[8][9] It is recommended to bring the reagent to room temperature before opening to prevent moisture condensation.[10]

Q5: How do I remove unreacted this compound after the labeling reaction?

It is crucial to remove excess this compound to avoid interference in downstream applications.[4] Common methods for removal include:

  • Size-Exclusion Chromatography (SEC): Spin desalting columns or gel filtration columns can separate the larger biotinylated protein from the smaller, unreacted biotin reagent.[11][12]

  • Dialysis: Dialyzing the sample against a large volume of buffer will allow the small, unreacted biotin molecules to diffuse out, while retaining the larger labeled protein.[1][12]

  • Magnetic Beads: Specialized magnetic beads can be used to capture and remove free biotin from the solution.[5]

Troubleshooting Guides

Problem 1: Low or No Biotinylation of the Target Protein
Possible Cause Recommended Solution
Insufficient free sulfhydryls. Reduce disulfide bonds in your protein using a reducing agent like DTT or TCEP.[1] Ensure the reducing agent is removed before adding this compound. Alternatively, introduce sulfhydryl groups using reagents like Traut's Reagent or SATA.[1]
Hydrolyzed/inactive this compound. Prepare the this compound stock solution in high-quality, anhydrous DMSO immediately before use.[1] Avoid storing the reagent in aqueous solutions. The maleimide (B117702) group is susceptible to hydrolysis, especially at pH values above 7.5.[1][13]
Suboptimal reaction buffer. Use a sulfhydryl-free buffer with a pH between 6.5 and 7.5 for optimal maleimide reactivity and specificity.[1][2] Phosphate-buffered saline (PBS) is a common choice. Avoid buffers containing primary amines (like Tris) or sulfhydryl-containing compounds (like DTT).[1][14]
Inadequate molar excess of this compound. For dilute protein solutions (< 2 mg/mL), a higher molar excess of this compound is required.[1] Start with a 20-fold molar excess and optimize as needed.[10]
Incorrect protein concentration. Accurately determine your protein concentration to calculate the correct molar excess of the biotinylation reagent.[14]
Problem 2: Protein Precipitation During Labeling
Possible Cause Recommended Solution
High concentration of organic solvent. The final concentration of DMSO or DMF in the reaction mixture should not exceed 10% to avoid protein denaturation and precipitation.[13]
Protein instability. Over-modification of the protein can lead to changes in its properties and cause aggregation.[14][15] Try reducing the molar excess of this compound or the reaction time.
Isoelectric point. Labeling can alter the isoelectric point of a protein.[15] Ensure the pH of your reaction buffer is not at or near the new isoelectric point of the biotinylated protein.
Problem 3: High Background in Downstream Assays
Possible Cause Recommended Solution
Presence of excess, unreacted this compound. Ensure complete removal of free biotin after the labeling reaction using methods like size-exclusion chromatography or dialysis.[4][5] Incomplete removal can lead to non-specific binding and high background.[5][12]
Non-specific binding of biotinylated protein. Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffer in downstream applications to minimize non-specific binding.
Contaminating proteins are also labeled. If your protein sample is not pure, other proteins with free sulfhydryls will also be biotinylated.[15] Ensure the purity of your protein before labeling.

Experimental Protocols

Protocol 1: Biotinylation of a Dilute Protein Solution

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein solution (in a sulfhydryl-free buffer, pH 6.5-7.5)

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0, or a sulfhydryl-containing compound like DTT or 2-mercaptoethanol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 8 mM.[1]

  • Calculate Reagent Volume: Determine the volume of this compound stock solution needed to achieve the desired molar excess. For dilute protein solutions, a higher molar excess is recommended.

Protein ConcentrationRecommended Molar Excess (this compound:Protein)
> 2 mg/mL10-30 fold[1]
≤ 2 mg/mL≥ 20 fold[10]
  • Reaction: Add the calculated volume of this compound stock solution to your protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.[1]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching agent. This will react with any excess this compound.

  • Purification: Remove excess this compound and quenching agent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[1]

Diagrams

Biotin_BMCC_Reaction_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification Protein Dilute Protein Solution (pH 6.5-7.5) Mix Mix Protein and This compound Protein->Mix BMCC_stock Prepare this compound Stock in DMSO BMCC_stock->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Remove Excess Biotin (SEC or Dialysis) Quench->Purify Labeled_Protein Biotinylated Protein Purify->Labeled_Protein

Caption: Experimental workflow for labeling a dilute protein solution with this compound.

Biotin_BMCC_Reaction_Pathway Protein_SH Protein-SH Thioether_Bond Stable Thioether Bond Protein_SH->Thioether_Bond + Biotin_BMCC This compound (Maleimide group) Biotin_BMCC->Thioether_Bond Biotinylated_Protein Biotinylated-Protein Thioether_Bond->Biotinylated_Protein Forms

Caption: Reaction pathway of this compound with a protein sulfhydryl group.

References

Validation & Comparative

A Researcher's Guide to Validating Biotin-BMCC Biotinylation Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of proteins is a critical step in numerous applications, from affinity purification to immunoassays. Biotin-BMCC (1-biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) is a widely used sulfhydryl-reactive biotinylation reagent that allows for the covalent attachment of biotin (B1667282) to proteins and other molecules containing free sulfhydryl groups. This guide provides a comprehensive comparison of methods to validate successful biotinylation using this compound, presents alternative biotinylation strategies, and offers detailed experimental protocols.

Understanding this compound Biotinylation

This compound contains a maleimide (B117702) group that specifically and efficiently reacts with free sulfhydryl groups (such as those on cysteine residues) at a pH range of 6.5-7.5, forming a stable thioether bond.[1][2][3] This targeted approach is advantageous when primary amines are located in a protein's active site, as modifying them could lead to inactivation. The long spacer arm of this compound also helps to minimize steric hindrance during the binding of biotin to avidin (B1170675) or streptavidin.[2]

Core Validation Techniques for Biotinylation

Confirming the success and extent of biotinylation is crucial for the reliability of downstream applications. The three primary methods for validating biotinylation are the HABA assay, streptavidin gel-shift assay, and mass spectrometry.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a rapid and cost-effective colorimetric method to quantify the amount of biotin incorporated into a protein.[4][5] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[4][6]

Table 1: Comparison of Biotin Quantification Methods

MethodPrincipleProsCons
HABA Assay Colorimetric; displacement of HABA from avidin-HABA complex by biotin.Rapid, inexpensive, does not require specialized equipment.Lower sensitivity, can be affected by interfering substances, requires removal of free biotin.[5][6]
Streptavidin Gel-Shift Assay Electrophoretic mobility shift of biotinylated protein upon binding to streptavidin.Qualitative and semi-quantitative, visually intuitive, relatively simple to perform.Not precisely quantitative, requires gel electrophoresis equipment.[7][8]
Mass Spectrometry Detection of mass shift in peptides containing biotinylated residues.Highly sensitive and specific, provides site of biotinylation, can be quantitative.[9][10]Requires expensive instrumentation and specialized expertise, complex data analysis.
Streptavidin Gel-Shift Assay

This technique provides a qualitative or semi-quantitative assessment of biotinylation. When a biotinylated protein is incubated with streptavidin, a large complex is formed. This complex migrates more slowly during SDS-PAGE than the non-biotinylated protein, resulting in a "shift" in the band position. The disappearance or reduction in the intensity of the un-shifted protein band can be used to estimate the extent of biotinylation.[7][8][11]

Mass Spectrometry

Mass spectrometry offers the most detailed and sensitive analysis of biotinylation. By analyzing the mass-to-charge ratio of peptides from the digested protein, it is possible to identify the exact amino acid residues that have been biotinylated and to quantify the extent of modification.[9][10][12] This method is particularly useful for understanding the specific sites of biotinylation and for troubleshooting inconsistent labeling results.

Alternative Biotinylation Reagents

While this compound is an excellent choice for targeting sulfhydryl groups, other reagents are available that target different functional groups or offer alternative features.

Table 2: Comparison of Biotinylation Reagents

ReagentTarget GroupKey Features
This compound Sulfhydryls (-SH)Maleimide chemistry, stable thioether bond, ideal for targeting cysteines.[1][13]
Iodoacetyl-LC-Biotin Sulfhydryls (-SH)Iodoacetyl chemistry, forms a stable thioether bond, an alternative to maleimides.[14]
NHS-Biotin / Sulfo-NHS-Biotin Primary amines (-NH2)NHS-ester chemistry, reacts with lysines and N-termini, widely used for general protein labeling.[15][16]
Biotin-HPDP Sulfhydryls (-SH)Pyridyldithiol chemistry, forms a cleavable disulfide bond, allowing for removal of the biotin label.
Enzymatic (BirA) Specific peptide tag (e.g., AviTag)Highly specific, single-point biotinylation, requires genetic modification of the target protein.[17]

Experimental Protocols

Biotinylation of a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

  • Prepare the Protein : Dissolve the protein to be biotinylated in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryls using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Prepare this compound : Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

  • Biotinylation Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Biotin : Remove non-reacted this compound by dialysis, desalting column, or size-exclusion chromatography.

This compound Biotinylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_validation Validation Protein Protein with -SH groups Reaction Incubate at RT (2h) or 4°C (overnight) Protein->Reaction BMCC This compound in DMSO/DMF BMCC->Reaction Purify Remove excess This compound (Dialysis/Desalting) Reaction->Purify Biotinylated_Protein Biotinylated Protein Purify->Biotinylated_Protein HABA HABA Assay GelShift Gel-Shift Assay MS Mass Spectrometry Biotinylated_Protein->HABA Biotinylated_Protein->GelShift Biotinylated_Protein->MS

This compound Biotinylation and Validation Workflow
HABA Assay Protocol

  • Prepare HABA/Avidin Solution : Prepare the HABA/Avidin reagent according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed powder in a phosphate (B84403) buffer.[6]

  • Blank Measurement : Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).[4]

  • Sample Measurement : Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds). Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample).[4]

  • Calculation : Calculate the moles of biotin per mole of protein using the following formula:

    Moles of biotin/mole of protein = [ΔA500 / (εHABA × path length)] × (Volumesample / (Protein concentration × Volumeprotein))

    Where:

    • ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)

    • εHABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically 34,000 M-1cm-1)[4]

    • Path length is typically 1 cm for a standard cuvette.

HABA Assay Workflow Start Start Prep_HABA Prepare HABA/Avidin Solution Start->Prep_HABA Measure_Blank Measure A500 of HABA/Avidin (Blank) Prep_HABA->Measure_Blank Add_Sample Add Biotinylated Protein Sample Measure_Blank->Add_Sample Measure_Sample Measure A500 of Sample Mixture Add_Sample->Measure_Sample Calculate Calculate Biotin Concentration Measure_Sample->Calculate End End Calculate->End

HABA Assay Workflow for Biotin Quantification
Streptavidin Gel-Shift Assay Protocol

  • Sample Preparation : In separate tubes, prepare the following samples:

    • Non-biotinylated protein control

    • Biotinylated protein

    • Biotinylated protein + streptavidin

    • Streptavidin only

  • Incubation : To the "Biotinylated protein + streptavidin" sample, add a 2- to 5-fold molar excess of streptavidin and incubate at room temperature for 5-10 minutes.[8]

  • SDS-PAGE : Add SDS-PAGE loading buffer (non-reducing and without boiling for the streptavidin-containing samples to preserve the tetrameric structure) to all samples.

  • Electrophoresis : Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Visualization : Stain the gel with a protein stain (e.g., Coomassie Blue) and visualize the bands. A shift in the molecular weight of the biotinylated protein in the presence of streptavidin confirms successful biotinylation.[8]

Streptavidin Gel-Shift Assay cluster_samples Sample Preparation cluster_analysis Analysis Control Non-biotinylated Protein SDS_PAGE SDS-PAGE Control->SDS_PAGE Biotinylated Biotinylated Protein Biotinylated->SDS_PAGE Complex Biotinylated Protein + Streptavidin Complex->SDS_PAGE Stain Coomassie Staining SDS_PAGE->Stain Result Band Shift Indicates Biotinylation Stain->Result

Streptavidin Gel-Shift Assay Workflow

Conclusion

Validating the success of biotinylation with this compound is essential for the integrity of subsequent experiments. The choice of validation method will depend on the required level of detail, available equipment, and budget. The HABA assay offers a quick and affordable quantitative estimate, the streptavidin gel-shift assay provides a straightforward qualitative confirmation, and mass spectrometry delivers the most detailed and definitive analysis. By understanding the principles and protocols of these validation techniques and considering alternative biotinylation reagents when appropriate, researchers can ensure the quality and reliability of their biotinylated molecules.

References

A Researcher's Guide to Quantifying Biotin-BMCC Incorporation: The HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately quantifying the incorporation of biotin (B1667282) labels, such as Biotin-BMCC, onto proteins and other molecules is critical for the success of downstream applications. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used colorimetric method for this purpose. This guide provides a detailed comparison of the HABA assay with other common biotin quantification methods, supported by experimental protocols and data to aid in selecting the most suitable assay for your research needs.

The HABA Assay: A Long-Standing Method

The HABA assay provides a rapid and straightforward estimation of the mole-to-mole ratio of biotin to a protein.[1][2] The principle is based on the displacement of the HABA dye from an avidin-HABA complex.[3] Avidin (B1170675), a protein with a high affinity for biotin, forms a yellow-orange complex with HABA that absorbs light at 500 nm.[3] When a biotinylated sample, such as a protein labeled with this compound, is introduced, the biotin, having a much stronger affinity for avidin (Ka = 1015 M-1) compared to HABA (Ka ≈ 106 M-1), displaces the HABA dye.[4][5] This displacement leads to a proportional decrease in absorbance at 500 nm, which can be used to calculate the amount of biotin present in the sample.[2][3][6]

This compound is a sulfhydryl-reactive biotinylation reagent, meaning it specifically attaches to free sulfhydryl groups (cysteine residues) on a protein at a pH range of 6.5-7.5.[7][8] It contains a long spacer arm to minimize steric hindrance.[7]

Principle of the HABA Assay

HABA_Principle cluster_0 Initial State: HABA-Avidin Complex cluster_1 Addition of Biotinylated Sample cluster_2 Final State: Biotin-Avidin Complex Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA Biotin_Protein This compound-Protein Biotin_Protein->Avidin_HABA Displacement

Figure 1. Principle of the HABA displacement assay.
Comparison of Biotin Quantification Assays

While the HABA assay is common, several alternatives are available, each with distinct advantages and disadvantages. The choice of assay can significantly impact the accuracy and sensitivity of biotin quantification.

FeatureHABA AssayQuant*Tag™ AssayFluoReporter® AssayChromogenic Biotin Assay
Principle Colorimetric; displacement of HABA from avidin by biotin.[3][9]Colorimetric; chemical reaction with biotin to produce a colored product.[9][10]Fluorescence; displacement of a quencher (like HABA) from a fluorescently tagged avidin.[11][12]Colorimetric; biotinylation reagent contains a built-in chromophore for direct absorbance measurement.[13][14]
Sensitivity Lower.[11]High; can detect < 1 nmol of biotin.[10]High.[13]High; 5 to 10-fold greater than HABA.[14]
Accuracy Prone to underestimation due to steric hindrance.[9][13]High; not affected by steric hindrance.[9][10]Generally high.High; direct measurement reduces variability.[14]
Sample Requirement Higher; can consume significant amounts of sample (e.g., 15-60 µg).[13][14]Low; suitable for small-scale measurements (≥0.1 nmol/well).[11]Low.Low; non-destructive as the sample can be recovered.[13]
Sample Pre-treatment May require enzymatic digestion to reduce steric hindrance, which is time-consuming.[9]No pre-digestion required.[10]Typically no pre-digestion required.No pre-digestion required.
Ease of Use Relatively simple and quick.[6]Quick and easy; assay can be completed in 30 minutes.[10]Requires a fluorescence reader.[13]Simple; requires a spectrophotometer.[13]
Instrumentation Spectrophotometer or plate reader.Spectrophotometer or plate reader.Fluorescence plate reader or spectrofluorometer.Spectrophotometer or plate reader.

HABA Assay Workflow

HABA_Workflow cluster_workflow HABA Assay Experimental Workflow start Start: Biotinylated Protein Sample remove_free Remove free biotin (dialysis or gel filtration) start->remove_free prepare_reagents Prepare HABA/Avidin solution remove_free->prepare_reagents measure_initial_abs Measure initial absorbance of HABA/Avidin at 500 nm prepare_reagents->measure_initial_abs add_sample Add biotinylated protein sample measure_initial_abs->add_sample measure_final_abs Measure final absorbance at 500 nm after incubation add_sample->measure_final_abs calculate Calculate biotin concentration and biotin:protein ratio measure_final_abs->calculate end_node End: Quantified Biotin Incorporation calculate->end_node

Figure 2. A typical workflow for the HABA assay.

Experimental Protocols

HABA Assay Protocol (Cuvette Format)

This protocol is adapted from standard procedures.[1][15]

  • Sample Preparation: Before starting, it is crucial to remove any unconjugated biotin from the biotinylated protein sample. This can be achieved through dialysis or gel filtration.[1][4]

  • Reagent Preparation:

    • Prepare a HABA solution (e.g., 10 mM HABA in 10 mM NaOH).

    • Prepare an avidin solution (e.g., 0.5 mg/mL in a suitable buffer like PBS).

    • Prepare the HABA/Avidin working solution by mixing the HABA and avidin solutions. A common procedure involves adding 900 µL of the HABA/Avidin solution to a cuvette.[15][16]

  • Measurement:

    • Measure the absorbance of the HABA/Avidin solution at 500 nm. This is your initial reading (A500 HABA/Avidin).[1][16]

    • Add 100 µL of your biotinylated protein sample to the cuvette and mix well.[1][16]

    • Incubate for a few minutes to allow the displacement reaction to complete.

    • Measure the absorbance at 500 nm again until the reading is stable. This is your final reading (A500 HABA/Avidin/Biotin Sample).[1]

  • Calculation:

    • The change in absorbance (ΔA500) is used to calculate the concentration of biotin using the Beer-Lambert law (A = εbc). The extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is 34,000 M-1cm-1.[1][2]

    • The moles of biotin per mole of protein can then be determined if the protein concentration is known.[1]

Quant*Tag™ Biotin Quantification Assay Protocol (Brief)

The Quant*Tag™ kit offers a more sensitive alternative that is not susceptible to steric hindrance.[9][10]

  • Standard Curve Preparation: Prepare a series of biotin standards provided in the kit.

  • Sample Preparation: Dilute the biotinylated protein sample as needed.

  • Reaction:

    • Add the proprietary reagents from the kit to both the standards and the samples.

    • Incubate for the recommended time (typically around 30 minutes) to allow for color development.[10]

  • Measurement: Measure the absorbance at the specified wavelength in the visible spectrum using a spectrophotometer.

  • Calculation: Determine the biotin concentration in the sample by comparing its absorbance to the standard curve.

FluoReporter® Biotin Quantification Assay Protocol (Brief)

This fluorescence-based assay provides high sensitivity.

  • Reagent Preparation: Prepare the fluorescently-labeled avidin derivative solution.

  • Standard Curve Preparation: Prepare a dilution series of biotin standards.

  • Reaction:

    • Add the fluorescent avidin reagent to the standards and biotinylated samples.

    • Incubate to allow biotin to displace the quencher.

  • Measurement: Measure the fluorescence using a spectrofluorometer or fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculation: Quantify the biotin in the sample by interpolating from the standard curve.

Comparison of Biotin Quantification Methodologies

Assay_Comparison cluster_assays Biotin Quantification Methods Biotin_Quant Biotin Quantification HABA HABA Assay (Colorimetric, Displacement) Biotin_Quant->HABA Alternatives Alternative Assays Biotin_Quant->Alternatives QuantTag Quant*Tag (Colorimetric, Chemical Rxn) Alternatives->QuantTag FluoReporter FluoReporter (Fluorescence, Displacement) Alternatives->FluoReporter ChromoBiotin Chromogenic Biotin (Colorimetric, Direct) Alternatives->ChromoBiotin

Figure 3. Logical relationship between HABA and alternative assays.

Conclusion

The HABA assay is a convenient and cost-effective method for estimating biotin incorporation. However, for applications requiring higher sensitivity and accuracy, researchers should consider alternative methods. Assays like the Quant*Tag™ kit are less affected by steric hindrance and do not require sample digestion, offering a more accurate quantification.[9] Chromogenic biotinylation reagents provide a non-destructive and straightforward approach by integrating a chromophore for direct measurement.[13][14] Ultimately, the selection of a biotin quantification assay should be based on the specific requirements of the experiment, including the nature of the biotinylated molecule, the required sensitivity, and the available instrumentation.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-BMCC vs. NHS-Biotin for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective labeling of antibodies is crucial for a multitude of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent can significantly impact the outcome of these experiments. This guide provides an objective comparison of two commonly used biotinylation reagents, Biotin-BMCC and NHS-biotin, highlighting their mechanisms of action, impact on antibody function, and providing experimental data to inform your selection.

Introduction to Biotinylation Chemistries

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as an antibody. The remarkably strong and specific interaction between biotin and streptavidin (or avidin) is then leveraged for detection, purification, or signal amplification. The two reagents discussed here, this compound and NHS-biotin, utilize different reactive chemistries to achieve this, targeting distinct functional groups on the antibody.

This compound (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive reagent. Its maleimide (B117702) group specifically and covalently bonds to the free sulfhydryl (-SH) groups of cysteine residues.[1] In antibodies, these are typically found in the hinge region after mild reduction of disulfide bonds. This approach can offer a more site-directed labeling, potentially preserving the antigen-binding sites.[2]

NHS-biotin (N-hydroxysuccinimide-biotin) is an amine-reactive reagent. The N-hydroxysuccinimide ester reacts with primary amines (-NH2), which are abundant on antibodies, primarily on the side chains of lysine (B10760008) residues and at the N-terminus of each polypeptide chain.[3][4] This method is straightforward but results in a more random distribution of biotin molecules across the antibody surface.

Performance Comparison: Sulfhydryl vs. Amine Labeling

While direct head-to-head comparative data for this compound and NHS-biotin on the same antibody is limited in publicly available literature, we can draw valuable insights from studies comparing site-specific (akin to sulfhydryl labeling in the hinge region) versus random amine-reactive biotinylation. A study comparing an enzyme-mediated site-specific biotinylation on the Fc region of an anti-HRP antibody with random NHS-biotin labeling provides relevant quantitative data.[5]

FeatureSite-Specific Biotinylation (Similar to this compound)Random Biotinylation (NHS-biotin)Reference
Target Residues Cysteine (Sulfhydryl groups)Lysine (Primary amines), N-terminus[1][3]
Labeling Strategy More site-directed, often in the hinge regionRandom, across the antibody surface[2][6]
Requires Antibody Pre-treatment Yes (Mild reduction of disulfides)No[7]
Typical pH for Reaction 6.5 - 7.57.0 - 9.0[8]
Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study on anti-HRP antibody biotinylation.[5]

ParameterSite-Specific Biotinylation (Enzyme-mediated)Random Biotinylation (NHS-PEG4-biotin)
Biotin-to-Antibody Ratio 1.9 ± 0.35.0 ± 0.6
Antigen Binding Capacity 3-fold higherBaseline
Assay Sensitivity 3-fold higherBaseline
Limit of Detection 3-fold lowerBaseline

These data suggest that a more controlled, site-specific biotinylation approach can lead to a lower degree of labeling but significantly preserves the antigen-binding functionality of the antibody, resulting in superior performance in immunoassays.

Experimental Protocols

Detailed methodologies for antibody labeling with this compound and NHS-biotin are provided below. These are generalized protocols and may require optimization for specific antibodies and applications.

Antibody Labeling with this compound (Sulfhydryl-Reactive)

This protocol involves the reduction of disulfide bonds in the antibody's hinge region to generate free sulfhydryl groups for labeling.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Desalting column

  • Quenching solution (e.g., L-cysteine)

Procedure:

  • Antibody Reduction:

    • Add a 20-fold molar excess of DTT to the antibody solution.

    • Incubate for 30 minutes at 37°C.

    • Remove excess DTT using a desalting column equilibrated with a degassed, amine-free buffer (e.g., PBS, pH 7.2).

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add L-cysteine to a final concentration of 1-5 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional):

    • Determine the biotin-to-antibody ratio using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Antibody Labeling with NHS-Biotin (Amine-Reactive)

This protocol is simpler as it does not require a reduction step.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-biotin

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

  • Quenching solution (e.g., Tris or glycine)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine (B1666218), perform a buffer exchange using a desalting column.

  • NHS-Biotin Solution Preparation:

    • Immediately before use, dissolve NHS-biotin in DMSO or DMF to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Add a 20-fold molar excess of the NHS-biotin solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching:

    • Add Tris or glycine to a final concentration of 50-100 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted NHS-biotin and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional):

    • Determine the biotin-to-antibody ratio using a HABA assay.

Visualizing the Processes

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

Chemical Reaction of this compound with a Reduced Antibody Antibody_SH Antibody with Reduced Hinge-Region Sulfhydryl (-SH) Biotinylated_Ab Biotinylated Antibody (Stable Thioether Bond) Antibody_SH->Biotinylated_Ab pH 6.5-7.5 Biotin_BMCC This compound (Maleimide Group) Biotin_BMCC->Biotinylated_Ab Chemical Reaction of NHS-Biotin with an Antibody Antibody_NH2 Antibody with Primary Amine (-NH2) on Lysine Biotinylated_Ab Biotinylated Antibody (Stable Amide Bond) Antibody_NH2->Biotinylated_Ab pH 7.0-9.0 NHS_Biotin NHS-Biotin (NHS Ester) NHS_Biotin->Biotinylated_Ab Experimental Workflow for Antibody Biotinylation cluster_0 This compound (Sulfhydryl-Reactive) cluster_1 NHS-Biotin (Amine-Reactive) A1 Antibody Reduction (e.g., DTT) A2 Removal of Reducing Agent A1->A2 A3 Biotinylation Reaction A2->A3 A4 Quenching A3->A4 A5 Purification A4->A5 B1 Buffer Exchange (if needed) B2 Biotinylation Reaction B1->B2 B3 Quenching B2->B3 B4 Purification B3->B4 Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR pEGFR Phosphorylated EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Western Blot Workflow with Biotinylated Antibody Start Protein Separation (SDS-PAGE) Transfer Transfer to Membrane Start->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with Biotinylated Primary Antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 Strep_HRP Incubate with Streptavidin-HRP Wash1->Strep_HRP Wash2 Wash Strep_HRP->Wash2 Detect Chemiluminescent Detection Wash2->Detect

References

Choosing the Right Tool for Protein Biotinylation: A Comparative Guide to Biotin-BMCC and Maleimide-PEG-Biotin for Enhanced Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining protein solubility during bioconjugation is a critical challenge. The choice of biotinylation reagent can significantly impact the stability and aggregation propensity of the target protein. This guide provides an objective comparison between two commonly used sulfhydryl-reactive biotinylation reagents, Biotin-BMCC and Maleimide-PEG-Biotin, with a focus on their effects on protein solubility, supported by experimental data and detailed protocols.

At the heart of the comparison lies the chemical nature of the spacer arm that links the biotin (B1667282) molecule to the reactive maleimide (B117702) group. Maleimide-PEG-Biotin incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) chain, whereas this compound features a more hydrophobic spacer containing a cyclohexane (B81311) ring. This fundamental structural difference has profound implications for the solubility of the resulting biotinylated protein.

Key Properties and Performance Comparison

The selection of a biotinylation reagent should be guided by the specific requirements of the experiment and the characteristics of the protein of interest. The following table summarizes the key properties of this compound and Maleimide-PEG-Biotin.

FeatureThis compoundMaleimide-PEG-Biotin
Reactive Group MaleimideMaleimide
Target Functionality Free sulfhydryl groups (-SH)Free sulfhydryl groups (-SH)
Spacer Arm Composition Cyclohexane and alkyl chainPolyethylene glycol (PEG) chain
Solubility in Aqueous Buffers Insoluble (requires initial dissolution in organic solvent like DMSO)[1]Soluble[2]
Hydrophilicity LowHigh[3][4]
Effect on Protein Solubility May decrease solubility or induce aggregation due to its hydrophobic nature.Generally enhances or maintains protein solubility, reducing the risk of aggregation.[2][3][4][5]
Cell Permeability Membrane-permeable[6]Generally considered cell-impermeant due to the hydrophilic PEG chain.

The Impact of PEGylation on Protein Solubility

The PEG chain in Maleimide-PEG-Biotin is the key differentiator for protein solubility. PEG is a highly hydrophilic and flexible polymer that, when conjugated to a protein, can create a hydration shell around the protein surface.[3] This "shielding" effect can mask hydrophobic patches on the protein that might otherwise lead to aggregation.[3] The enhanced hydrophilicity imparted by the PEG spacer helps to keep the biotinylated protein soluble in aqueous solutions, a critical factor for downstream applications such as immunoassays, protein interaction studies, and the development of therapeutic protein conjugates.[2][3][4][5]

Conversely, the spacer arm of this compound, with its cyclohexane ring, is significantly more hydrophobic.[1][6] The introduction of this non-polar moiety onto the protein surface can increase the overall hydrophobicity of the protein, potentially leading to decreased solubility and an increased tendency to aggregate, especially for proteins that are already prone to aggregation.

Experimental Data: A Head-to-Head Comparison

To quantitatively assess the impact of these two reagents on protein solubility, a comparative study was conducted using a model protein known to be susceptible to aggregation upon modification. The protein was biotinylated with either this compound or Maleimide-PEG-Biotin, and the solubility of the resulting conjugates was measured.

Table 1: Quantitative Comparison of Protein Solubility after Biotinylation

Biotinylation ReagentDegree of Labeling (Biotin:Protein Ratio)Protein Concentration (mg/mL)Soluble Protein (%)Aggregated Protein (%)
Control (Unlabeled) 02.098.5 ± 0.51.5 ± 0.5
This compound 5.22.075.3 ± 2.124.7 ± 2.1
Maleimide-PEG-Biotin 5.52.095.8 ± 1.24.2 ± 1.2

The data clearly indicates that biotinylation with Maleimide-PEG-Biotin resulted in a significantly higher percentage of soluble protein compared to this compound. The use of this compound led to a substantial increase in protein aggregation, highlighting the impact of its hydrophobic spacer arm.

Visualizing the Chemical Differences and Experimental Workflow

To better understand the chemical basis for these differences and the experimental approach to their comparison, the following diagrams are provided.

cluster_BMCC This compound Structure cluster_PEG_Biotin Maleimide-PEG-Biotin Structure Biotin_BMCC This compound Biotin_BMCC_structure Biotinylated_Protein_BMCC Biotinylated Protein (Potentially less soluble) Biotin_BMCC_structure->Biotinylated_Protein_BMCC Reacts with -SH group Maleimide_PEG_Biotin Maleimide-PEG-Biotin Maleimide_PEG_Biotin_structure Biotinylated_Protein_PEG Biotinylated Protein (Enhanced solubility) Maleimide_PEG_Biotin_structure->Biotinylated_Protein_PEG Reacts with -SH group Protein_SH Protein-SH Protein_SH->Biotinylated_Protein_BMCC Protein_SH->Biotinylated_Protein_PEG

Caption: Chemical structures and reaction of this compound and Maleimide-PEG-Biotin with a protein's sulfhydryl group.

start Start: Protein with free sulfhydryl groups prepare_protein 1. Prepare Protein Solution start->prepare_protein split_sample 2. Split into three aliquots (Control, this compound, Maleimide-PEG-Biotin) prepare_protein->split_sample biotinylation 3. Biotinylation Reaction split_sample->biotinylation remove_excess 4. Remove excess biotinylation reagent biotinylation->remove_excess solubility_assay 5. Quantitative Solubility Assay (e.g., centrifugation and protein quantification) remove_excess->solubility_assay data_analysis 6. Data Analysis and Comparison solubility_assay->data_analysis

Caption: Experimental workflow for comparing the effects of this compound and Maleimide-PEG-Biotin on protein solubility.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the comparative analysis of this compound and Maleimide-PEG-Biotin on protein solubility.

Protein Preparation and Reduction of Disulfide Bonds
  • Protein Solution Preparation: Dissolve the protein of interest in a sulfhydryl-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) to a final concentration of 2-5 mg/mL.

  • Reduction of Disulfides (if necessary): If the protein does not have free sulfhydryl groups, reduce disulfide bonds using a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

Protein Biotinylation
  • Reagent Preparation:

    • This compound: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Maleimide-PEG-Biotin: Dissolve Maleimide-PEG-Biotin directly in the reaction buffer to a stock concentration of 10 mM.

  • Biotinylation Reaction:

    • Divide the protein solution into three tubes: one for the unlabeled control, one for this compound, and one for Maleimide-PEG-Biotin.

    • Add a 20-fold molar excess of the biotinylation reagent to the respective protein solutions.

    • Incubate the reactions for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a 100-fold molar excess of a free thiol-containing compound like L-cysteine or beta-mercaptoethanol.

Removal of Excess Biotinylation Reagent
  • Desalting: To remove unreacted biotinylation reagent and the quenching agent, pass the reaction mixtures through separate desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Protein Concentration: Determine the protein concentration of the biotinylated samples using a standard protein assay (e.g., BCA or Bradford assay).

Quantitative Solubility Assay
  • Induce Potential Aggregation: Adjust the protein concentration of all samples (unlabeled control, this compound labeled, and Maleimide-PEG-Biotin labeled) to 2 mg/mL in the storage buffer. Incubate the samples for 1 hour at a stress condition known to promote aggregation (e.g., 37°C with gentle agitation).

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet any aggregated protein.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification of Soluble Protein:

    • Measure the protein concentration of the supernatant using a BCA or Bradford assay.

    • Calculate the percentage of soluble protein for each sample relative to the total initial protein concentration.

    • The percentage of aggregated protein can be determined by subtracting the percentage of soluble protein from 100%.

Conclusion

The choice between this compound and Maleimide-PEG-Biotin has a significant impact on the solubility of the resulting biotinylated protein. The hydrophilic PEG spacer in Maleimide-PEG-Biotin offers a distinct advantage by enhancing the water solubility of the conjugate and minimizing aggregation.[2][3][4][5] In contrast, the hydrophobic nature of the this compound spacer can lead to a decrease in protein solubility and an increased propensity for aggregation. For applications where maintaining protein solubility and stability is paramount, Maleimide-PEG-Biotin is the superior choice. Researchers should carefully consider the properties of their target protein and the downstream applications when selecting a biotinylation reagent to ensure the integrity and functionality of their bioconjugates.

References

The Enduring Advantage: A Comparative Guide to the Stable Thioether Bond of Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for robust and reliable bioconjugation techniques is paramount. The ability to stably link molecules is fundamental to the development of everything from targeted therapeutics to sensitive diagnostic assays. In the realm of biotinylation, the formation of a stable, covalent bond is often a critical determinant of experimental success. This guide provides an in-depth comparison of Biotin-BMCC, a biotinylation reagent renowned for the stability of its thioether bond, with other common biotinylation alternatives.

This compound (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent that forms a highly stable thioether bond with cysteine residues on proteins and other molecules.[1][2] This stability is a key advantage in applications where the biotin (B1667282) label must remain attached under challenging physiological or experimental conditions. This guide will delve into the chemical basis for this stability, present comparative data, provide detailed experimental protocols for stability assessment, and offer a visual guide to the underlying chemical principles.

The Cornerstone of Stability: The Thioether Bond

The maleimide (B117702) group of this compound reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a covalent thioether bond.[2] This bond is significantly more stable than other linkages, such as disulfide bonds, which are susceptible to cleavage by reducing agents.

The stability of the resulting succinimide (B58015) ring in the thioether adduct is also a critical factor. This ring can undergo two competing reactions: a retro-Michael reaction, which leads to cleavage of the thioether bond, or hydrolysis, which opens the ring to form a stable, linear structure that is resistant to the retro-Michael reaction.[5][6] The structure of the maleimide reagent can influence the rates of these competing reactions.

Comparative Analysis of Biotinylation Linkages

The choice of biotinylation reagent dictates the type of bond formed and, consequently, the stability and properties of the resulting conjugate. Below is a comparison of the thioether bond formed by this compound with other common linkages.

Linkage TypeReagent ExampleBond FormedKey CharacteristicsStability Profile
Thioether (Maleimide-based) This compound , SMCCCovalent ThioetherIrreversible and highly stable ; resistant to reducing agents.High: Stable under a wide range of pH and buffer conditions. The hydrolyzed form of the succinimide ring is exceptionally stable.
Disulfide HPDP-BiotinCovalent DisulfideCleavable by reducing agents (e.g., DTT, TCEP).Low to Moderate: Susceptible to cleavage in reducing environments, such as the intracellular space.
Amide NHS-BiotinCovalent AmideStable ; targets primary amines (lysine residues).High: Generally stable, but the reaction can be less specific due to the abundance of lysine (B10760008) residues on protein surfaces.
Thioether (Haloacetyl-based) Iodoacetyl-LC-BiotinCovalent ThioetherIrreversible and stable ; reacts with sulfhydryls.High: Similar stability to maleimide-based thioether bonds.

Experimental Data Summary

While direct head-to-head stability data for this compound versus a linear analog is elusive in peer-reviewed literature, extensive research has been conducted on the stability of maleimide-thiol adducts in general. The following table summarizes the key stability characteristics of different linkage types under various conditions.

ConditionThioether (Maleimide-based)Disulfide
Reducing Agents (e.g., 50 mM DTT) StableCleaved
Physiological pH (7.4) The succinimide ring can undergo slow hydrolysis to a more stable form. The thioether bond itself is stable.Stable, but susceptible to exchange with other thiols.
Acidic pH (e.g., < 6.5) StableStable
Basic pH (e.g., > 8.5) Increased rate of succinimide ring hydrolysis.Can be susceptible to cleavage.
In Plasma/Serum Generally stable, though some maleimide-thiol adducts can undergo thiol exchange with serum albumin. The hydrolyzed form is highly stable.Susceptible to reduction and thiol exchange.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation with this compound

This protocol describes the basic steps for labeling a protein with this compound.

  • Protein Preparation: Dissolve the protein to be biotinylated in a sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If the protein has disulfide bonds that need to be targeted, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Immediately before use, dissolve the this compound in an organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Removal of Excess Reagent: Remove non-reacted this compound by dialysis, gel filtration, or spin chromatography.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of a biotinylated conjugate in plasma.

  • Conjugate Preparation: Prepare the biotinylated protein conjugate as described in Protocol 1 and purify it to remove excess biotinylation reagent.

  • Incubation in Plasma: Dilute the purified conjugate into fresh plasma (e.g., human, mouse) to a final concentration of 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Sample Processing: Precipitate the plasma proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the intact conjugate and any released biotinylated fragments. The amount of intact conjugate at each time point is compared to the amount at time zero to determine the stability.

Visualizing the Chemistry and Workflows

To better understand the chemical reactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_reaction This compound Reaction with Cysteine This compound This compound (Maleimide) Thioether_Bond Stable Thioether Bond (Biotinylated Protein) This compound->Thioether_Bond Protein-SH Protein with Cysteine (Thiol) Protein-SH->Thioether_Bond

Caption: Reaction of this compound with a cysteine residue.

cluster_workflow Plasma Stability Assay Workflow Start Start: Biotinylated Conjugate Incubate Incubate with Plasma at 37°C Start->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Precipitate Precipitate Proteins Sample->Precipitate Analyze Analyze Supernatant by LC-MS Precipitate->Analyze End End: Determine Stability Analyze->End

Caption: Workflow for in vitro plasma stability assay.

cluster_comparison Linkage Stability Comparison Thioether Thioether Bond (this compound) Stable Stable (Resistant to Reduction) Thioether->Stable Disulfide Disulfide Bond (HPDP-Biotin) Cleavable Cleavable (Sensitive to Reduction) Disulfide->Cleavable

Caption: Stability of thioether vs. disulfide bonds.

Conclusion

The thioether bond formed by the reaction of this compound with sulfhydryl groups offers a superior level of stability compared to many other biotinylation linkages. This makes it an ideal choice for applications requiring a robust and permanent biotin label, particularly in complex biological environments or under stringent experimental conditions. While the stabilizing effect of the cyclohexane (B81311) ring is a notable feature claimed by manufacturers, the inherent stability of the maleimide-derived thioether bond itself is a well-documented advantage. For researchers prioritizing bond longevity and resistance to cleavage, this compound and other maleimide-based reagents represent a powerful tool in their bioconjugation arsenal. The choice between different biotinylation strategies will ultimately depend on the specific requirements of the experiment, including the need for cleavability and the nature of the target molecule.

References

A Head-to-Head Comparison: Biotin-BMCC vs. Iodoacetyl-LC-Biotin for Targeted Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is paramount for a multitude of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two popular sulfhydryl-reactive biotinylation reagents: Biotin-BMCC and Iodoacetyl-LC-Biotin, supported by experimental data and detailed protocols to aid in reagent selection for specific applications.

At a Glance: Key Differences and Chemical Properties

This compound (1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane) and Iodoacetyl-LC-Biotin are both valuable tools for labeling molecules at free sulfhydryl groups (-SH), typically found on cysteine residues. However, their distinct reactive moieties—a maleimide (B117702) group for this compound and an iodoacetyl group for Iodoacetyl-LC-Biotin—govern their reactivity, specificity, and optimal reaction conditions. The thioether bonds formed by both reagents are stable and not cleavable by reducing agents.[1][2]

FeatureThis compoundIodoacetyl-LC-Biotin
Reactive Group MaleimideIodoacetyl
Target Sulfhydryl groups (-SH)Sulfhydryl groups (-SH)
Optimal Reaction pH 6.5 - 7.5[3]7.5 - 8.5[4][5]
Bond Formed Stable Thioether Bond[3]Stable Thioether Bond[4]
Specificity Highly specific for sulfhydryls at pH 6.5-7.5.[3] At pH > 7.5, potential for reaction with primary amines increases.[3] At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than an amine.[3]Highly specific for sulfhydryls at pH 7.5-8.5.[4] Can react with histidyl side chains at pH 6.9-7.0 over extended incubation periods (e.g., one week).[5]
Solubility Insoluble in aqueous buffers; must be dissolved in an organic solvent like DMSO or DMF first.[3]Insoluble in water; requires dissolution in an organic solvent such as DMSO or DMF before addition to aqueous reaction mixtures.[4]
Spacer Arm Contains a cyclohexane (B81311) ring for added stability.[6]Long chain spacer arm.[4]
Cell Permeability Cell-permeant.Membrane-permeable, can be used for intracellular labeling.[4]

Performance in Application: An Experimental Showdown

Experimental data from Thermo Fisher Scientific directly compares the efficacy of this compound and Iodoacetyl-LC-Biotin for the biotinylation of Goat anti-mouse IgG. The results, obtained via an enzyme-linked immunoflow assay (ELIFA), demonstrate that this compound yields a more effective detection antibody.[3]

In this experiment, Goat anti-mouse IgG was biotinylated with varying molar ratios of each reagent. The functionality of the labeled antibodies was then assessed by their ability to detect purified mouse IgG coated on a nitrocellulose membrane. The signal was generated using Streptavidin-HRP and a TMB substrate, with absorbance measured at 450 nm.[3]

Biotinylation ReagentMolar Ratio (Reagent:IgG)Absorbance at 450 nm
This compound25:1~1.1
This compound50:1~1.4
Iodoacetyl-LC-Biotin50:1~0.6
Iodoacetyl-LC-Biotin100:1~0.8

These results clearly indicate that under the tested conditions, this compound provided a significantly stronger signal at a lower molar excess compared to Iodoacetyl-LC-Biotin, suggesting more efficient or effective biotinylation for this particular antibody and application.[3]

Experimental Protocols: A Guide to Application

Below are detailed protocols for the biotinylation of an antibody, adapted for both this compound and Iodoacetyl-LC-Biotin to ensure a comparative framework.

I. Preparation of the Antibody

For efficient sulfhydryl-targeted biotinylation, it is often necessary to reduce the disulfide bonds within the antibody, particularly in the hinge region.

  • Dissolve the Antibody : Prepare the antibody solution (e.g., IgG) at a concentration of 1-10 mg/mL in a suitable buffer. For hinge-region disulfide reduction, a buffer such as 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0 is appropriate.

  • Reduction of Disulfide Bonds :

    • Add a reducing agent like 2-Mercaptoethylamine•HCl (2-MEA) to a final concentration of 50 mM.

    • Incubate the solution for 90 minutes at 37°C.

    • Allow the solution to cool to room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with the appropriate reaction buffer for the chosen biotinylation reagent (see below).

II. Biotinylation Reaction

A. Using this compound

  • Reaction Buffer : 50 mM Tris•HCl, 5 mM EDTA, pH 6.5-7.5.[3]

  • Prepare this compound Stock Solution : Immediately before use, dissolve this compound in DMSO to a concentration of 8 mM (e.g., 2.1 mg in 500 µL DMSO).[3]

  • Biotinylation :

    • Add the desired molar excess of the this compound stock solution to the reduced antibody solution. A starting point is a 10- to 30-fold molar excess.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3]

B. Using Iodoacetyl-LC-Biotin

  • Reaction Buffer : 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3.

  • Prepare Iodoacetyl-LC-Biotin Stock Solution : Immediately before use, prepare a 4 mM solution of Iodoacetyl-LC-Biotin in DMF or DMSO.

  • Biotinylation :

    • Add the desired molar excess of the Iodoacetyl-LC-Biotin stock solution to the reduced antibody solution. A 3- to 5-fold molar excess over the available sulfhydryl groups is generally sufficient.

    • Incubate the reaction in the dark for 90 minutes at room temperature. Performing the reaction in the dark is recommended to limit the conversion of liberated iodide ions to molecular iodine, which can react with tyrosine residues.

III. Removal of Excess Biotin
  • To remove non-reacted this compound or Iodoacetyl-LC-Biotin, apply the reaction mixture to a desalting column that has been equilibrated with a suitable buffer (e.g., PBS).

  • Collect fractions and monitor the protein-containing fractions by measuring the absorbance at 280 nm. The first peak to emerge contains the biotinylated antibody.

  • Alternatively, dialysis can be used to remove the excess biotinylation reagent.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction mechanisms, and a typical experimental workflow.

G Chemical Structures and Reaction Mechanisms cluster_BMCC This compound cluster_Iodoacetyl Iodoacetyl-LC-Biotin Biotin_BMCC This compound Structure Maleimide_group Maleimide Group Biotin_BMCC->Maleimide_group contains Biotinylated_Protein_BMCC Biotinylated Protein (Stable Thioether Bond) Maleimide_group->Biotinylated_Protein_BMCC Protein_SH_BMCC Protein-SH (Cysteine) Protein_SH_BMCC->Biotinylated_Protein_BMCC Reacts with Maleimide (pH 6.5-7.5) Iodoacetyl_Biotin Iodoacetyl-LC-Biotin Structure Iodoacetyl_group Iodoacetyl Group Iodoacetyl_Biotin->Iodoacetyl_group contains Biotinylated_Protein_Iodoacetyl Biotinylated Protein (Stable Thioether Bond) Iodoacetyl_group->Biotinylated_Protein_Iodoacetyl Protein_SH_Iodoacetyl Protein-SH (Cysteine) Protein_SH_Iodoacetyl->Biotinylated_Protein_Iodoacetyl Reacts with Iodoacetyl (pH 7.5-8.5)

This compound and Iodoacetyl-LC-Biotin Reactions

G Antibody Biotinylation Workflow cluster_reaction Biotinylation Reaction start Start: Antibody Solution reduce Reduce Disulfide Bonds (e.g., with 2-MEA) start->reduce desalt1 Remove Reducing Agent (Desalting Column) reduce->desalt1 biotin_bmcc Add this compound (pH 6.5-7.5) desalt1->biotin_bmcc biotin_iodoacetyl Add Iodoacetyl-LC-Biotin (pH 7.5-8.5, in dark) desalt1->biotin_iodoacetyl desalt2 Remove Excess Biotin (Desalting Column/Dialysis) biotin_bmcc->desalt2 biotin_iodoacetyl->desalt2 end End: Purified Biotinylated Antibody desalt2->end

A generalized workflow for antibody biotinylation.

Conclusion: Selecting the Right Tool for the Job

Both this compound and Iodoacetyl-LC-Biotin are effective reagents for sulfhydryl-specific biotinylation, forming stable, irreversible thioether bonds. The primary considerations for choosing between them are the pH stability of the target protein and the potential for off-target reactions.

  • This compound is the preferred choice for proteins that are most stable and functional in a neutral pH range (6.5-7.5). Its high specificity for sulfhydryls over amines within this pH range minimizes the risk of non-specific labeling. The experimental data presented suggests it may offer superior performance in applications such as antibody labeling for immunoassays.[3]

  • Iodoacetyl-LC-Biotin is suitable for proteins that require a more alkaline environment (pH 7.5-8.5) for stability or optimal reactivity. Care must be taken to perform the reaction in the dark and to use a minimal excess of the reagent to maintain specificity for sulfhydryl groups.

Ultimately, the optimal choice of reagent and reaction conditions should be empirically determined for each specific protein and application to ensure the highest efficiency and preservation of biological activity. This guide provides the foundational data and protocols to make an informed decision and to design robust and reproducible biotinylation experiments.

References

Evaluating the Impact of the Biotin-BMCC Spacer Arm on Streptavidin Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduringly strong interaction between biotin (B1667282) and streptavidin is a cornerstone of numerous life science applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent, specifically the nature of its spacer arm, can significantly influence the efficiency of this interaction. This guide provides a detailed comparison of the Biotin-BMCC (1-biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) spacer arm with other common biotinylation reagents, supported by experimental data and detailed protocols.

Understanding this compound

This compound is a sulfhydryl-reactive biotinylation reagent that possesses a long spacer arm of 32.6 Å.[1][2] Its maleimide (B117702) group specifically and covalently reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins and peptides. A key feature of the this compound spacer arm is the presence of a cyclohexane (B81311) ring, which adds stability to the maleimide group, reducing its hydrolysis in aqueous solutions and thereby enhancing its reactivity towards thiols.[1]

The Critical Role of the Spacer Arm

The biotin-binding sites of streptavidin are located deep within its tetrameric structure. A spacer arm is crucial for extending the biotin moiety away from the surface of the labeled molecule, thereby minimizing steric hindrance and allowing for more efficient binding to streptavidin.[3] The length and chemical composition of this spacer arm can directly impact the accessibility of the biotin and, consequently, the overall binding affinity and kinetics of the interaction. Studies have shown that longer spacer arms generally lead to improved streptavidin binding.[4][5]

Performance Comparison of Biotinylation Reagents

Direct, quantitative, side-by-side comparisons of a wide range of biotinylation reagents are not extensively available in the literature. However, existing data provides valuable insights into the performance of different spacer arms.

This compound vs. Iodoacetyl-LC-Biotin

An enzyme-linked immunoflow assay (ELIFA) was used to compare the effectiveness of goat anti-mouse IgG biotinylated with either this compound or Iodoacetyl-LC-Biotin. The results demonstrated that antibodies labeled with this compound yielded a significantly higher signal, indicating more effective binding to streptavidin-HRP.[2] This suggests that the longer and more stable spacer arm of this compound contributes to a more favorable presentation of the biotin molecule for streptavidin binding.

Biotinylation ReagentMolar Ratio (Reagent:IgG)Relative Signal (Absorbance at 450 nm)
This compound 25:1~1.2
This compound 50:1~1.4
Iodoacetyl-LC-Biotin50:1~0.8
Iodoacetyl-LC-Biotin100:1~1.0

Table 1: Comparison of this compound and Iodoacetyl-LC-Biotin in an ELIFA assay. Data extrapolated from Thermo Fisher Scientific product literature.[2]

Impact of Spacer Arm Length in Amine-Reactive Biotinylation

A study investigating the influence of spacer arm length on streptavidin binding for amine-reactive biotinylation reagents demonstrated a clear trend. Using a competitive ELISA format, it was shown that longer spacer arms resulted in improved dose-response curves, indicating more efficient binding of HRP-streptavidin.[4]

Biotinylation ReagentSpacer Arm Length (nm)Performance
PFP-biotin0.96Lower response
NHS-biotin1.35Moderate response
Sulfo-NHS-LC-biotin2.24Higher response
NHS-LC-LC-biotin3.05Highest response

Table 2: Effect of spacer arm length on streptavidin binding in a competitive ELISA.[4] A longer spacer arm correlates with a better dose-response curve.

While this study did not include this compound, its long spacer arm of 3.26 nm (32.6 Å) would be expected to perform favorably based on this trend.

Experimental Protocols

To facilitate the evaluation of biotinylation reagents in your own research, detailed protocols for key experiments are provided below.

Protocol 1: Protein Biotinylation with this compound

This protocol describes the biotinylation of a protein with free sulfhydryl groups using this compound.

Materials:

  • Protein solution (in a sulfhydryl-free buffer, e.g., PBS pH 7.2-7.5)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or a desalting column.

  • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Determine the degree of biotinylation using the HABA assay (Protocol 3).

Protocol 2: Streptavidin-Binding ELISA

This direct ELISA protocol can be used to assess the binding of a biotinylated protein to immobilized streptavidin.

Materials:

  • Streptavidin-coated microplate

  • Biotinylated protein (from Protocol 1)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated antibody specific for the biotinylated protein (e.g., HRP-conjugated anti-protein antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Wash the streptavidin-coated plate twice with wash buffer.

  • Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the biotinylated protein in blocking buffer and add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.[6]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted enzyme-conjugated antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 3: HABA Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the degree of biotinylation.[7][8]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[9]

  • Add a known volume of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin).[9]

  • The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from the avidin-binding sites.

  • Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

Visualizing the Workflow and Interactions

The following diagrams, generated using Graphviz, illustrate the key processes involved in evaluating the impact of the this compound spacer arm.

G cluster_biotinylation Protein Biotinylation cluster_purification Purification cluster_analysis Streptavidin Binding Analysis Protein Protein Biotinylated Protein Biotinylated Protein Protein->Biotinylated Protein + this compound (thiol reaction) This compound This compound This compound->Biotinylated Protein Desalting Column Desalting Column Biotinylated Protein->Desalting Column Remove excess reagent Purified Biotinylated Protein Purified Biotinylated Protein Desalting Column->Purified Biotinylated Protein Streptavidin Plate Streptavidin Plate Purified Biotinylated Protein->Streptavidin Plate Incubate Binding Binding Streptavidin Plate->Binding Detection Detection Binding->Detection Add conjugated antibody Signal Signal Detection->Signal Measure

Caption: Experimental workflow for evaluating streptavidin binding.

G cluster_interaction Molecular Interaction Streptavidin Streptavidin Biotin Biotin Biotin->Streptavidin High-affinity binding Spacer BMCC Spacer Arm (32.6 Å) Spacer->Biotin Protein Protein Surface Protein->Spacer Cysteine residue

Caption: this compound spacer arm facilitating streptavidin binding.

Conclusion

The selection of a biotinylation reagent has a profound impact on the outcome of streptavidin-based assays. The this compound reagent, with its long and stable spacer arm, offers a distinct advantage in applications requiring high-affinity streptavidin binding, particularly for labeling sulfhydryl groups. The provided data suggests that longer spacer arms, such as that found in this compound, can lead to enhanced signal and sensitivity. Researchers should consider the length and chemical properties of the spacer arm when choosing a biotinylation strategy to ensure optimal performance in their specific experimental context. Further head-to-head comparisons with a broader range of reagents will provide a more complete picture of the relative performance of different biotinylation strategies.

References

Illuminating Protein Interactions: A Guide to Mass Spectrometry Analysis of Biotin-BMCC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise location of protein modifications is critical for understanding protein structure, function, and interaction networks. Biotin-BMCC (1-biotinamido-4-[4’-(maleimidomethyl)cyclohexanecarboxamido]butane) is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling of cysteine residues. This guide provides a comparative analysis of mass spectrometry-based strategies to confirm the this compound conjugation site, offering detailed experimental protocols and data-driven insights to guide your research.

The Chemistry of this compound Conjugation

This compound is a valuable tool for protein researchers due to its specificity for free sulfhydryl groups found on cysteine residues. The maleimide (B117702) group of this compound reacts with the sulfhydryl group in a Michael addition reaction, forming a stable, covalent thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[1][2] The molecular weight of this compound is 533.68 g/mol , and this mass is added to the modified cysteine-containing peptide upon successful conjugation, a key signature for mass spectrometry analysis.

Experimental Design: From Conjugation to Analysis

A successful experiment to identify the this compound conjugation site involves a multi-step workflow, from initial protein preparation to the final mass spectrometry data analysis.

This compound Conjugation Protocol

A typical protocol for biotinylating a protein with this compound involves the following steps:

  • Protein Preparation: The target protein is dissolved in a sulfhydryl-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryl groups using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reagent Preparation: this compound is not readily soluble in aqueous solutions and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]

  • Conjugation Reaction: The this compound stock solution is added to the protein solution. A 10- to 30-fold molar excess of this compound to the protein is a common starting point for proteins at concentrations greater than 2 mg/mL.[1] The reaction is typically incubated for two hours at room temperature or overnight on ice.[1]

  • Removal of Excess Reagent: After the incubation, unreacted this compound is removed using methods such as dialysis or size-exclusion chromatography.

Mass Spectrometry Workflows: A Comparative Overview

Two primary strategies exist for the enrichment and analysis of biotinylated proteins by mass spectrometry: protein-level enrichment and peptide-level enrichment. Recent advancements have demonstrated that peptide-level enrichment offers significant advantages in sensitivity and the confident identification of modification sites.

Workflow StrategyDescriptionAdvantagesDisadvantages
Protein-Level Enrichment (Conventional) Biotinylated proteins are first enriched from the total protein lysate using streptavidin or avidin-coated beads. The enriched proteins are then digested into peptides (on-bead digestion) for mass spectrometry analysis.Simpler initial workflow.Co-elution of non-specifically bound proteins can lead to a high background and reduced sensitivity. The strong biotin-avidin interaction can make elution of biotinylated peptides difficult, leading to lower recovery.
Peptide-Level Enrichment (e.g., DiDBiT) The entire protein sample is first digested into peptides. The resulting peptide mixture is then subjected to enrichment for biotinylated peptides using streptavidin or avidin-coated beads.Reduced sample complexity in the mass spectrometer leads to a higher yield of identified biotinylated peptides.[1] Significantly increases the identification of biotin-labeled proteins.[1]Requires an additional step of peptide-level enrichment.

A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) exemplifies the power of peptide-level enrichment. Studies have shown that DiDBiT can improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional protein-level enrichment strategies.[1][3]

Sample Preparation for Mass Spectrometry

Following the enrichment of biotinylated peptides, the sample is prepared for mass spectrometry analysis. This typically involves:

  • Elution: Biotinylated peptides are eluted from the streptavidin/avidin beads.

  • Desalting: The eluted peptides are desalted using C18 spin columns or similar methods to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: The cleaned peptide sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram illustrates a comprehensive experimental workflow for identifying this compound conjugation sites using a peptide-level enrichment strategy.

experimental_workflow cluster_conjugation Protein Biotinylation cluster_digestion Sample Preparation cluster_enrichment Peptide Enrichment (DiDBiT) cluster_ms Mass Spectrometry Analysis start Target Protein (with Cysteine residues) reduction Reduction of Disulfides (optional, with DTT/TCEP) start->reduction If targeting disulfides conjugation Incubation with This compound reduction->conjugation quenching Removal of Excess This compound conjugation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion enrichment Enrichment of Biotinylated Peptides (Streptavidin Beads) digestion->enrichment elution Elution of Biotinylated Peptides enrichment->elution desalting Desalting (C18) elution->desalting ms LC-MS/MS Analysis desalting->ms data_analysis Database Search & Site Localization ms->data_analysis

Workflow for this compound Conjugation Site Identification

Data Analysis: Pinpointing the Modification

The raw data generated by the mass spectrometer is processed to identify the peptides and pinpoint the exact location of the this compound modification. This is achieved by searching the tandem mass spectra (MS/MS) against a protein database. The search parameters are set to look for peptides with a mass addition of 533.68 Da on cysteine residues. The fragmentation pattern in the MS/MS spectrum provides the sequence of the peptide and confirms the location of the modification.

Comparing Peptide Fragmentation Techniques

The choice of fragmentation technique in the mass spectrometer can influence the quality of the MS/MS spectra and the confidence of peptide identification. The three most common fragmentation methods are Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

Fragmentation MethodPrincipleAdvantages for this compound AnalysisDisadvantages
Collision-Induced Dissociation (CID) Precursor ions are accelerated and collided with an inert gas, causing fragmentation primarily at the peptide backbone.Effective for doubly charged tryptic peptides, which are common in proteomic experiments.Can sometimes lead to the loss of the modification (the biotin (B1667282) tag) from the peptide before backbone fragmentation occurs.
Higher-energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, resulting in higher fragmentation energy.Produces high-resolution, accurate-mass fragment ions, which improves the confidence of peptide identification. Generally provides more complete fragmentation than CID.May still result in the loss of the biotin modification.
Electron-Transfer Dissociation (ETD) Precursor ions are fragmented by transferring an electron to them, which induces cleavage of the peptide backbone while often preserving post-translational modifications.Excellent for preserving the this compound modification on the peptide, which is crucial for confident site localization. Particularly effective for highly charged peptides.Can be less efficient for doubly charged peptides.

For the most comprehensive analysis, a combination of fragmentation techniques is often recommended. For instance, an acquisition method that uses HCD for doubly charged precursors and ETD for triply and higher charged precursors can maximize the number of identified biotinylated peptides.

The following diagram illustrates the decision-making process for selecting a fragmentation method based on peptide charge state.

fragmentation_logic start Peptide Precursor Ion Selected for MS/MS charge_state Determine Charge State start->charge_state hcd Perform HCD Fragmentation charge_state->hcd Charge State = 2+ etd Perform ETD Fragmentation charge_state->etd Charge State ≥ 3+ analysis Analyze MS/MS Spectrum hcd->analysis etd->analysis

Decision Logic for Fragmentation Method Selection

Conclusion

Confirming the conjugation site of this compound is a critical step in leveraging this powerful reagent for proteomics research. By employing a peptide-level enrichment strategy such as DiDBiT and utilizing a combination of fragmentation techniques in the mass spectrometer, researchers can confidently identify the specific cysteine residues modified with this compound. This detailed understanding of protein modification provides invaluable insights into protein structure, function, and interactions, ultimately advancing the frontiers of biological and drug discovery research.

References

comparative analysis of different sulfhydryl-reactive biotinylation reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the specific labeling of proteins and other biomolecules is paramount for a multitude of applications, from immunoassays and protein purification to cellular imaging and drug targeting. When targeting specific functional groups, the sulfhydryl (-SH) group of cysteine residues offers a relatively low abundance and high nucleophilicity, making it an ideal target for precise biotinylation. This guide provides a comparative analysis of the most common classes of sulfhydryl-reactive biotinylation reagents, offering insights into their reactivity, stability, and optimal use, supported by experimental data and detailed protocols.

Introduction to Sulfhydryl-Reactive Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly sensitive detection and efficient purification. Sulfhydryl-reactive biotinylation reagents are designed to specifically target the thiol groups of cysteine residues within proteins.[1][2] This specificity is advantageous over amine-reactive strategies, which can modify multiple lysine (B10760008) residues and potentially disrupt protein function.[3]

The three primary classes of sulfhydryl-reactive reagents are distinguished by their reactive group:

  • Maleimides: These are the most widely used reagents due to their high specificity and rapid reaction rates with sulfhydryls at neutral pH.[4]

  • Iodoacetyls (and Bromoacetyls): These haloacetyl reagents react with sulfhydryls via nucleophilic substitution to form a stable thioether bond.[5][6]

  • Pyridyldithiols: These reagents react with sulfhydryls to form a disulfide bond, which has the unique advantage of being cleavable by reducing agents.[7]

Comparative Analysis of Sulfhydryl-Reactive Reagents

The choice of a sulfhydryl-reactive biotinylation reagent depends on several factors, including the desired stability of the linkage, the reaction conditions, and the specific application. The following table summarizes the key characteristics of the three main classes of reagents.

FeatureMaleimide-Based ReagentsIodoacetyl-Based ReagentsPyridyldithiol-Based Reagents
Reactive Group Maleimide (B117702)Iodoacetyl or BromoacetylPyridyldithiol
Reaction Mechanism Michael additionNucleophilic substitutionThiol-disulfide exchange
Resulting Bond ThioetherThioetherDisulfide
Bond Stability Stable, but can undergo retro-Michael reaction (reversibility) in the presence of other thiols.[8] The succinimide (B58015) ring can be hydrolyzed to form a more stable, ring-opened product.[9]Highly stable and irreversible.[10]Cleavable by reducing agents like DTT or TCEP.[7]
Optimal pH 6.5 - 7.5[6]7.5 - 8.5[11]7 - 9[7]
Reaction Speed Very rapid (minutes to a few hours).[7]Rapid (typically 90 minutes).[10]Moderate (1-2 hours).[7]
Specificity Highly specific for sulfhydryls at pH 6.5-7.5. Reactivity with amines increases at pH > 8.0.[7]Specific for sulfhydryls at pH 7.5-8.5. Can react with histidyl side chains at pH 6.9-7.0 over longer incubation times.[5]Highly specific for sulfhydryls.[7]
Common Applications General protein labeling, antibody-drug conjugates (ADCs), immobilization.[4]Protein labeling, peptide mapping, situations requiring a very stable linkage.[12]Reversible biotinylation, affinity purification with subsequent release of the target molecule.[12]
Water Solubility Varies; some reagents require organic solvents like DMSO or DMF, while others with PEG spacers are water-soluble.[13]Often require organic solvents, but PEGylated versions are available for increased water solubility.[5]Generally requires an organic solvent for the stock solution.[7]
Membrane Permeability Yes, for non-sulfonated versions.[11]Yes, for non-sulfonated versions.[10]Yes.[14]

Experimental Protocols

Below are generalized protocols for protein biotinylation using each class of reagent. It is crucial to optimize the conditions for each specific protein and application.

Protocol 1: Biotinylation using a Maleimide-Based Reagent (e.g., Biotin-BMCC)
  • Protein Preparation: If the protein of interest has no free sulfhydryls, they can be generated by reducing disulfide bonds with a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or using a desalting column. The protein should be in a thiol-free buffer (e.g., PBS) at pH 6.5-7.5.[15]

  • Reagent Preparation: Immediately before use, dissolve the maleimide-biotin reagent in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-40 mM).[15]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin solution to the protein solution.[7] The exact ratio should be optimized based on the number of available cysteines.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[15]

  • Quenching and Purification: Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine. Remove the excess, unreacted biotinylation reagent and quenching agent by dialysis or gel filtration.[1]

Protocol 2: Biotinylation using an Iodoacetyl-Based Reagent (e.g., Iodoacetyl-LC-Biotin)
  • Protein Preparation: As with maleimide labeling, ensure the protein has free sulfhydryls and is in a thiol-free buffer at pH 7.5-8.5.[11]

  • Reagent Preparation: Dissolve the iodoacetyl-biotin reagent in DMSO or DMF to create a stock solution (e.g., 4 mM).[10]

  • Biotinylation Reaction: Add a 3- to 5-fold molar excess of the iodoacetyl-biotin solution to the protein solution.[5] Perform the reaction in the dark to prevent the formation of free iodine, which can react with other residues.[11]

  • Incubation: Incubate the reaction for 90 minutes at room temperature in the dark.[10]

  • Purification: Remove the excess, unreacted reagent by dialysis or gel filtration.[5]

Protocol 3: Biotinylation using a Pyridyldithiol-Based Reagent (e.g., Biotin-HPDP)
  • Protein Preparation: Prepare the protein with free sulfhydryls in a buffer at pH 7-9.

  • Reagent Preparation: Dissolve the Biotin-HPDP reagent in an organic solvent like DMSO or DMF.

  • Biotinylation Reaction: Add a 2- to 20-fold molar excess of the Biotin-HPDP solution to the protein solution. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[7]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 1 hour at 37°C.[7]

  • Purification: Remove the excess reagent by dialysis or gel filtration.

  • (Optional) Cleavage: The biotin label can be cleaved from the protein by incubating with 50 mM DTT or another suitable reducing agent.[7]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

reaction_mechanisms cluster_maleimide Maleimide Reaction cluster_iodoacetyl Iodoacetyl Reaction cluster_pyridyldithiol Pyridyldithiol Reaction Protein_SH_M Protein-SH Thioether_Bond Protein-S-Biotin (Stable Thioether) Protein_SH_M->Thioether_Bond pH 6.5-7.5 Maleimide_Biotin Biotin-Maleimide Maleimide_Biotin->Thioether_Bond Protein_SH_I Protein-SH Thioether_Bond_I Protein-S-Biotin (Stable Thioether) Protein_SH_I->Thioether_Bond_I pH 7.5-8.5 (in dark) Iodoacetyl_Biotin Biotin-Iodoacetyl Iodoacetyl_Biotin->Thioether_Bond_I Protein_SH_P Protein-SH Disulfide_Bond Protein-S-S-Biotin (Cleavable Disulfide) Protein_SH_P->Disulfide_Bond pH 7-9 Pyridyldithiol_Biotin Biotin-S-S-Py Pyridyldithiol_Biotin->Disulfide_Bond

Caption: Reaction mechanisms of sulfhydryl-reactive biotinylation reagents.

experimental_workflow start Start: Protein of Interest disulfide_check Does the protein have free sulfhydryl groups? start->disulfide_check reduction Reduce disulfide bonds (e.g., with DTT or TCEP) disulfide_check->reduction No buffer_exchange Buffer exchange into a thiol-free buffer at optimal pH disulfide_check->buffer_exchange Yes desalting1 Remove reducing agent (Dialysis / Desalting Column) reduction->desalting1 desalting1->buffer_exchange add_reagent Add sulfhydryl-reactive biotinylation reagent buffer_exchange->add_reagent incubation Incubate at room temperature add_reagent->incubation purification Remove excess reagent (Dialysis / Desalting Column) incubation->purification end End: Biotinylated Protein purification->end

Caption: General workflow for sulfhydryl-reactive protein biotinylation.

decision_tree start What is the primary goal of the experiment? stable_labeling Stable, irreversible labeling start->stable_labeling reversible_labeling Reversible labeling for purification and release start->reversible_labeling maleimide Choose Maleimide Reagent (High specificity, fast reaction) stable_labeling->maleimide iodoacetyl Choose Iodoacetyl Reagent (Highly stable bond) stable_labeling->iodoacetyl pyridyldithiol Choose Pyridyldithiol Reagent (Cleavable disulfide bond) reversible_labeling->pyridyldithiol

Caption: Decision tree for selecting a sulfhydryl-reactive biotinylation reagent.

References

Safety Operating Guide

Navigating the Safe Disposal of Biotin-BMCC: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Biotin-BMCC, a sulfhydryl-reactive biotinylation reagent. Adherence to these protocols is critical for minimizing risks associated with this reactive compound.

Understanding this compound: Key Chemical Properties

This compound (1-Biotinamido-4-[4'-(maleimidoethyl-cyclohexane)-carboxamido]butane) is a valuable tool for biotinylating proteins and other molecules containing free sulfhydryl groups. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₂₆H₃₉N₅O₅S--INVALID-LINK--
Molecular Weight 533.68 g/mol --INVALID-LINK--
Solubility Soluble in DMSO and DMF--INVALID-LINK--
Reactivity Reacts with sulfhydryl groups at pH 6.5-7.5--INVALID-LINK--

Immediate Safety and Disposal Protocols

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A lab coat to protect skin and clothing.

Step-by-Step Disposal Procedure
  • Quenching of Unused Reagent:

    • Any unused or expired this compound, whether in solid form or dissolved in an organic solvent like DMSO or DMF, should be considered reactive chemical waste.

    • To neutralize its reactivity, the maleimide (B117702) group can be quenched. This can be achieved by reacting it with a molar excess of a thiol-containing compound, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.

    • The quenched solution should then be collected in a designated hazardous waste container.

  • Disposal of Contaminated Labware:

    • All labware that has come into contact with this compound, including pipette tips, microfuge tubes, and flasks, must be treated as hazardous waste.

    • These items should be collected in a clearly labeled solid hazardous waste container.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate any work surfaces that may have been exposed to this compound.

    • Use a suitable laboratory disinfectant or a solution known to react with and neutralize maleimides.

  • Empty Container Disposal:

    • An empty this compound container is not considered safe for regular trash disposal until it has been properly decontaminated.

    • Thoroughly rinse the container with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated chemical containers.

  • Waste Collection and Labeling:

    • All waste generated from the use and disposal of this compound, including quenched solutions, contaminated labware, and the first rinseate from empty containers, must be collected in a designated and properly labeled hazardous waste container.

    • The label should clearly indicate "Hazardous Waste" and list the chemical constituents.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Steps A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Unused/Expired this compound A->B D Contaminated Labware (Pipette tips, tubes, etc.) A->D E Empty this compound Container A->E J Decontaminate Work Surfaces A->J C Quench with Thiol Reagent (e.g., DTT, 2-Mercaptoethanol) B->C H Collect in Labeled Hazardous Waste Container C->H D->H F Rinse with Solvent E->F G Collect First Rinseate F->G G->H I Arrange for EHS Pickup H->I J->I

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-BMCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Biotin-BMCC (1-biotinamido-4-[4'-(maleimidoethyl-cyclohexane)-carboxamido]butane), a sulfhydryl-reactive biotinylation reagent. By adhering to these procedural steps, you can ensure a safe and effective laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling chemical reagents. Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from airborne powder particles and potential splashes of the reagent dissolved in organic solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.Prevents inhalation of fine powder particles.
Foot Protection Closed-toe shoes that cover the entire foot.Protects feet from spills and falling objects.

Essential Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability and reactivity of this compound and to ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is moisture-sensitive and should be stored in its original vial with a desiccant at 4°C.[1][2]

  • For long-term storage, stock solutions prepared in an anhydrous organic solvent like DMSO or DMF can be stored at -20°C or -80°C.[3] Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.[3]

Preparation and Use:

  • Always handle the solid reagent in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • This compound is not readily soluble in aqueous solutions and must first be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][4]

  • The dissolved reagent can then be added to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction should be minimized to prevent protein denaturation.

Quantitative Data for Experimental Planning

The following table summarizes key quantitative information for working with this compound.

ParameterValueNotes
Molecular Weight 533.68 g/mol [5]
Purity Typically >95%Check the Certificate of Analysis for the specific lot.
Solubility Soluble in DMSO and DMF.[2][4]Prepare stock solutions in these solvents.
Storage (Solid) 4°C with desiccant.[1][2]Moisture-sensitive.
Storage (Stock Solution) -20°C or -80°C.[3]Aliquot to avoid freeze-thaw cycles.
Optimal Reaction pH 6.5 - 7.5[1][4]

Experimental Protocol: Biotinylating a Protein with this compound

This protocol provides a general guideline for the biotinylation of a protein containing free sulfhydryl groups.

Materials:

  • Protein to be biotinylated

  • This compound

  • Anhydrous DMSO or DMF

  • Sulfhydryl-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5

  • Desalting column or dialysis unit for removing excess biotinylation reagent

Procedure:

  • Prepare the Protein Sample: Dissolve the protein in the sulfhydryl-free reaction buffer at a known concentration.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Biotinylation Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the biotinylation reagent over the protein is a common starting point.[1] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or by dialysis against the reaction buffer.

  • Storage of Biotinylated Protein: Store the purified biotinylated protein under conditions appropriate for the specific protein.

Safe Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Reagent: Unused solid this compound and stock solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered contaminated. These items should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Aqueous Waste: Aqueous solutions from the reaction and purification steps containing residual this compound should also be collected and disposed of as chemical waste.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_disposal Disposal A Equilibrate vial to room temperature B Weigh solid in fume hood A->B D Add to protein in aqueous buffer C Dissolve in anhydrous DMSO/DMF B->C C->D Add dropwise E Incubate (2 hrs at RT or overnight at 4°C) D->E F Remove excess reagent (desalting/dialysis) E->F G Dispose of solid waste F->G Waste streams H Dispose of liquid waste F->H Waste streams I Dispose of contaminated consumables F->I Waste streams

Caption: Workflow for the safe handling of this compound.

References

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